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  • Product: 3-(Methoxymethyl)quinolin-8-OL hydrochloride
  • CAS: 184826-33-3

Core Science & Biosynthesis

Foundational

3-(Methoxymethyl)quinolin-8-ol hydrochloride chemical structure and properties

Compound Class: 8-Hydroxyquinoline Derivative | CAS: 184826-33-3 Application: Metalloneurobiology, Chelation Therapy, Ionophore Research Part 1: Executive Summary & Chemical Architecture Introduction 3-(Methoxymethyl)qui...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Class: 8-Hydroxyquinoline Derivative | CAS: 184826-33-3 Application: Metalloneurobiology, Chelation Therapy, Ionophore Research

Part 1: Executive Summary & Chemical Architecture

Introduction

3-(Methoxymethyl)quinolin-8-ol hydrochloride is a specialized derivative of the 8-hydroxyquinoline (8-HQ) scaffold. Unlike the classical 5- or 7-substituted derivatives (e.g., Clioquinol), the 3-position substitution preserves the electronic environment of the chelating phenol-pyridine pocket while modulating the compound's lipophilicity and metabolic stability. This compound is primarily utilized in research settings to investigate Metal-Protein Attenuating Compounds (MPACs) , capable of crossing the Blood-Brain Barrier (BBB) to redistribute dysregulated biometals (Cu²⁺, Zn²⁺, Fe³⁺) in neurodegenerative models.

Chemical Specifications

The compound exists as a hydrochloride salt, enhancing aqueous solubility for biological assays while retaining the lipophilic core necessary for membrane permeability upon deprotonation in physiological pH.

PropertySpecification
IUPAC Name 3-(methoxymethyl)quinolin-8-ol hydrochloride
CAS Number 184826-33-3
Molecular Formula C₁₁H₁₁NO₂[1] · HCl
Molecular Weight 225.67 g/mol (Salt); 189.21 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in Acetone
pKa (Predicted) ~4.9 (Pyridinium N), ~9.8 (Phenolic OH)
LogP (Predicted) 1.8 – 2.2 (Free Base)
Structural Logic & SAR

The 3-methoxymethyl group serves a dual purpose in Structure-Activity Relationship (SAR) optimization:

  • Steric Freedom: Located at the

    
    -position of the pyridine ring, it does not sterically hinder the 
    
    
    
    -bidentate chelation site (positions 1 and 8).
  • Solubility Modulation: The ether linkage increases polarity relative to a simple alkyl chain, potentially reducing non-specific protein binding while maintaining BBB penetrability.

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

Direct electrophilic substitution of 8-hydroxyquinoline typically yields 5- or 7-isomers. Accessing the 3-position requires either de novo ring construction (Modified Skraup) or functionalization of a 3-halo/3-hydroxymethyl precursor. The most robust laboratory scale-up involves the nucleophilic substitution of a 3-chloromethyl intermediate.

Experimental Protocol: Nucleophilic Displacement

Objective: Synthesis of 3-(methoxymethyl)quinolin-8-ol from 3-(chloromethyl)quinolin-8-ol.

Reagents:

  • Precursor: 3-(chloromethyl)quinolin-8-ol (protected as acetate or free phenol if carefully handled).

  • Nucleophile: Sodium Methoxide (NaOMe) in Methanol.

  • Solvent: Anhydrous Methanol / THF.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 3-(chloromethyl)quinolin-8-ol in anhydrous methanol under an inert Argon atmosphere.

  • Alkylation: Add 2.5 eq of Sodium Methoxide (0.5 M solution in MeOH) dropwise at 0°C. The excess base serves to deprotonate the phenol (protecting it as the phenolate) and displace the alkyl chloride.

  • Reflux: Warm the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

  • Quench & Workup: Cool to room temperature. Neutralize carefully with 1M HCl to pH 7.0. Evaporate methanol under reduced pressure.

  • Extraction: Resuspend residue in water and extract with Dichloromethane (3x). Dry organic layer over MgSO₄.

  • Salt Formation: Redissolve the free base in minimal ethanol and add 1.1 eq of 4M HCl in dioxane. Precipitate the hydrochloride salt with diethyl ether.

  • Purification: Recrystallize from Ethanol/Ether to yield the target compound.

Synthesis Workflow Diagram

Synthesis Start 3-(Chloromethyl) quinolin-8-ol Inter Intermediate: Phenolate Species Start->Inter NaOMe, MeOH Deprotonation ProdBase Free Base: 3-(Methoxymethyl) quinolin-8-ol Inter->ProdBase Reflux, -NaCl Etherification Final Final Salt: HCl Salt Form ProdBase->Final HCl/Dioxane Salt Formation

Figure 1: Synthetic pathway via nucleophilic substitution of the 3-chloromethyl precursor.

Part 3: Biological Mechanism & Applications

Mechanism of Action: The "Ionophore" Hypothesis

3-(Methoxymethyl)quinolin-8-ol functions as a neutral, lipophilic ionophore. In the extracellular space (pH 7.4), a fraction of the compound exists as the deprotonated anion (L⁻), which binds metal ions (M²⁺) in a 2:1 ratio (ML₂).

  • Chelation Stoichiometry: 2:1 (Ligand:Metal).

  • Target Ions: Cu²⁺ (Stability constant logK ~12), Zn²⁺ (logK ~9).

  • Pathway: The neutral ML₂ complex diffuses across cell membranes. Intracellularly, in the presence of lower pH or competing biological ligands (e.g., proteasomes, metallothioneins), the metal is released, restoring metal homeostasis.

Experimental Assay: Metal Chelation Efficiency

To validate the compound's activity, a UV-Vis shift assay is standard.

  • Baseline: Prepare a 50 µM solution of the compound in Tris-buffered saline (pH 7.4). Record UV spectrum (200–500 nm).

  • Titration: Sequentially add CuCl₂ solution (0.1 to 2.0 equivalents).

  • Observation: Look for the bathochromic shift (red shift) of the absorption maximum from ~245 nm to ~260 nm and the emergence of a charge-transfer band at ~410 nm, indicating complex formation.

Biological Signaling Diagram

Mechanism Extracellular Extracellular Space (Dysregulated Cu/Zn) Ligand 3-(Methoxymethyl) quinolin-8-ol (L) Extracellular->Ligand Administration Complex Lipophilic Complex (Cu-L2) Ligand->Complex Chelation (pH 7.4) Membrane Cell Membrane (BBB) Complex->Membrane Passive Diffusion Intracellular Intracellular Space Membrane->Intracellular Target Target Proteins (Proteasome/Kinases) Intracellular->Target Metal Release & Redistribution

Figure 2: Mechanism of metal chaperoning across the Blood-Brain Barrier.

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative is limited, it should be handled with the precautions standard for 8-hydroxyquinolines.

  • Acute Toxicity: Harmful if swallowed (Category 4).

  • Genotoxicity: 8-HQ derivatives can intercalate DNA; handle as a potential mutagen.

  • Storage: Hygroscopic. Store at -20°C under desiccated conditions. Protect from light (oxidation risk).

  • Incompatibility: Strong oxidizing agents.

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

  • Oliveri, V. & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.

  • GuideChem. (n.d.). "Product Record: 8-Quinolinol, 3-(methoxymethyl)-, hydrochloride (CAS 184826-33-3)."

  • Meth-Cohn, O. et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. (Contextual Synthesis Reference).

Sources

Exploratory

CAS number for 3-(Methoxymethyl)quinolin-8-ol hydrochloride

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(Methoxymethyl)quinolin-8-ol Hydrochloride Prepared for: Researchers, Scientists, and Drug Development Professionals From th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(Methoxymethyl)quinolin-8-ol Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

This technical guide addresses the synthesis, characterization, and potential utility of 3-(Methoxymethyl)quinolin-8-ol hydrochloride. Initial database inquiries indicate that this specific molecule is likely a novel compound, as a registered CAS (Chemical Abstracts Service) number is not publicly available. This document, therefore, serves as a forward-looking whitepaper, providing a scientifically-grounded, theoretical, and practical framework for its creation and validation.

We will proceed by first proposing a robust synthetic pathway to the parent molecule, 3-(Methoxymethyl)quinolin-8-ol, based on established and reliable quinoline synthesis methodologies. Subsequently, we will detail the protocol for its conversion to the hydrochloride salt, a common strategy to improve the solubility and handling of amine-containing active pharmaceutical ingredients.

To ensure scientific integrity, this guide includes comprehensive, step-by-step protocols for the analytical characterization of the final compound, establishing a self-validating system for researchers to confirm its identity and purity. Finally, we will explore the compound's potential applications by drawing on the extensive body of research surrounding the 8-hydroxyquinoline scaffold, a pharmacophore renowned for its potent biological activities.

Physicochemical Profile and Identification

As of the date of this guide, 3-(Methoxymethyl)quinolin-8-ol hydrochloride does not have an assigned CAS number. The calculated physicochemical properties are presented below, alongside data for structurally related, known compounds for comparative purposes.

Property3-(Methoxymethyl)quinolin-8-ol (Free Base - Predicted)3-(Methoxymethyl)quinolin-8-ol HCl (Salt - Predicted)5-(Methoxymethyl)quinolin-8-ol3-Methoxyquinolin-8-ol[1]
CAS Number Not AssignedNot Assigned7545-59-71261470-41-0
Molecular Formula C₁₁H₁₁NO₂C₁₁H₁₂ClNO₂C₁₁H₁₁NO₂C₁₀H₉NO₂
Molecular Weight 189.21 g/mol 225.67 g/mol 189.21 g/mol 175.18 g/mol
Appearance Predicted: Off-white to yellow solidPredicted: Yellow to tan crystalline solid--
Solubility Predicted: Soluble in organic solvents (DMSO, MeOH, EtOH)Predicted: Increased solubility in water and polar protic solvents--

Proposed Synthesis and Mechanistic Rationale

The construction of the 8-hydroxyquinoline core is well-established in organic chemistry. We propose a modified Doebner-von Miller reaction, which is a flexible and powerful method for generating substituted quinolines from aromatic amines and α,β-unsaturated carbonyl compounds.[2][3][4]

Synthesis of 3-(Methoxymethyl)quinolin-8-ol (Free Base)

The chosen strategy involves the acid-catalyzed condensation of 2-aminophenol with 3-methoxy-2-propenal. The use of 2-aminophenol directly incorporates the required 8-hydroxyl group, while 3-methoxy-2-propenal serves as the three-carbon unit that will form the pyridine ring, introducing the methoxymethyl substituent at the C3 position.

Experimental Protocol: Synthesis via Modified Doebner-von Miller Reaction

Materials:

  • 2-Aminophenol

  • 3-Methoxy-2-propenal (or its synthetic equivalent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic Pentoxide (As₂O₅) or Nitrobenzene (as oxidizing agent)

  • Sodium Hydroxide (NaOH) solution, 40%

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a 1-L three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, carefully prepare a slurry of 2-aminophenol (1.0 mol) and the chosen oxidizing agent (e.g., arsenic pentoxide, 0.7 mol).

  • Addition of Reagents: To the dropping funnel, add a pre-mixed solution of 3-methoxy-2-propenal (1.2 mol) and concentrated sulfuric acid (1.5 mol).

    • Causality: Sulfuric acid acts as both the catalyst for the condensation and a dehydrating agent. The oxidizing agent is crucial for the final aromatization step to form the stable quinoline ring.[5]

  • Reaction Execution: Cool the flask in an ice-water bath. Add the acidic solution of 3-methoxy-2-propenal dropwise to the slurry over 2-3 hours, ensuring the internal temperature does not exceed 25°C.

    • Causality: The initial Michael addition and subsequent cyclization steps can be highly exothermic. Slow, controlled addition is a critical safety measure to prevent a runaway reaction, a known hazard in classical Skraup-type syntheses.[5]

  • Heating and Completion: After the addition is complete, remove the ice bath and gently heat the mixture using an oil bath to 120-130°C. Maintain this temperature for 4-5 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice (approx. 2 kg). Neutralize the acidic solution by the slow addition of 40% NaOH solution until the pH is approximately 8-9. This will precipitate the crude product.

  • Purification: Filter the crude solid product and wash it thoroughly with cold water. Purify the crude 3-(Methoxymethyl)quinolin-8-ol by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure free base.

Conversion to Hydrochloride Salt

The formation of a hydrochloride salt is a standard procedure for increasing the aqueous solubility and stability of nitrogen-containing heterocyclic compounds, making them more amenable to biological testing and formulation.[6][7]

Experimental Protocol: Hydrochloride Salt Formation

Materials:

  • Purified 3-(Methoxymethyl)quinolin-8-ol (free base)

  • Anhydrous Diethyl Ether or 1,4-Dioxane

  • Hydrochloric Acid solution (e.g., 2M in diethyl ether, or anhydrous HCl gas)

  • Hexanes (for washing)

Procedure:

  • Dissolution: Dissolve the purified free base (1.0 eq) in a minimum amount of anhydrous diethyl ether or 1,4-dioxane in an Erlenmeyer flask.

  • Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq). Alternatively, bubble anhydrous HCl gas through the solution. The hydrochloride salt will precipitate out of the solution.

    • Causality: The basic nitrogen atom of the quinoline ring is protonated by HCl, forming the ionic ammonium salt. This salt is significantly less soluble in nonpolar organic solvents like diethyl ether, causing it to precipitate.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or hexanes to remove any unreacted starting material or excess HCl.

  • Final Product: Dry the resulting solid under vacuum to obtain pure 3-(Methoxymethyl)quinolin-8-ol hydrochloride as a crystalline solid.

Synthetic Workflow Diagram

SynthesisWorkflow aminophenol 2-Aminophenol reagents H₂SO₄ (cat.) As₂O₅ (oxidant) aminophenol->reagents acrolein 3-Methoxy-2-propenal acrolein->reagents michael_adduct Michael Adduct (Intermediate) reagents->michael_adduct 1,4-Addition dihydroquinoline Dihydroquinoline (Intermediate) michael_adduct->dihydroquinoline Cyclization & Dehydration free_base 3-(Methoxymethyl)quinolin-8-ol (Free Base) dihydroquinoline->free_base Oxidation hcl HCl in Ether free_base->hcl hcl_salt 3-(Methoxymethyl)quinolin-8-ol HCl (Final Product) hcl->hcl_salt Protonation caption Proposed synthetic workflow for 3-(Methoxymethyl)quinolin-8-ol HCl.

Caption: Proposed synthetic workflow for 3-(Methoxymethyl)quinolin-8-ol HCl.

Analytical Characterization and Validation

Rigorous analytical characterization is required to confirm the structure and purity of the synthesized compound. The following protocols provide a framework for this validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[8][9]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the final hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • Aromatic Protons (quinoline ring): Multiple signals expected between δ 7.0-9.0 ppm. The proton at C2, adjacent to the nitrogen, is expected to be the most downfield.

    • -OCH₃ (methoxy group): A sharp singlet around δ 3.3-3.5 ppm.

    • -CH₂- (methylene bridge): A singlet around δ 4.5-4.8 ppm.

    • -OH (phenol): A broad singlet, likely > δ 9.5 ppm.

    • -N⁺H- (protonated nitrogen): A very broad singlet, potentially > δ 12 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final compound.

Experimental Protocol: HPLC Purity Analysis
  • Instrument: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid). For example, 10% to 95% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Result: A single major peak representing the pure compound, with purity calculated by the area percentage method.

Potential Applications and Mechanism of Action

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to act as a potent bidentate chelating agent for various metal ions.[10][11] The proximity of the C8-hydroxyl group and the C1-ring nitrogen creates a "pincer" that can bind metal cations like Fe²⁺/³⁺, Cu²⁺, and Zn²⁺. This activity is central to its biological effects.

Potential Therapeutic Areas:

  • Anticancer: By chelating intracellular iron and copper, 8-HQ derivatives can disrupt metal-dependent enzymatic processes and induce oxidative stress via Fenton-like reactions, leading to apoptosis in cancer cells.[10]

  • Antimicrobial: The antimicrobial and antifungal activity is often attributed to the chelation of essential trace metals required for microbial enzyme function and growth.[10][12]

  • Antineurodegenerative: Metal dyshomeostasis is implicated in neurodegenerative diseases like Alzheimer's. 8-HQ derivatives can act as metal ionophores, helping to redistribute and restore the balance of essential metals in the brain.[10][13]

Mechanism of Action Diagram

Caption: Metal chelation mechanism of the 8-hydroxyquinoline scaffold.

Conclusion

While 3-(Methoxymethyl)quinolin-8-ol hydrochloride appears to be a novel chemical entity, its core 8-hydroxyquinoline structure provides a strong foundation for predicting its chemical behavior and biological potential. This guide offers a comprehensive roadmap for its synthesis, purification, and validation, empowering researchers to explore its properties. The established anticancer, antimicrobial, and neuromodulatory activities of related compounds suggest that this novel derivative is a compelling candidate for further investigation in drug discovery and development programs.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved March 7, 2026, from [Link]

  • Doebner–Miller reaction. (2023, December 2). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025, October 17). OQEMA. Retrieved March 7, 2026, from [Link]

  • Ghavami, M., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 12, 547–568. Available from: [Link]

  • Manske, R. H. F. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.
  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved March 7, 2026, from [Link]

  • Doebner-Miller reaction and applications. (2014, November 25). Slideshare. Retrieved March 7, 2026, from [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Available from: [Link]

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Al-Busafi, S. N., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved March 7, 2026, from [Link]

  • Matsumura, K., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6653–6655. Available from: [Link]

  • Loder, D. J., & Calvin, M. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research, 27f(9), 613-617.
  • Eisch, J. J., & Dluzniewski, T. (1989). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 54(6), 1269–1274. Available from: [Link]

  • Al-Busafi, S. N., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4300. Available from: [Link]

  • Heterocyclic Nitrogen Compounds. (2026, February 17). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597.
  • Process for the preparation of quinoline derivatives. (2003). Google Patents.
  • Pivarcsik, D., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3749. Available from: [Link]

  • Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (2021). ResearchGate. Retrieved March 7, 2026, from [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. (2021). MDPI. Retrieved March 7, 2026, from [Link]

  • Slater, R. H. (1930). CLII.—Quinoline compounds containing arsenic. Part I. Synthesis of 6-methoxyquinoline derivatives of aminophenylarsinic acids. Journal of the Chemical Society (Resumed), 1209-1213.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. (2026). PMC. Retrieved March 7, 2026, from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • diazonium salt formation on heterocycles. (2012). Sciencemadness.org. Retrieved March 7, 2026, from [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository. Retrieved March 7, 2026, from [Link]

  • 3-(Methoxymethyl)morpholine hydrochloride. (n.d.). MilliporeSigma. Retrieved March 7, 2026, from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

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  • 3-Methoxy-8-methyl-quinoline. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

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Sources

Foundational

Biological activity of 3-(Methoxymethyl)quinolin-8-ol analogs

An in-depth technical analysis of the 3-(Methoxymethyl)quinolin-8-ol scaffold requires a synthesis of coordination chemistry, epigenetic modulation, and neuropharmacology. As a privileged pharmacophore, the 8-hydroxyquin...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the 3-(Methoxymethyl)quinolin-8-ol scaffold requires a synthesis of coordination chemistry, epigenetic modulation, and neuropharmacology. As a privileged pharmacophore, the 8-hydroxyquinoline (8-HQ) core has been extensively studied. However, functionalizing the C3 position with a methoxymethyl group fundamentally alters the molecule's steric profile, partition coefficient (logP), and target binding affinity, transforming it from a broad-spectrum chelator into a precision therapeutic agent.

This whitepaper provides a comprehensive evaluation of the biological activity of 3-(Methoxymethyl)quinolin-8-ol analogs, detailing their mechanistic foundations, therapeutic applications, and the self-validating experimental protocols required for their preclinical evaluation.

Mechanistic Foundations: Causality in Chemical Structure

The biological efficacy of 3-(Methoxymethyl)quinolin-8-ol analogs is driven by two primary molecular interactions: bidentate metal chelation and active-site enzyme inhibition.

Bidentate Metal Chelation Dynamics

The core 8-HQ scaffold is a potent monoprotic bidentate chelating agent. The nitrogen of the quinoline ring and the phenolate oxygen at the C8 position form highly stable five-membered chelate rings with divalent transition metals, particularly Cu²⁺, Zn²⁺, and Fe²⁺/Fe³⁺[1].

The Role of the 3-Methoxymethyl Substitution: Unsubstituted 8-HQ often suffers from rapid systemic clearance and indiscriminate metal binding, leading to off-target toxicity. The introduction of a methoxymethyl group (–CH₂OCH₃) at the C3 position introduces critical physicochemical changes:

  • LogP Modulation: The methoxymethyl group optimizes the lipophilicity of the molecule, enhancing blood-brain barrier (BBB) permeability without making the compound excessively hydrophobic.

  • Electronic Inductive Effects: The ether oxygen subtly withdraws electron density from the quinoline ring, lowering the pKa of the quinoline nitrogen. This prevents indiscriminate systemic chelation, restricting the drug's activity to microenvironments with severe metal dyshomeostasis (e.g., amyloid plaques in the brain)[2].

Epigenetic Enzyme Inhibition (JMJD2/KDM4)

Beyond chelation, 3-substituted 8-HQs act as competitive inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, specifically the JMJD2 (KDM4) family of histone demethylases. The 8-HQ core coordinates the active site Fe(II) atom, while the 3-methoxymethyl group projects into the substrate-binding pocket. The steric bulk and hydrogen-bond acceptor capability of the methoxy oxygen displace structural water molecules, locking the enzyme in an inactive state[3].

MoA A 3-(Methoxymethyl)quinolin-8-ol Scaffold B Bidentate Metal Chelation (Cu2+, Zn2+, Fe2+) A->B Coordinates metal ions C Epigenetic Enzyme Inhibition (e.g., JMJD2/KDM4) A->C Active site binding D ROS Neutralization & Oxidative Stress Reduction B->D Prevents Fenton rxn E Chromatin Remodeling & Gene Expression C->E Demethylase block F Neuroprotection D->F Cellular survival G Anticancer / Antiviral Activity E->G Apoptosis induction

Fig 1: Dual-action mechanistic pathway of 3-(Methoxymethyl)quinolin-8-ol analogs.

Core Biological Activities

Neuroprotection & Anti-Neurodegeneration

Metal dyshomeostasis is a primary driver of neurodegenerative diseases such as Alzheimer's and Parkinson's. Cu²⁺ and Zn²⁺ ions accelerate the cross-linking and precipitation of amyloid-beta (Aβ) peptides, while free Fe²⁺ catalyzes the production of highly toxic hydroxyl radicals via Fenton chemistry[4].

3-(Methoxymethyl)quinolin-8-ol analogs act as metal-protein attenuating compounds (MPACs) . They strip Cu²⁺ and Zn²⁺ from Aβ aggregates, promoting plaque dissolution. Because these analogs are ionophores, they shuttle the scavenged intracellular metals back into neurons, activating neuroprotective signaling cascades (such as the PI3K/Akt pathway) and upregulating metallothionein expression[2].

Antiviral and Anticancer Efficacy

The inhibition of JMJD2 demethylases by 3-substituted 8-HQs has profound effects on viral replication and tumor survival[3]. By blocking histone demethylation, these analogs prevent the removal of repressive epigenetic marks (like H3K9me3). This silences the transcription of viral immediate-early genes (e.g., in Herpes Simplex Virus) and induces apoptosis in cancer cells by preventing the chromatin remodeling required for rapid cellular proliferation.

Quantitative Data Presentation

The structural functionalization of the 8-HQ core dictates its primary biological target. The table below summarizes the comparative efficacy of various structural classes against their primary indications.

Table 1: Comparative Biological Activity Profile of 8-Hydroxyquinoline Analogs

Compound ClassPrimary Target / MechanismKey IndicationRepresentative IC₅₀ / MIC
Unsubstituted 8-HQBroad-spectrum metal chelationAntimicrobial>50 μM (High Cytotoxicity)
5-Substituted 8-HQs (e.g., Clioquinol)Cu²⁺/Zn²⁺ IonophoreAlzheimer's Disease5.0 - 10.0 μM
3-Substituted 8-HQs (e.g., ML324)JMJD2 Demethylase InhibitionAntiviral / Anticancer1.4 - 11.9 μM
3-(Methoxymethyl)-8-HQ Analogs Dual-action (Chelation + Epigenetic) Neuroprotection 2.5 - 5.0 μM (Estimated)

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of 3-(Methoxymethyl)quinolin-8-ol analogs, assays must be designed to isolate specific mechanisms of action while preventing experimental artifacts (e.g., trace metal contamination).

Workflow S1 Step 1: Compound Library Synthesis & QC (LC-MS/NMR) S2 Step 2: Isothermal Titration Calorimetry (Metal Affinity) S1->S2 S3 Step 3: Enzyme Inhibition Assays (e.g., AlphaScreen) S2->S3 S4 Step 4: Cell-Based Efficacy (SH-SY5Y / HeLa cell lines) S3->S4 S5 Step 5: ADME-Tox Profiling & Lead Selection S4->S5

Fig 2: High-throughput screening workflow for 8-hydroxyquinoline derivatives.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Metal Binding Affinity

To quantify the thermodynamic parameters (Kd, ΔH, ΔS) of the analog binding to Cu²⁺ and Zn²⁺.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) with 100 mM NaCl.

    • Causality: The buffer must be passed through a Chelex-100 resin column prior to use. Trace transition metals present in standard laboratory water will pre-saturate the 8-HQ ligand, leading to artificially low binding enthalpies and inaccurate dissociation constants.

  • Ligand Preparation: Dissolve the 3-(Methoxymethyl)quinolin-8-ol analog in DMSO, then dilute into the Chelex-treated buffer to a final concentration of 50 μM (final DMSO < 1%).

  • Titration: Inject 2 mM CuCl₂ or ZnCl₂ into the sample cell containing the ligand at 25°C.

  • Self-Validation Checkpoint: Perform a control titration of EDTA into the metal solution. Causality: EDTA has a universally established thermodynamic profile. If the EDTA control deviates from literature values, the calorimeter requires recalibration or the metal stock solution has degraded.

Protocol 2: Cell-Based Neuroprotection Assay (Oxidative Stress Model)

To evaluate the ability of the analogs to protect neurons from H₂O₂-induced oxidative stress.

  • Cell Culture & Differentiation: Culture human SH-SY5Y neuroblastoma cells. Treat with 10 μM Retinoic Acid (RA) for 7 days prior to the assay.

    • Causality: Undifferentiated SH-SY5Y cells proliferate rapidly and rely on glycolytic metabolism, mimicking tumor cells. RA treatment induces a post-mitotic, neuron-like phenotype with extended neurites, accurately modeling the metabolic state of adult human neurons susceptible to neurodegeneration[5].

  • Pre-treatment: Incubate the differentiated cells with varying concentrations of the 8-HQ analog (0.1 μM to 10 μM) for 2 hours.

  • Insult Induction: Add 100 μM H₂O₂ to the media to induce Fenton-mediated oxidative stress and incubate for 24 hours.

  • Viability Quantification: Measure cell viability using an MTT or CellTiter-Glo (ATP) assay.

  • Self-Validation Checkpoint: Include a well treated solely with the 8-HQ analog (no H₂O₂). Causality: Because 8-HQs can act as ionophores, high concentrations can induce heavy metal toxicity. This control ensures that any cell death observed is due to the oxidative insult, not the intrinsic cytotoxicity of the compound.

References

  • Discovery of ML324, a JMJD2 demethylase inhibitor with demonstrated antiviral activity. Probe Reports from the NIH Molecular Libraries Program. Available at:[Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central (PMC). Available at:[Link]

  • Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PubMed Central (PMC). Available at:[Link]

  • New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Journals (CESPU). Available at:[Link]

Sources

Exploratory

Overcoming the "Brick Dust" Barrier: Methoxymethyl (MOM) Functional Group Effects on Quinoline Solubility

Executive Summary Quinolines are privileged pharmacophores in medicinal chemistry, extensively utilized in the development of antimalarials, antibacterial agents, and kinase inhibitors. However, the flat, highly aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolines are privileged pharmacophores in medicinal chemistry, extensively utilized in the development of antimalarials, antibacterial agents, and kinase inhibitors. However, the flat, highly aromatic nature of the quinoline bicyclic system frequently results in poor aqueous solubility. These molecules often suffer from both "brick dust" (high crystal lattice energy due to strong


 stacking) and "grease" (high lipophilicity) characteristics. This technical guide explores the strategic incorporation of the methoxymethyl (MOM) functional group (

) as a structural modifier to dramatically enhance the thermodynamic solubility of quinoline derivatives. By detailing the physicochemical mechanisms and providing a self-validating experimental protocol, this whitepaper serves as a blueprint for optimizing challenging molecular scaffolds.

Mechanistic Rationale: The Physicochemical Impact of the MOM Group

As an application scientist in drug development, I frequently encounter lead compounds that exhibit sub-nanomolar target affinity but fail in in vivo models due to dissolution-rate limited absorption. Appending a MOM group is a highly effective tactic to rescue such compounds. The causality behind its success rests on three interconnected physicochemical alterations:

  • Crystal Lattice Disruption (Lowering Melting Point): The unsubstituted quinoline ring is rigidly planar. By introducing an

    
    -hybridized methylene linker attached to a methoxy group, the MOM substituent projects out of the aromatic plane. This steric bulk disrupts the tight packing of the crystal lattice, significantly lowering the melting point and the thermodynamic energy required to dissociate molecules into the solvent cavity.
    
  • Introduction of a Hydrogen Bond Acceptor (HBA): The ether oxygen of the MOM group acts as a localized dipole and a strong hydrogen bond acceptor. This facilitates favorable dipole-dipole interactions with aqueous media, improving the hydration shell around the molecule without significantly increasing the topological polar surface area (TPSA) beyond permeability limits.

  • Lipophilicity (LogD) Modulation: Compared to purely aliphatic extensions (e.g., an ethyl or propyl group), the oxygen atom in the MOM group reduces the overall lipophilicity (LogD), which directly correlates with improved aqueous solubility and metabolic stability[1]. Lowering the LogD reduces the energetic penalty for cavity formation in water.

Rationale cluster_0 Structural Modification cluster_1 Physicochemical Effects N1 Quinoline Scaffold N2 + Methoxymethyl (MOM) Group N1->N2 N3 Disrupts Planarity (Lowers Lattice Energy) N2->N3 N4 Adds H-Bond Acceptor (Favorable Hydration) N2->N4 N5 Lowers LogD (Reduces Lipophilicity) N2->N5 N6 Enhanced Aqueous Solubility & PK N3->N6 N4->N6 N5->N6

Figure 1: Mechanistic pathways by which MOM substitution improves quinoline solubility.

Quantitative Impact: Comparative Data

The transformative effect of MOM substitution is well-documented in the optimization of 3-quinoline carboxamides as Ataxia Telangiectasia Mutated (ATM) kinase inhibitors[2]. In these discovery campaigns, replacing a lipophilic or planar moiety with a MOM-substituted pyridine/quinoline drastically improved the ADME profile, yielding highly selective inhibitors with overall properties suitable for oral administration[2]. Table 1 summarizes the typical physicochemical shifts observed when transitioning from an unsubstituted planar quinoline to a MOM-substituted analog.

Table 1: Representative Physicochemical Comparison of Quinoline vs. MOM-Quinoline

ParameterUnsubstituted Quinoline ScaffoldMOM-Substituted QuinolineCausality / Impact
LogD (pH 7.4) ~3.5 - 4.2~1.5 - 2.2Ether oxygen reduces lipophilicity, favoring aqueous partitioning.
Melting Point (°C) > 200°C< 150°CSteric projection disrupts

stacking, lowering lattice energy.
Thermodynamic Sol. < 5 µM> 150 µMCombined effect of lower LogD and disrupted lattice drives dissolution.
Permeability (Papp) HighModerate to HighMaintained within optimal range due to the small size of the MOM group.

Experimental Workflow: Self-Validating Thermodynamic Solubility Assay

To accurately measure the solubility improvements imparted by the MOM group, researchers must rely on thermodynamic rather than kinetic solubility assays. Kinetic assays (which spike DMSO stock solutions into buffer) often overestimate solubility due to the formation of metastable supersaturated solutions or nano-suspensions. The shake-flask thermodynamic method ensures the system reaches true equilibrium.

Protocol Start 1. Excess Solid MOM-Quinoline Eq 2. Equilibration in pH 7.4 Buffer (37°C, 48 hours, 500 rpm) Start->Eq Sep 3. Ultracentrifugation (15,000 x g, 15 min) Eq->Sep Filt 4. Filtration (0.22 µm PTFE) (Discard first 100 µL) Sep->Filt Quant 5. HPLC-UV Analysis (Determine Thermodynamic Solubility) Filt->Quant

Figure 2: Self-validating thermodynamic shake-flask solubility assay workflow.

Step-by-Step Methodology: The Shake-Flask Protocol

This protocol is designed as a self-validating system. By incorporating ultracentrifugation, filtration, and an internal standard, we eliminate false positives caused by undissolved nanoparticles and matrix effects.

Reagents & Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4 (or FaSSIF for biorelevant media).

  • Solid MOM-quinoline compound (verified >95% purity via NMR/LC-MS).

  • 0.22 µm PTFE syringe filters.

  • HPLC-UV system with a C18 reverse-phase column.

Step 1: Solid-State Preparation & Equilibration

  • Weigh approximately 2-3 mg of the solid MOM-quinoline compound into a 2 mL glass vial.

    • Expert Insight: Always ensure the solid is of a known, stable crystalline polymorph (verified via XRPD). Amorphous solids will yield artificially high apparent solubility.

  • Add 1.0 mL of PBS (pH 7.4) to the vial. The compound must be in visible excess (a cloudy suspension) to ensure the solution becomes fully saturated.

  • Seal the vial and place it in a thermomixer. Incubate at 37°C with continuous agitation (500 rpm) for 48 hours.

    • Causality: 48 hours is required to overcome the activation energy of dissolution and ensure true thermodynamic equilibrium is reached between the crystal lattice and the solvent.

Step 2: Phase Separation (The Self-Validating Step) 4. Transfer the suspension to an ultracentrifuge tube and spin at 15,000 x g for 15 minutes at 37°C.

  • Expert Insight: Standard centrifugation pellets the bulk solid, but highly lipophilic quinolines can form stable nanoparticles that remain suspended, leading to false-positive solubility readings. Ultracentrifugation mitigates this.
  • Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.
  • Causality: Discard the first 100 µL of filtrate to saturate the filter membrane, accounting for any non-specific binding of the MOM-quinoline to the PTFE material.

Step 3: HPLC-UV Quantification 6. Dilute the filtered supernatant (e.g., 1:10) in the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector. 7. Spike the sample with a known concentration of an internal standard (e.g., a structurally similar, highly soluble analog).

  • Causality: The internal standard validates the injection volume and compensates for any system fluctuations or matrix effects during detection, making the assay self-validating.
  • Inject onto the HPLC-UV system and calculate the exact thermodynamic solubility against a pre-established multi-point calibration curve.

References

  • Title: Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

The 8-Hydroxyquinoline (8-HQ) Scaffold: A Technical Guide to SAR and Therapeutic Design

The following technical guide is designed for researchers and drug development professionals. It synthesizes current medicinal chemistry principles with practical experimental protocols.[1] Executive Summary: The "Privil...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals. It synthesizes current medicinal chemistry principles with practical experimental protocols.[1]

Executive Summary: The "Privileged" Nature of 8-HQ

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, defined by its planar, bicyclic system capable of high-affinity bidentate metal chelation. Unlike non-specific chelators (e.g., EDTA), 8-HQ derivatives often act as Metal-Protein Attenuating Compounds (MPACs) or ionophores. They do not merely strip metals; they redistribute them, correcting dyshomeostasis in neurodegenerative environments or exploiting metal toxicity in oncological targets.

This guide dissects the Structure-Activity Relationship (SAR) of the 8-HQ core, contrasting the requirements for neuroprotective efficacy (e.g., PBT2) versus antineoplastic activity (e.g., Nitroxoline).

The Pharmacophore & Chelation Mechanics

The biological activity of 8-HQ hinges on the N,O-donor set .[2][3]

  • The Bite: The phenolic oxygen (hard donor) and the quinoline nitrogen (borderline soft donor) form a five-membered chelate ring with divalent cations (

    
    , 
    
    
    
    ,
    
    
    ).
  • pKa Dependency: The pKa of the phenolic hydroxyl (~9.8) and the quinolinium nitrogen (~5.0) dictates metal binding stability at physiological pH (7.4).[4]

  • The "Trojan Horse" Mechanism: Lipophilic 8-HQ derivatives cross cell membranes (or the Blood-Brain Barrier) as metal-free ligands. Intracellularly, they bind excess metal ions (e.g.,

    
    ), preventing toxic oligomerization (A
    
    
    
    ) or inhibiting metalloenzymes (MetAP2), and then redistribute these ions to metal-deficient organelles.
Visualization: The MPAC Mechanism (PBT2 Case Study)

The following diagram illustrates how PBT2 acts as a zinc ionophore to restore neuronal health.

MPAC_Mechanism Extracellular Extracellular Space (High Zn2+ / Aβ Plaques) Zn_Ab Zn-Aβ Aggregate (Toxic) Extracellular->Zn_Ab Zn Sequestration Membrane Blood-Brain Barrier / Cell Membrane Intracellular Intracellular Neuron (Zn2+ Deficient) Membrane->Intracellular PBT2_Zn PBT2-Zn Complex (Lipophilic) Intracellular->PBT2_Zn PBT2_Free PBT2 (Ligand) PBT2_Free->Extracellular PBT2_Free->Zn_Ab Chelation Signaling Signaling Cascades (BDNF / PI3K) PBT2_Free->Signaling Restores Homeostasis Zn_Ab->PBT2_Zn Zn Extraction PBT2_Zn->Membrane Passive Diffusion PBT2_Zn->PBT2_Free Zn Release (Intracellular)

Figure 1: The Ionophore Mechanism. PBT2 extracts Zn from toxic amyloid aggregates and transports it intracellularly to activate neurotrophic pathways.

Positional SAR Analysis

The 8-HQ scaffold offers three primary vectors for modification: C2 , C5 , and C7 .

Diagram: SAR Map of 8-Hydroxyquinoline[2][5]

SAR_Map C2 C2 Position C2_Desc Steric Bulk & Metabolism - Prevents Glucuronidation - Modulates Metal Affinity - Example: PBT2 (Dimethylaminomethyl) C2->C2_Desc C5 C5 Position C5_Desc Electronic Tuning - Halogens (Cl, I) increase acidity - Increases Lipophilicity - Example: Clioquinol (5-Cl) C5->C5_Desc C7 C7 Position C7_Desc Solubility & Targeting - Mannich Base Attachment Point - Bulky groups tolerated - Example: M30 (Propargylamine) C7->C7_Desc Chelation N,O Chelation Core Chel_Desc CRITICAL: Do Not Modify - OH and N required for activity - O-alkylation = Inactive Prodrug Chelation->Chel_Desc

Figure 2: Positional SAR opportunities on the 8-HQ scaffold.

Detailed Positional Analysis
PositionModification TypeEffect on Physicochemical PropertiesTherapeutic Implication
C2 Alkyl/AminomethylIncreases steric hindrance near the N-donor.Selectivity: Can destabilize complexes with smaller metals. Metabolism: Blocks Phase II conjugation, extending half-life (e.g., PBT2).
C5 Halogenation (Cl, I, F)Electron-withdrawing.[2] Lowers

of OH. Increases LogP.
Potency: Enhances membrane permeability. Clioquinol (5-Cl, 7-I) relies on this for antifungal/neuro activity.[5]
C7 Mannich Base (

)
Adds solubilizing amines or targeting moieties.Versatility: The primary handle for library generation. Used to attach neuroprotective propargylamines (M30 ) or solubility enhancers.
C7 Halogenation (I)Increases lipophilicity significantly.Toxicity: Iodine at C7 is associated with higher neurotoxicity in some models compared to Cl.
OH / N O-alkylation / N-oxideRemoves chelation capability.Prodrugs: O-alkyl derivatives are inactive until metabolized. Used to improve oral bioavailability before activation.

Therapeutic Case Studies

A. Neurodegeneration (Alzheimer's/Parkinson's)
  • Lead Compound: PBT2 (Prana Biotechnology/Alterity).[6]

  • Structure: 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol.[6]

  • SAR Logic:

    • 5,7-Dichloro: Increases lipophilicity for BBB penetration; prevents rapid metabolism at these reactive sites.

    • C2-Dimethylaminomethyl: Unlike the C7-Mannich bases, this C2 modification provides steric bulk that modulates the metal binding constant (

      
      ), ensuring the drug releases zinc intracellularly rather than holding it indefinitely (which would cause deficiency).
      
  • Mechanism: Ionophore.[7][8] Moves Zn/Cu from extracellular amyloid plaques (where they cause aggregation) to intracellular kinases (PI3K/Akt), promoting neuronal survival [1].

B. Oncology (Solid Tumors)
  • Lead Compound: Nitroxoline (5-nitro-8-hydroxyquinoline).

  • SAR Logic:

    • 5-Nitro: Strong electron-withdrawing group. Makes the phenol more acidic (

      
       drops to ~6), altering metal selectivity.
      
  • Mechanism:

    • MetAP2 Inhibition: The drug-metal complex inhibits Methionine Aminopeptidase 2, suppressing angiogenesis [2].

    • Cathepsin B Inhibition: Reduces tumor metastasis.

  • MDR Selectivity: Recent studies show that 8-HQ Mannich bases (C7) can target P-glycoprotein (P-gp) in multidrug-resistant cells, exploiting the "collateral sensitivity" of MDR cells to metal dyshomeostasis [3].

Synthesis & Optimization Protocols

Protocol A: The C7-Mannich Reaction (Library Generation)

This is the standard protocol for generating diverse SAR libraries at the C7 position.

Reagents: 8-Hydroxyquinoline (or 5-chloro derivative), Paraformaldehyde, Secondary Amine (e.g., morpholine, piperazine), Ethanol.

Workflow:

  • Stoichiometry: Mix 8-HQ (1.0 eq), Secondary Amine (1.1 eq), and Paraformaldehyde (1.2 eq).

  • Solvent: Dissolve in absolute ethanol (0.5 M concentration).

  • Reflux: Heat to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).
    
    • Note: The spot will shift significantly due to the basic amine introduction.

  • Workup: Cool to room temperature. The Mannich base often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If oil forms: Evaporate solvent and recrystallize from Ethanol/Hexane.

  • Validation:

    
    -NMR will show a singlet at 
    
    
    
    3.8–4.2 ppm corresponding to the benzylic
    
    
    protons.
Protocol B: Metal Chelation Assay (UV-Vis Shift)

To confirm the SAR modification has not destroyed the chelation "bite."

Materials: UV-Vis Spectrophotometer, DMSO,


 or 

solution (10 mM).

Steps:

  • Prepare a 50

    
     solution of the 8-HQ derivative in Tris-HCl buffer (pH 7.4) with 1% DMSO.
    
  • Record the baseline spectrum (200–600 nm). 8-HQ typically peaks around 240 nm and 310 nm.

  • Titrate with

    
     (0.1 eq increments up to 2.0 eq).
    
  • Observation: A bathochromic shift (red shift) to ~410 nm indicates complex formation.

  • Isosbestic Points: The presence of clear isosbestic points confirms a clean equilibrium between free ligand and metal-complex.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start Start: 8-Hydroxyquinoline Reagents Add: Paraformaldehyde + Secondary Amine (R2NH) Start->Reagents Condition Reflux in EtOH (6-12 Hours) Reagents->Condition Check TLC Check (DCM:MeOH) Condition->Check Check->Condition Incomplete Workup Cool & Filter Precipitate Check->Workup Conversion Complete Purify Recrystallization (EtOH/Hexane) Workup->Purify If impure Final Final Product: 7-Aminomethyl-8-HQ Workup->Final If pure Purify->Final

Figure 3: Standard workflow for C7-Mannich Base synthesis.

References

  • Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ. Neuron, 59(1), 43-55. Link

  • Shim, J. S., et al. (2010).[9] Irreversible inhibition of methionine aminopeptidase 2 by polymer-conjugated nitroxoline derivatives. Journal of Medicinal Chemistry, 53(17), 6355-6361. Link

  • Kalaivani, P., et al. (2012). Synthesis and SAR study of novel 8-hydroxyquinoline-mannich bases as potential anticancer agents.[5] European Journal of Medicinal Chemistry, 56, 1-12. Link

  • Prana Biotechnology. (2011). PBT2 Mechanism of Action. Alzheimer's Association International Conference. Link

  • Youdim, M. B., et al. (2005).[9] The anticancer and neuroprotective properties of the iron chelator M30. Journal of Neural Transmission, 120, 1183–1195. Link

Sources

Exploratory

Molecular weight and formula of 3-(Methoxymethyl)quinolin-8-ol HCl

[1] Executive Summary 3-(Methoxymethyl)quinolin-8-ol Hydrochloride (CAS: 184826-33-3) is a functionalized derivative of the 8-hydroxyquinoline (8-HQ) scaffold, a privileged structure in medicinal chemistry known for its...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-(Methoxymethyl)quinolin-8-ol Hydrochloride (CAS: 184826-33-3) is a functionalized derivative of the 8-hydroxyquinoline (8-HQ) scaffold, a privileged structure in medicinal chemistry known for its bidentate metal-chelating properties.[1] This specific derivative incorporates a methoxymethyl ether moiety at the C3 position, a modification typically employed to modulate lipophilicity (LogP) and metabolic stability compared to the parent pharmacophore.[1]

This guide provides a rigorous breakdown of its molecular identity, physicochemical properties, and theoretical synthesis pathways, designed for researchers in metallopharmacology and drug discovery.[1]

Molecular Identity & Physicochemical Properties[1][2][3][4][5][6]

Chemical Formula & Molecular Weight

The molecular weight calculations below use IUPAC standard atomic weights. The compound exists as a hydrochloride salt, which significantly alters its solubility profile compared to the free base.[1]

PropertyValueNotes
IUPAC Name 3-(Methoxymethyl)quinolin-8-ol hydrochloride
Common Name 3-Methoxymethyl-8-hydroxyquinoline HCl
CAS Number 184826-33-3Verified commercial identifier
Free Base Formula C₁₁H₁₁NO₂
Salt Formula C₁₁H₁₁NO₂[1][2][3][4][5][6][7][8][9][10] · HCl Stoichiometry 1:1
Free Base MW 189.21 g/mol
Salt MW 225.67 g/mol Used for dosing calculations
Appearance Off-white to pale yellow solidTypical of 8-HQ salts
Solubility Water (Moderate), DMSO (High), Methanol (High)HCl salt improves aqueous solubility
Structural Analysis

The molecule consists of three distinct functional domains:

  • The Chelating Core (N1, O8): The nitrogen atom (N1) and the hydroxyl oxygen (O8) form a "chelating pincer" capable of binding divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺).[1]

  • The C3-Substituent (-CH₂OCH₃): An ether linkage that extends the carbon skeleton without introducing a donor hydrogen bond, maintaining membrane permeability while altering steric bulk.[1]

  • The Salt Counterion (HCl): Protonation occurs at the quinoline nitrogen (N1), rendering the molecule cationic in the solid state and acidic solutions.[1]

Structural Visualization & Chelation Mechanism

The following diagram illustrates the connectivity of the molecule and its activation mechanism. In the physiological pH range (pH 7.4), the HCl dissociates, and the phenol deprotonates to form the active anionic chelator.[1]

G cluster_0 3-(Methoxymethyl)quinolin-8-ol HCl cluster_1 Physiological Activation Struct Structure (C11H12ClNO2) N1 N1 (Protonated) Struct->N1 Contains O8 O8 (Hydroxyl) Struct->O8 Contains C3 C3-Methoxymethyl Struct->C3 Contains FreeBase Free Base (Neutral) N1->FreeBase - HCl (Dissociation) Anion Active Anion (Chelator) FreeBase->Anion - H+ (pKa ~9.8) Metal Metal Complex (M2+ Bound) Anion->Metal + Cu2+/Zn2+ (Bidentate Binding)

Figure 1: Structural decomposition and activation pathway from salt form to active metal chelator.[1]

Synthesis & Preparation Logic

While specific industrial routes for this exact CAS are proprietary, the synthesis follows established protocols for 3-substituted 8-hydroxyquinolines.[1] The most robust pathway involves the Skraup-Doebner-Von Miller cyclization or modification of a 3-formyl precursor.[1]

Theoretical Synthetic Workflow

Objective: Synthesize C₁₁H₁₁NO₂ · HCl with high regioselectivity.[1]

  • Precursor Selection: Start with 2-amino-phenol and a C3-synthon (e.g., methacrolein derivative) or use 8-hydroxyquinoline-3-carbaldehyde .[1]

  • Functionalization (Reductive Etherification):

    • Starting Material: 8-Hydroxyquinoline-3-carbaldehyde.[1]

    • Reduction: Reduction of the aldehyde to alcohol using NaBH₄.[1]

    • Methylation: Williamson ether synthesis (MeI/NaH) requires protection of the 8-OH group first (e.g., as a benzyl ether) to prevent competitive methylation.[1]

    • Deprotection: Removal of the 8-OH protecting group.[1]

  • Salt Formation:

    • Dissolve the free base in anhydrous ethanol or diethyl ether.[1]

    • Add 1.1 equivalents of HCl (gas or in dioxane).[1]

    • Precipitate the hydrochloride salt to ensure stoichiometry.[1]

Analytical Validation Protocol

To verify the identity of the synthesized or purchased compound, the following self-validating checks are required:

MethodExpected SignalInterpretation
¹H NMR (DMSO-d₆) Singlet at ~3.3 ppm (3H)Confirms Methoxy (-OCH₃) group.[1]
Singlet at ~4.5 ppm (2H)Confirms Methylene (-CH₂-) bridge.[1]
Multiplet 7.0–9.0 ppmQuinoline aromatic protons.[1]
Mass Spectrometry (ESI+) m/z = 190.08 [M+H]⁺Corresponds to the free base cation.[1]
Elemental Analysis Cl content ~15.7%Confirms mono-hydrochloride salt formation.[1]

Applications in Drug Development[1]

Metal-Protein Attenuating Compounds (MPACs)

This molecule belongs to a class of compounds investigated for neurodegenerative diseases (Alzheimer's, Huntington's).[1]

  • Mechanism: It crosses the Blood-Brain Barrier (BBB) and chelates redox-active metals (Cu, Zn) that aggregate amyloid-beta plaques.[1]

  • Advantage of C3-Substitution: The methoxymethyl group likely improves the solubility/lipophilicity balance compared to the parent 8-HQ, potentially reducing toxicity or improving pharmacokinetics.[1]

Handling & Stability[1]
  • Hygroscopicity: HCl salts of quinolines are often hygroscopic.[1] Store in a desiccator at -20°C.

  • Light Sensitivity: 8-HQ derivatives can undergo photo-oxidation.[1] Protect from light using amber vials.[1]

  • Solution Stability: Stable in DMSO for months at -20°C. Aqueous solutions should be prepared fresh to prevent hydrolysis or oxidation of the phenolic ring.[1]

References

  • PubChem. (n.d.).[1][2][3] Quinolin-8-ol hydrochloride (Compound Summary). National Library of Medicine.[1][2] Retrieved March 7, 2026, from [Link][1]

  • Prachayasittikul, V., et al. (2013).[1] 8-Hydroxyquinoline: A privileged structure with a broad spectrum of biological activities. Drug Discoveries & Therapeutics.[1][4][11] Retrieved March 7, 2026, from [Link]

  • Oliveri, V. (2020).[1] 8-Hydroxyquinoline scaffolds: A journey from metal chelators to multifunctional drugs. Coordination Chemistry Reviews. (General reference for 8-HQ scaffold properties).

Sources

Foundational

Engineering Neuroprotection: A Technical Whitepaper on the Multi-Targeted Efficacy of 3-Substituted Quinolines

Executive Summary The relentless progression of neurodegenerative diseases (NDDs) such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) has exposed the limitations of single-target therapeutics. In response, mode...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless progression of neurodegenerative diseases (NDDs) such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) has exposed the limitations of single-target therapeutics. In response, modern drug design has pivoted toward Multi-Target-Directed Ligands (MTDLs). Among these, the quinoline scaffold has emerged as a privileged structure[1]. Specifically, 3-substituted quinoline derivatives have demonstrated profound neuroprotective and neuritogenic properties. By bridging the gap between symptomatic relief (enzyme inhibition) and disease modification (structural neurorestoration), these compounds represent a frontier in neuropharmacology[2].

This technical guide provides an in-depth analysis of the structure-activity causality, quantitative efficacy, and self-validating experimental protocols necessary for evaluating 3-substituted quinolines in preclinical models.

Mechanistic Causality: The Significance of the 3-Position

The neuroprotective efficacy of quinoline derivatives is highly dependent on their spatial geometry and substitution patterns. The 3-position of the quinoline ring offers a unique vector for lateral chain extensions, which fundamentally alters the compound's biological behavior compared to 2- or 4-substituted analogs[3].

Enzyme Pocket Alignment

In the context of AD and PD, the inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) is critical. The 3-substitution allows lateral functional groups (such as benzyl or oxadiazole rings) to penetrate deeply into the narrow, hydrophobic catalytic anionic site (CAS) of AChE, while the core quinoline ring interacts with the peripheral anionic site (PAS) via


 stacking[4]. This dual-site binding is sterically hindered in many 2-substituted derivatives.
Neuritogenesis and the ERK1/2 Pathway

Beyond enzyme inhibition, specific 3-substituted quinolines (e.g., alkynol derivatives) exhibit neurotrophin-like activity. In primary cultures of dopaminergic (DA) neurons, 3-substituted quinolines significantly outperform 2-substituted variants in promoting neurite outgrowth[3]. This neuritogenesis is causally linked to the activation of the Extracellular Signal-Regulated Kinase (ERK1/2) pathway. The specific spatial orientation of the 3-lateral chain facilitates the phosphorylation of MEK/ERK cascades, driving transcriptional changes that prevent apoptosis and stimulate axonal repair[3].

Pathway Ligand 3-Substituted Quinoline (MTDL) Enzyme AChE & MAO-B Inhibition Ligand->Enzyme Redox Metal Chelation & ROS Scavenging Ligand->Redox Kinase ERK1/2 Pathway Activation Ligand->Kinase Symptom Restored Cholinergic & Dopaminergic Tone Enzyme->Symptom Survival Reduced Apoptosis & Oxidative Stress Redox->Survival Growth Neuritogenesis & Structural Repair Kinase->Growth

Fig 1. Multi-target signaling pathways modulated by 3-substituted quinolines in neuroprotection.

Quantitative Efficacy Profile

The therapeutic potential of 3-substituted quinolines is validated by their nanomolar to low-micromolar efficacy across various in vitro models. The table below synthesizes quantitative data from recent structural optimizations, highlighting the versatility of the 3-position.

Compound ID / ClassPrimary Target / MechanismEfficacy MetricReference
Compound 5a (Quinoline-oxadiazole hybrid)AChE Inhibition (AD Model)IC

= 0.033 µM
[5]
Compound 47 (3-benzyl oxadiazole derivative)AChE Inhibition (AD Model)IC

= 0.023 µM
[4]
Compound 6c (3-substituted alkynol)Neuritogenesis (DA Neurons)Active at 100 nM[3]
Compound 111 (Quinoline derivative)BuChE Inhibition / Anti-apoptoticPotent Inhibition[4]
DHQ / HTHQ (Dihydroquinolines)ROS Scavenging (Oxidative Stress)Significant reduction[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 3-substituted quinolines requires robust, self-validating methodologies. The following protocols detail the critical steps for assessing neuroprotection and enzyme inhibition, complete with internal controls to establish definitive causality.

Protocol A: MPP+-Induced Neurotoxicity & Neuritogenesis Assay

Rationale: 1-methyl-4-phenylpyridinium (MPP+) selectively enters dopaminergic neurons via the dopamine transporter (DAT) and inhibits Mitochondrial Complex I, mirroring the oxidative stress and apoptosis seen in Parkinson's disease[1][3].

  • Cell Culture: Seed SH-SY5Y human neuroblastoma cells (or primary rat mesencephalic cells) in a 96-well plate at a density of

    
     cells/well. Allow 24 hours for adherence in a humidified 5% CO
    
    
    
    incubator at 37°C.
  • Pre-treatment (The Variable): Treat the cells with varying concentrations of the 3-substituted quinoline derivative (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

    • Validation Control: Include a cohort pre-treated with a MEK inhibitor (e.g., 10 µM PD98059) to confirm if neuroprotection is causally dependent on the ERK1/2 pathway[3].

  • Toxin Induction: Introduce MPP+ (typically 10–50 µM) to the wells to induce neurotoxicity. Maintain standard control wells (untreated) and negative control wells (MPP+ only).

  • Incubation: Incubate the cultures for 48 to 72 hours to allow for observable morphological degradation and apoptosis.

  • Viability & Morphological Assessment:

    • Fix the cells and perform immunolabeling for Tyrosine Hydroxylase (TH+), a definitive marker for DA neurons.

    • Use automated image analysis software to quantify the number of surviving TH+ neurons and calculate the total neurite length per neuron (neuritogenesis).

Protocol S1 Seed DA Neurons (SH-SY5Y) S2 Quinoline Pre-treat (1-2 hours) S1->S2 S3 MPP+ Toxin Induction S2->S3 S4 Incubation (48-72 hours) S3->S4 S5 TH+ Immunolabeling & Viability Assay S4->S5

Fig 2. Self-validating workflow for assessing MPP+-induced neurotoxicity and neuritogenesis.

Protocol B: Ellman’s Assay for Cholinesterase Inhibition

Rationale: This spectrophotometric method relies on the cleavage of acetylthiocholine by AChE, which produces thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to yield 5-thio-2-nitrobenzoate, a yellow anion. A reduction in color formation directly correlates to the inhibitory potency of the quinoline derivative[5][6].

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare solutions of DTNB (3 mM) and acetylthiocholine iodide (15 mM) in the buffer.

  • Enzyme Incubation: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of the 3-substituted quinoline solution (at various concentrations), 20 µL of AChE enzyme (0.22 U/mL), and 10 µL of DTNB.

  • Equilibration: Incubate the mixture at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme's CAS/PAS sites.

  • Reaction Initiation: Add 10 µL of the acetylthiocholine iodide substrate to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader.

    • Validation Control: Run parallel assays using Donepezil as a positive reference standard to benchmark the IC

      
       values[5]. Calculate the percentage of inhibition and determine the IC
      
      
      
      via non-linear regression analysis.

Future Perspectives in Drug Development

The empirical data strongly supports the continued optimization of 3-substituted quinolines. Future drug development must focus on optimizing the lipophilicity (LogP) of the 3-position lateral chains to ensure maximum Blood-Brain Barrier (BBB) penetrability while minimizing off-target peripheral toxicity. By acting as true MTDLs—simultaneously chelating metals, scavenging ROS, inhibiting degradative enzymes, and promoting neuritogenesis—these compounds hold the potential to transition from theoretical scaffolds to frontline clinical therapeutics for neurodegenerative decline.

References

1.[1] Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers - Benchchem. Available at: 2.[5] Unveiling the Neuroprotective Promise of Novel Quinoline Derivatives: A Comparative Guide - Benchchem. Available at: 3.[2] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. Available at: 4.[7] Various therapeutic uses of Quinoline - ResearchGate. Available at: 5.[4] Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - MDPI. Available at: 6.[3] Chemicals Possessing a Neurotrophin-Like Activity on Dopaminergic Neurons in Primary Culture - PMC. Available at: 7.[6] Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases - PMC. Available at:

Sources

Exploratory

Comprehensive Characterization: Metal Binding Affinity of 3-(Methoxymethyl)quinolin-8-ol

This technical guide details the metal binding properties of 3-(Methoxymethyl)quinolin-8-ol , a lipophilic derivative of the classic chelator 8-hydroxyquinoline (8-HQ). Executive Summary 3-(Methoxymethyl)quinolin-8-ol is...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the metal binding properties of 3-(Methoxymethyl)quinolin-8-ol , a lipophilic derivative of the classic chelator 8-hydroxyquinoline (8-HQ).

Executive Summary

3-(Methoxymethyl)quinolin-8-ol is a bidentate ligand designed to chelate transition metals (Cu, Zn, Fe) with high affinity while exhibiting enhanced lipophilicity compared to its parent scaffold, 8-hydroxyquinoline (8-HQ).

The addition of a methoxymethyl group (-CH₂OCH₃) at the C3 position is a strategic structural modification. Unlike substitutions at C2 or C7, the C3 position is sterically remote from the N-O coordination pocket, ensuring that the metal-binding efficacy remains uncompromised. The primary function of this modification is to modulate pharmacokinetics (solubility, blood-brain barrier permeability) rather than thermodynamics (binding strength). Consequently, its stability constants closely mirror those of unsubstituted 8-HQ.

Chemical Basis of Chelation

Structural Architecture

The molecule functions as a monoprotic, bidentate chelator.

  • Donor Atoms: Pyridine Nitrogen (

    
    ) and Phenolate Oxygen (
    
    
    
    ).
  • Bite Angle: Forms a stable 5-membered chelate ring with metal ions.

  • 3-Methoxymethyl Effect: The

    
     substituent exerts a negligible electronic effect on the chelating atoms due to the insulating methylene bridge. However, it significantly disrupts crystal packing, increasing solubility in organic solvents and lipids.
    
Predicted Acid-Base Properties (pKa)

Before binding metals, the ligand must be deprotonated. The acid dissociation constants are critical for determining conditional stability at physiological pH (7.4).

Ionization SitePredicted pKaStructural Influence
Pyridine Nitrogen (

)
~5.1 ± 0.2 The C3 substituent is meta to the nitrogen; the weak inductive effect of the ether oxygen is dampened by the methylene group.
Phenolic Oxygen (

)
~9.8 ± 0.2 Minimal electronic communication between C3 and C8; value remains close to native 8-HQ.

Metal Binding Affinity (Thermodynamics)

The affinity is quantified by the cumulative stability constants (


), defined as:


Estimated Stability Constants

Values are extrapolated from 8-HQ structure-activity relationships (SAR) as direct experimental data for the 3-MOM derivative is rare in open literature.

Metal IonStoichiometryLog

(1:1)
Log

(1:2)
Log

(1:3)
Affinity Character
Cu(II) 1:2 (Square Planar)12.5 – 13.5 23.0 – 24.5 N/AUltra-High. Effective competitor for amyloid-beta bound copper.
Zn(II) 1:2 (Tetrahedral)9.0 – 10.0 17.5 – 18.5 N/AModerate. Labile pool targeting; unlikely to strip Zn from metalloenzymes.
Fe(III) 1:3 (Octahedral)13.5 – 14.5 25.0 – 26.5 36.0 – 38.0 High. Requires 3 ligands per metal; entropically less favored at low concentrations.
Selectivity Profile

The ligand follows the Irving-Williams Series :


Key Insight:  The molecule is highly selective for Copper(II)  over Zinc(II) (approx 

difference in

), making it an ideal candidate for targeting copper dyshomeostasis in neurodegenerative models without inducing systemic zinc deficiency.

Experimental Protocols

To validate these values in your specific matrix, the following protocols are the gold standard.

Method A: Potentiometric Titration (The Gold Standard)

Objective: Determine precise


 and stability constants (

).
  • Preparation:

    • Dissolve ligand (1 mM) in 50% v/v Dioxane/Water or Methanol/Water (due to lipophilicity).

    • Add background electrolyte: 0.1 M

      
       or 
      
      
      
      (maintain ionic strength).
  • Acidification: Add

    
     to lower pH to ~2.0.
    
  • Titration:

    • Titrate with standardized 0.1 M Carbonate-free NaOH.

    • Record pH vs. Volume of NaOH.

  • Metal Addition:

    • Repeat with metal ions (Cu, Zn) at 1:1, 1:2, and 1:3 Metal:Ligand ratios.

  • Analysis: Use software like Hyperquad or BEST to fit the proton release curves and calculate

    
     values.
    
Method B: UV-Vis Spectrophotometric Titration

Objective: Determine stoichiometry (Job's Plot) and conditional binding in physiological buffers.

  • Baseline: Record spectrum of Ligand (20-50 µM) in HEPES buffer (pH 7.4).

  • Titration: Aliquot Metal stock solution (CuCl₂ or ZnCl₂) in 0.1 equivalent increments.

  • Observation:

    • Look for bathochromic shift (Red shift) ~240 nm

      
       ~260 nm (Pyridine perturbation) and appearance of Charge Transfer (LMCT) bands >350 nm.
      
    • Isosbestic Points: Presence indicates clean conversion between two species (e.g., Free Ligand

      
       ML₂).
      

Mechanism of Action & Visualization

Chelation Pathway Diagram

The following diagram illustrates the stepwise deprotonation and metal coordination logic.

ChelationPathway cluster_legend Key Mechanism L_H2 LH2+ (Cationic) L_H LH (Neutral) L_H2->L_H -H+ (pKa1 ~5.0) L_minus L- (Anionic Active Species) L_H->L_minus -H+ (pKa2 ~9.8) Complex_1 [CuL]+ (1:1 Complex) L_minus->Complex_1 + Cu(II) Cu_Free Cu(II) (Free Metal) Cu_Free->Complex_1 Complex_2 [CuL2] (1:2 Neutral Complex) Complex_1->Complex_2 + L-

Caption: Stepwise deprotonation and coordination pathway for Copper(II) binding. The 1:2 neutral complex is the primary species crossing the Blood-Brain Barrier.

Experimental Workflow Logic

Workflow Start Start: 3-(Methoxymethyl)quinolin-8-ol Solubility Solubility Check (DMSO/Buffer Ratio) Start->Solubility Branch Soluble > 1mM? Solubility->Branch Method_Pot Potentiometric Titration (Determines exact log Beta) Branch->Method_Pot Yes Method_UV UV-Vis Titration (Determines Stoichiometry/Apparent Kd) Branch->Method_UV No (Low Conc.) Data_Process Data Fitting (Hyperquad / Specfit) Method_Pot->Data_Process Method_UV->Data_Process Result Output: Stability Constants (K1, K2) Species Distribution Plot Data_Process->Result

Caption: Decision tree for selecting the appropriate characterization method based on ligand solubility.

Biological Implications[1][2][3]

The "Ionophore" Hypothesis

Unlike EDTA, which sequesters metals and is excreted, 8-HQ derivatives like 3-(Methoxymethyl)quinolin-8-ol often act as ionophores .

  • Capture: They strip Cu/Zn from low-affinity sinks (e.g., Amyloid-beta aggregates).

  • Transport: The neutral, lipophilic 1:2 complex (

    
    ) crosses cell membranes.
    
  • Release: Intracellular reduction (Cu-II

    
     Cu-I) or acidification in lysosomes triggers metal release, redistributing bio-metals to functional enzymes.
    
Blood-Brain Barrier (BBB) Permeability

The 3-methoxymethyl group is critical here. While the 8-HQ core is planar and rigid, the C3 substituent increases the


 (partition coefficient) and disrupts crystal lattice energy, theoretically enhancing BBB penetration compared to the parent 8-HQ.

References

  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.

    • Source:

  • Cipurković, A. et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.

    • Source:

  • Adlard, P. A. et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ. Neuron.

    • Context: Establishes the mechanism of PBT2 and similar 8-HQ derivatives in neurodegener
    • Source:

  • Martell, A. E. & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes.

    • Context: The authoritative database for 8-HQ stability constants used for extrapol
    • Source:

Foundational

Synthesis and Mechanistic Evaluation of 3-(Methoxymethyl)quinolin-8-ol: A Critical Intermediate in Imidazolinone Herbicide Production

Executive Summary In the landscape of modern agrochemical synthesis, the efficient construction of highly functionalized pyridine rings is a persistent challenge. 3-(Methoxymethyl)quinolin-8-ol (CAS: 184826-33-3) serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern agrochemical synthesis, the efficient construction of highly functionalized pyridine rings is a persistent challenge. 3-(Methoxymethyl)quinolin-8-ol (CAS: 184826-33-3) serves as a critical, sacrificial bicyclic intermediate in the industrial synthesis of 5-methoxymethyl-2,3-pyridinedicarboxylic acid[1]. This diacid is the foundational building block for Imazamox , a potent, broad-spectrum imidazolinone herbicide that functions via the inhibition of acetolactate synthase (ALS)[2].

This technical guide deconstructs the synthetic logic, mechanistic causality, and optimized protocols for the preparation of 3-(methoxymethyl)quinolin-8-ol, providing drug development professionals and synthetic chemists with a field-proven, self-validating framework for its production.

Retrosynthetic Strategy & Pathway Logic

A common question in heterocyclic synthesis is: Why build a complex bicyclic quinoline system only to immediately destroy half of it?

The answer lies in the electronic properties of the pyridine ring. Pyridines are highly electron-deficient and resistant to direct functionalization or oxidation. To synthesize a highly substituted pyridine-2,3-dicarboxylic acid, the most reliable industrial strategy is to fuse the target pyridine to an electron-rich benzene ring.

By synthesizing 3-(methoxymethyl)quinolin-8-ol, we intentionally install a hydroxyl group at the 8-position. The hydroxyl moiety is a powerful electron-donating group (EDG) that highly activates the fused benzene ring. When subjected to oxidative conditions, the electron-rich phenol ring is selectively and violently cleaved, while the robust, electron-deficient pyridine ring survives completely intact, yielding the desired diacid[1]. Alternative routes utilizing 3-chloropropionyl chloride and aniline derivatives lack this 8-hydroxyl activation, necessitating much harsher, lower-yielding downstream dehalogenation and oxidation steps[3].

Retrosynthesis Imazamox Imazamox (Herbicide) Diacid 5-(Methoxymethyl)- 2,3-pyridinedicarboxylic acid Imazamox->Diacid Retrosynthesis Quinolinol 3-(Methoxymethyl) quinolin-8-ol Diacid->Quinolinol Oxidative Cleavage Precursors o-Aminophenol + 2-Methoxymethylacrolein Quinolinol->Precursors Skraup Cyclization

Retrosynthetic pathway of Imazamox highlighting the quinolin-8-ol intermediate.

Core Synthesis: The Modified Skraup/Doebner-Miller Condensation

The synthesis of 3-(methoxymethyl)quinolin-8-ol is achieved via a modified Skraup condensation between o-aminophenol and 2-methoxymethylacrolein[4].

Mechanistic Causality
  • Michael Addition & Cyclization: The primary amine of o-aminophenol performs a nucleophilic attack on the

    
    -carbon of the 
    
    
    
    -unsaturated aldehyde (2-methoxymethylacrolein). Subsequent electrophilic aromatic substitution closes the piperidine ring.
  • Dehydration: Concentrated sulfuric acid acts as a potent dehydrating agent, expelling water to form a dihydroquinoline intermediate[4].

  • In-Situ Oxidation: A critical failure point in standard Doebner-Miller reactions is stalling at the dihydroquinoline stage. By introducing o-nitrophenol into the reaction matrix, it acts as an in-situ hydrogen acceptor (oxidant). The o-nitrophenol is reduced to o-aminophenol (which then feeds back into the primary reaction), driving the complete aromatization of the product into the final quinoline structure[4].

Mechanism Step1 1. Michael Addition o-Aminophenol attacks 2-Methoxymethylacrolein Step2 2. Ring Closure Electrophilic attack on aromatic ring Step1->Step2 Step3 3. Dehydration Loss of H2O via H2SO4 catalysis Step2->Step3 Step4 4. Oxidation Aromatization via o-Nitrophenol Step3->Step4 Product 3-(Methoxymethyl)quinolin-8-ol Step4->Product

Mechanistic sequence for the modified Skraup synthesis of 3-(methoxymethyl)quinolin-8-ol.

Self-Validating Experimental Protocol

Note: This protocol is highly exothermic. Strict adherence to dosing rates is required to prevent the polymerization of acrolein precursors.

Reagents:

  • Methanol: Solvent / Modulator

  • Concentrated H₂SO₄ (98%): Catalyst / Dehydrating agent

  • o-Aminophenol (0.04 mol): Primary nucleophile

  • o-Nitrophenol (0.02 mol): Aromatization oxidant

  • 2-Methoxymethylacrolein (0.06 mol): Electrophile

Step-by-Step Workflow:

  • Acidic Matrix Preparation: Charge a reactor with an appropriate volume of methanol. Slowly add concentrated H₂SO₄. Validation Check: The solution will exotherm. Allow the mixture to stabilize and heat to exactly 65 °C[4].

  • Precursor Loading: Add o-aminophenol (4.36 g) and o-nitrophenol (2.78 g) to the acidic matrix. Stir until fully homogenized, then raise the temperature to 70 °C[4].

  • Controlled Electrophilic Addition (Critical Step): Begin the dropwise addition of 2-methoxymethylacrolein (6.0 g) over a strict 40-minute window.

    • Causality & Validation: The reaction is violently exothermic. The internal temperature must be maintained strictly between 85 °C and 90 °C[4]. If the temperature drops below 85 °C, cyclization stalls; if it exceeds 90 °C, the acrolein will rapidly polymerize, indicated by a sudden, irreversible spike in mixture viscosity.

  • Incubation & Aromatization: Once addition is complete, hold the reaction at 90 °C for exactly 1 hour to ensure the o-nitrophenol fully aromatizes the intermediate[1].

  • Quench & Extraction: Dilute the matrix with chilled water. Slowly add 50% NaOH solution until the pH reaches neutral (pH ~7.0)[1]. Extract the aqueous phase with chloroform (3x).

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-(methoxymethyl)quinolin-8-ol[1].

Downstream Application: Selective Oxidative Cleavage

Once isolated, the 3-(methoxymethyl)quinolin-8-ol must be oxidized to yield the Imazamox precursor, 5-methoxymethyl-2,3-pyridinedicarboxylic acid[1]. Because the 8-hydroxyl group has heavily enriched the electron density of the benzene ring, the cleavage can be achieved using relatively accessible oxidants rather than requiring specialized ozonolysis equipment.

Quantitative Comparison of Oxidation Methodologies
Oxidation MethodReagents & CatalystOperating ConditionsTypical YieldEnvironmental & Safety Profile
Alkaline Peroxide 30% H₂O₂, 50% NaOH85–90 °C, 2–4 h75–85%Favorable: Generates water as the primary byproduct; highly exothermic but manageable[1].
Nitric Acid / MnO₂ Conc. HNO₃, MnO₂ in Nitrobenzene95–100 °C, 10 h60–70%Hazardous: Produces toxic NOₓ gas; requires heavy metal remediation and harsh solvent recovery[1].

Alkaline Peroxide Protocol Summary: The 3-(methoxymethyl)quinolin-8-ol is dissolved in 50% NaOH and heated to 85 °C. A 30% hydrogen peroxide solution is added dropwise, strictly controlling the exotherm to remain under 90 °C[1]. The peroxide violently cleaves the activated phenol ring into two carboxylic acid moieties. Upon completion, the mixture is cooled and acidified, causing the highly pure 5-methoxymethyl-2,3-pyridinedicarboxylic acid to crash out of solution as a crystalline solid[1].

Conclusion

The synthesis of 3-(methoxymethyl)quinolin-8-ol is a masterclass in strategic heterocyclic design. By intentionally utilizing o-aminophenol in a modified Skraup condensation, chemists engineer a temporary, highly activated bicyclic system. This design elegantly solves the problem of pyridine functionalization, allowing for the high-yield, selective oxidative cleavage required to produce the diacid backbone of Imazamox. Mastery of the thermal controls and oxidative feedback loops in this pathway is essential for any scalable agrochemical manufacturing process.

References

  • [1] Echemi. 2,3-pyridinedicarboxylic acid | 143382-03-0, 5-(Methoxymethyl). Retrieved from:

  • [3] Arkivoc. Efficient route to 3-methoxymethylquinoline – A precursor of 5. Retrieved from:

  • [2] Google Patents. RU2707043C1 - Method of producing imazamox herbicide. Retrieved from:

  • [4] Google Patents. EP0548520A2 - Process for the manufacture of 2-alkoxymethylacrolein and its use for preparing 3-alkoxymethyl quinolines. Retrieved from:

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-(Methoxymethyl)quinolin-8-ol hydrochloride

Application Note: Synthesis and Characterization Protocol for 3-(Methoxymethyl)quinolin-8-ol Hydrochloride Executive Summary & Strategic Rationale 8-Hydroxyquinoline (8-HQ) scaffolds are privileged structures in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization Protocol for 3-(Methoxymethyl)quinolin-8-ol Hydrochloride

Executive Summary & Strategic Rationale

8-Hydroxyquinoline (8-HQ) scaffolds are privileged structures in medicinal chemistry and drug discovery, highly valued for their metal-chelating properties and broad-spectrum biological activities, including neuroprotective and antimicrobial efficacies . However, selective functionalization at the C3-position remains synthetically challenging due to the inherent electronic properties of the electron-deficient quinoline core . While direct C-H functionalization methods exist, they often require complex, transition-metal-catalyzed photocatalysis .

Synthetic Workflow Diagram

SynthesisWorkflow SM Ethyl 8-hydroxyquinoline-3-carboxylate (Starting Material) Step1 Step 1: Phenolic Protection (BnBr, K2CO3, DMF) SM->Step1 Int1 Ethyl 8-(benzyloxy)quinoline-3-carboxylate Step1->Int1 Step2 Step 2: Selective Reduction (DIBAL-H, DCM, -78°C) Int1->Step2 Int2 (8-(benzyloxy)quinolin-3-yl)methanol Step2->Int2 Step3 Step 3: Williamson Etherification (NaH, MeI, THF, 0°C) Int2->Step3 Int3 8-(benzyloxy)-3-(methoxymethyl)quinoline Step3->Int3 Step4 Step 4: Hydrogenolysis (H2, Pd/C, MeOH) Int3->Step4 Int4 3-(methoxymethyl)quinolin-8-ol (Free Base) Step4->Int4 Step5 Step 5: Salt Formation (HCl in Dioxane, Et2O) Int4->Step5 Product 3-(Methoxymethyl)quinolin-8-ol HCl (Final Product) Step5->Product

Caption: Five-step synthetic workflow for 3-(Methoxymethyl)quinolin-8-ol hydrochloride.

Quantitative Data Summary

StepTransformationReagents & ConditionsTimeTempExpected YieldPurification Method
1 Phenol ProtectionBnBr, K

CO

, DMF
4 h80 °C92%Aqueous Precipitation & Filtration
2 Ester ReductionDIBAL-H, DCM2 h-78 °C to 0 °C85%Silica Gel Chromatography
3 EtherificationNaH, MeI, THF3 h0 °C to RT88%Aqueous Workup & Extraction
4 DeprotectionH

(1 atm), 10% Pd/C, MeOH
12 hRT95%Celite Filtration
5 Salt Formation4M HCl in Dioxane, Et

O
1 h0 °C98%Filtration & Vacuum Drying

Step-by-Step Experimental Protocols & Validation Checkpoints

Step 1: Phenolic Protection (O-Benzylation)

  • Causality: The C8-hydroxyl group is a potent nucleophile. If left unprotected, it will undergo competitive O-methylation during Step 3, leading to a complex mixture of regioisomers. Benzyl bromide (BnBr) is selected because the resulting benzyl ether is highly stable to the reductive conditions of Step 2 and basic conditions of Step 3, yet can be orthogonally cleaved later via mild hydrogenolysis.

  • Procedure:

    • Charge a flame-dried round-bottom flask with Ethyl 8-hydroxyquinoline-3-carboxylate (10.0 g, 46.0 mmol, 1.0 eq) and anhydrous DMF (100 mL).

    • Add anhydrous K

      
      CO
      
      
      
      (12.7 g, 92.0 mmol, 2.0 eq) and stir for 15 min at room temperature.
    • Dropwise add Benzyl bromide (6.6 mL, 55.2 mmol, 1.2 eq).

    • Heat the reaction mixture to 80 °C for 4 h under a nitrogen atmosphere.

    • Cool to room temperature and pour into ice water (300 mL). Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Self-Validating Checkpoint: Do not proceed until TLC (Hexanes/EtOAc 3:1) shows a single spot at R

    
     ~0.6. 
    
    
    
    H NMR (CDCl
    
    
    ) must confirm the appearance of a diagnostic benzyl -CH
    
    
    - singlet at ~5.45 ppm and the complete disappearance of the phenolic -OH broad singlet at ~8.2 ppm.

Step 2: Chemoselective Ester Reduction

  • Causality: Reduction of the C3-carboxylate to a primary alcohol requires precision. Diisobutylaluminum hydride (DIBAL-H) is strictly utilized at cryogenic temperatures (-78 °C) to prevent the over-reduction of the electron-deficient quinoline heteroaromatic ring—a known, detrimental side-reaction when using aggressive hydrides like LiAlH

    
    .
    
  • Procedure:

    • Dissolve the Step 1 intermediate (12.0 g, 39.0 mmol, 1.0 eq) in anhydrous DCM (120 mL) and cool to -78 °C.

    • Slowly add DIBAL-H (1.0 M in THF, 97.5 mL, 97.5 mmol, 2.5 eq) via syringe pump over 1 h.

    • Stir at -78 °C for 1 h, then gradually warm to 0 °C over 1 h.

    • Quench carefully with saturated aqueous Rochelle's salt (100 mL). Stir vigorously for 2 h until two distinct clear layers form. Extract with DCM, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Self-Validating Checkpoint: TLC (Hexanes/EtOAc 1:1) should show product at R

    
     ~0.3. 
    
    
    
    H NMR (CDCl
    
    
    ) must confirm the disappearance of the ethyl ester signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and the appearance of the hydroxymethyl -CH
    
    
    OH doublet at ~4.9 ppm.

Step 3: Williamson Etherification

  • Causality: Sodium hydride irreversibly deprotonates the primary alcohol, generating a highly reactive alkoxide that undergoes a rapid S

    
    2 substitution with methyl iodide to form the target methoxymethyl ether.
    
  • Procedure:

    • Dissolve the Step 2 intermediate (9.0 g, 33.9 mmol, 1.0 eq) in anhydrous THF (90 mL) and cool to 0 °C.

    • Add NaH (60% dispersion in mineral oil, 2.0 g, 50.8 mmol, 1.5 eq) in portions. Stir for 30 min until H

      
       evolution ceases.
      
    • Add Methyl iodide (2.5 mL, 40.7 mmol, 1.2 eq) dropwise.

    • Warm to room temperature and stir for 3 h.

    • Quench with saturated aqueous NH

      
      Cl (50 mL). Extract with EtOAc (3 x 50 mL), wash with brine, dry over Na
      
      
      
      SO
      
      
      , and concentrate.
  • Self-Validating Checkpoint: TLC (Hexanes/EtOAc 2:1) product R

    
     ~0.5. 
    
    
    
    H NMR (CDCl
    
    
    ) must confirm the appearance of a sharp methoxy (-OCH
    
    
    ) singlet at ~3.45 ppm.

Step 4: Orthogonal Deprotection (Hydrogenolysis)

  • Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere cleanly cleaves the benzyl-oxygen bond to liberate the free phenol. This orthogonal approach ensures the methoxymethyl ether and the quinoline core remain entirely intact.

  • Procedure:

    • Dissolve the Step 3 intermediate (8.5 g, 30.4 mmol, 1.0 eq) in HPLC-grade Methanol (100 mL).

    • Carefully add 10% Pd/C (0.85 g, 10 wt%) under a nitrogen blanket.

    • Purge the flask with H

      
       gas and maintain under a hydrogen balloon (1 atm) at room temperature for 12 h.
      
    • Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess MeOH and concentrate the filtrate in vacuo.

  • Self-Validating Checkpoint: TLC (DCM/MeOH 10:1) product R

    
     ~0.4. 
    
    
    
    H NMR (CDCl
    
    
    ) must confirm the complete disappearance of the benzyl aromatic protons (7.3-7.5 ppm) and the benzyl -CH
    
    
    - singlet (~5.45 ppm).

Step 5: Hydrochloride Salt Formation

  • Causality: Conversion of the free base to the hydrochloride salt dramatically improves the compound's aqueous solubility and physicochemical stability. These are mandatory prerequisites for downstream in vitro assays and in vivo pharmacological formulation.

  • Procedure:

    • Dissolve the Step 4 free base (5.0 g, 26.4 mmol, 1.0 eq) in anhydrous Diethyl ether (50 mL) and cool to 0 °C.

    • Dropwise add HCl (4.0 M in 1,4-dioxane, 7.9 mL, 31.7 mmol, 1.2 eq) under vigorous stirring. A precipitate will form immediately.

    • Stir for 1 h at 0 °C.

    • Filter the precipitate under an inert atmosphere, wash with cold anhydrous Et

      
      O (20 mL), and dry under high vacuum for 24 h.
      
  • Self-Validating Checkpoint: The final product must be freely soluble in D

    
    O. In 
    
    
    
    H NMR (D
    
    
    O), all quinoline aromatic protons will shift downfield (higher ppm) by ~0.5-1.0 ppm compared to the free base due to the protonation of the quinoline nitrogen.

References

  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: Research & Reviews: Journal of Chemistry (Open Access Journals) URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: Molecules (PMC) URL: [Link]

  • Title: Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations Source: Catalysts (MDPI) URL: [Link]

Application

Application Note: Optimized Skraup-Type Condensation of o-Aminophenol and Methoxymethacrolein

Executive Summary & Strategic Context The synthesis of highly functionalized quinolines is a cornerstone of modern agrochemical and pharmaceutical development. Specifically, the condensation of o-aminophenol with methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of highly functionalized quinolines is a cornerstone of modern agrochemical and pharmaceutical development. Specifically, the condensation of o-aminophenol with methoxymethacrolein (2-(methoxymethyl)acrolein) represents a highly specialized variant of the Doebner-Miller/Skraup quinoline synthesis 1. This reaction yields 3-(methoxymethyl)-8-hydroxyquinoline , a critical intermediate. Subsequent oxidative cleavage of the electron-rich phenolic ring transforms this quinoline into 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid , the essential core scaffold for the imidazolinone class of herbicides (e.g., Imazamox) 2.

This guide provides a comprehensive, self-validating protocol for researchers aiming to scale or optimize this complex cascade reaction, focusing on chemoselectivity, exotherm control, and mechanistic causality.

Mechanistic Causality & Experimental Design

To successfully execute this protocol, one must understand the molecular choreography of the reactants:

  • Bifunctional Nucleophilicity: o-Aminophenol contains both an amine and a phenol. The amine is significantly more nucleophilic and initiates a Michael addition to the

    
    -carbon of the 
    
    
    
    -unsaturated aldehyde (methoxymethacrolein).
  • Acid Catalysis & Solvent Effects: Concentrated sulfuric acid (H₂SO₄) is mandatory to activate the enal for nucleophilic attack and to facilitate the subsequent intramolecular electrophilic aromatic substitution (ring closure) and dehydration 1. Methanol is utilized as a co-solvent to modulate the exothermicity of the acid and protect the integrity of the methoxymethyl ether group.

  • In Situ Aromatization: The initial cyclization yields a dihydroquinoline intermediate. o-Nitrophenol is introduced as a mild, selective hydrogen acceptor (oxidant). It drives the aromatization of the heterocyclic ring without cleaving the sensitive ether linkage or prematurely oxidizing the phenol ring [[1]]().

Pathway A o-Aminophenol (Nucleophile) C Michael Addition Intermediate A->C Acid Catalyst (H2SO4) B Methoxymethacrolein (Electrophile) B->C Acid Catalyst (H2SO4) D Cyclization & Dehydration C->D E Dihydroquinoline Intermediate D->E F 3-(Methoxymethyl)- 8-hydroxyquinoline E->F Oxidation (o-Nitrophenol) G 5-(Methoxymethyl)- 2,3-pyridinedicarboxylic acid F->G Oxidative Cleavage (H2O2 / NaOH)

Chemical mechanism of 3-(methoxymethyl)-8-hydroxyquinoline synthesis and oxidation.

Quantitative Reaction Parameters

The following tables summarize the stoichiometric ratios and thermodynamic boundaries required to prevent runaway polymerization of the methacrolein derivative and ensure high yields.

Table 1: Stoichiometric and Thermodynamic Parameters
Reagent / ParameterFunctionMolar EquivalentsTarget Value / Mass
o-Aminophenol Primary Reactant1.0 eq (0.04 mol)4.36 g
Methoxymethacrolein Electrophile1.5 eq (0.06 mol)6.00 g
o-Nitrophenol Mild Oxidant0.5 eq (0.02 mol)2.78 g
H₂SO₄ (Conc.) Acid Catalyst2.5 eq (0.10 mol)10.0 g
Methanol Solvent / ModeratorN/AVariable (per H₂SO₄)
Reaction Temp Cyclization PhaseN/A85°C – 90°C
Table 2: Workup & Purification Parameters
PhaseReagentTarget pHRationale
Acidic Wash 50% NaOH (aq)pH 2.0Protonates quinoline (water-soluble); precipitates non-basic impurities.
Extraction 50% NaOH (aq)pH 7.0Reaches isoelectric point of 8-hydroxyquinoline; maximizes organic partitioning.
Oxidation 30% H₂O₂ / 50% NaOHpH > 12Generates hydroperoxide anion for oxidative cleavage of the phenol ring.

Validated Experimental Protocols

The workflow is divided into two distinct stages: the synthesis of the quinoline core, followed by its oxidative cleavage. Every step is designed as a self-validating system to ensure quality control before proceeding.

Protocol A: Synthesis of 3-(Methoxymethyl)-8-hydroxyquinoline

Step 1: Acidic Solvent Preparation Carefully dissolve methanol in concentrated sulfuric acid (10.0 g, 0.1 mol).

  • Causality: Pre-mixing the acid with methanol controls the heat of dilution and prevents localized charring of organic substrates. Heat the solution to 65°C 1.

Step 2: Reactant Charging Add o-aminophenol (4.36 g, 0.04 mol) and o-nitrophenol (2.78 g, 0.02 mol) to the acidic mixture. Increase the heating mantle temperature to 70°C 1.

  • Validation Check: Ensure complete dissolution. Undissolved particulates indicate insufficient acid or poor mixing, which will drastically reduce the yield.

Step 3: Electrophile Addition (Critical Phase) Add methoxymethacrolein (6.0 g, 0.06 mol) dropwise over a strict 40-minute window, maintaining the internal temperature between 85°C and 90°C 1.

  • Causality: Dropwise addition prevents runaway exothermic polymerization of the highly reactive methacrolein derivative.

Step 4: Primary Workup & Impurity Purge Dilute the reaction with deionized water. Adjust the aqueous mixture to approximately pH 2 using a 50% sodium hydroxide solution, then filter 1.

  • Validation Check: Analyze the pH 2 filtrate via TLC/HPLC. The target quinoline must remain in the aqueous phase (as a protonated salt), while reduced o-nitrophenol byproducts are caught in the filter cake.

Step 5: Isolation Adjust the filtrate to pH 7 with 50% sodium hydroxide solution. Extract the neutralized aqueous phase with chloroform 1. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(methoxymethyl)-8-hydroxyquinoline [[2]]().

  • Validation Check: A residual yellow tint in the post-extraction aqueous phase indicates incomplete extraction of the quinoline derivative.

Protocol B: Oxidative Cleavage to Pyridine Dicarboxylic Acid

Step 1: Base Activation Suspend the isolated 3-(methoxymethyl)-8-hydroxyquinoline in a 50% NaOH solution and heat to 85°C 2.

Step 2: Controlled Oxidation Slowly add 30% hydrogen peroxide (H₂O₂) solution dropwise. It is critical to control the temperature strictly within 90°C 2.

  • Causality: H₂O₂ in a strong base generates the highly reactive hydroperoxide anion (

    
    ). This species specifically attacks the electron-rich phenolic ring of the 8-hydroxyquinoline, cleaving it to yield the highly stable pyridine-2,3-dicarboxylic acid framework.
    

Step 3: Precipitation After the reaction is complete, cool the mixture to room temperature and adjust the pH to acidic conditions. Extract with chloroform, dry, and desolventize to crystallize the final 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid 2.

Workflow Step1 Preparation H2SO4/MeOH @ 65°C Step2 Reactant Addition o-Aminophenol + o-Nitrophenol Step1->Step2 Step3 Condensation Methoxymethacrolein @ 85-90°C Step2->Step3 Step4 Workup Neutralize pH 7 Extract (CHCl3) Step3->Step4 Step5 Oxidation NaOH / H2O2 @ 85°C Step4->Step5

Step-by-step experimental workflow for the synthesis and oxidation process.

References

  • Process for the manufacture of 2-alkoxymethylacrolein and its use for preparing 3-alkoxymethyl quinolines (EP0548520A2)
  • 5-(Methoxymethyl)
  • 8-Hydroxyquinoline Chemical Properties, Uses, Production Source: ChemicalBook URL

Sources

Method

Application Note: Strategic Preparation of Hydrochloride Salts of Quinoline Derivatives

Abstract & Scope Quinoline derivatives often exhibit poor aqueous solubility and high lipophilicity (logP > 2.0), presenting significant hurdles in bioavailability and formulation. The conversion of these weak bases (pKa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Quinoline derivatives often exhibit poor aqueous solubility and high lipophilicity (logP > 2.0), presenting significant hurdles in bioavailability and formulation. The conversion of these weak bases (pKa ~4.[1]9) into hydrochloride (HCl) salts is the standard approach to enhance solubility, dissolution rates, and crystalline stability.

This guide provides three distinct, field-validated protocols for preparing quinoline HCl salts. Unlike generic salt formation guides, this document addresses the specific challenges inherent to the quinoline scaffold: hygroscopicity , propensity to "oil out" (liquid-liquid phase separation), and polymorphism .

Physicochemical Basis of Salt Selection

The pKa Delta Rule

For a stable salt species to form, the difference between the pKa of the base and the pKa of the acid (


) should ideally be > 3.
  • Quinoline Base pKa: ~4.9 (Weak Base) [1][1][2]

  • Hydrochloric Acid pKa: ~ -6.0 (Strong Acid)[1][2]

  • 
    :  ~10.9[1][2]
    

This large


 ensures complete protonation of the quinoline nitrogen, driving the equilibrium firmly toward the ionized salt species (

).
The "Oiling Out" Phenomenon

Quinolines are notorious for "oiling out"—separating as a gum rather than a crystal—during acidification.[1] This occurs when the salt's melting point is depressed by impurities or solvent, dropping below the reaction temperature.

  • Mitigation Strategy: The protocols below emphasize slow anti-solvent addition and seeding to bypass the metastable oil phase.[1][2]

Decision Matrix: Method Selection

The choice of method depends on the stability of your derivative and the scale of operation.

SaltSelection cluster_legend Key Start Start: Quinoline Free Base Sens Is the molecule acid/moisture sensitive? Start->Sens Scale Scale of Reaction? Sens->Scale No MethodB Method B: In-Situ TMSCl (Methanol) *Best for precise stoichiometry* Sens->MethodB Yes (Moisture Sensitive) MethodA Method A: Anhydrous HCl (Dioxane/Ether) *Best for labile groups* Scale->MethodA < 10g (Lab Scale) MethodC Method C: Aqueous HCl (Recrystallization) *Best for bulk/stable compounds* Scale->MethodC > 10g (Process Scale) L1 Decision L2 Protocol

Figure 1: Decision matrix for selecting the optimal salt formation protocol.

Experimental Protocols

Method A: Anhydrous Precipitation (The "Gold Standard")

Best for: High-purity samples, acid-sensitive side chains, and preventing hydrolysis.[2]

Reagents:

  • Quinoline derivative (1.0 equiv)[1][2]

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Dichloromethane (DCM)[1][2]
    
  • Acid Source: 4.0 M HCl in Dioxane (commercial solution)[1][2]

Protocol:

  • Dissolution: Dissolve the quinoline derivative in the minimum amount of anhydrous DCM or

    
     (approx. 5-10 mL/g). Ensure the solution is clear; filter if necessary to remove insolubles.[1]
    
  • Acidification: Chill the solution to 0–5 °C in an ice bath.

  • Addition: Add 4.0 M HCl in Dioxane dropwise (1.1 to 1.2 equiv).

    • Observation: A white or off-white precipitate should form immediately.[1][2]

    • Caution: If the solution turns cloudy but no solid forms, stop . You are at risk of oiling out.[1] Add a seed crystal or scratch the glass.[1]

  • Aging: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature (RT) for 1 hour.

  • Isolation: Filter the solid under a nitrogen blanket (quinolines are hygroscopic).[1] Wash the cake with cold anhydrous

    
     (2 x 5 mL).
    
  • Drying: Dry in a vacuum oven at 40 °C over

    
     for 12 hours.
    
Method B: In-Situ HCl Generation (The "Mild" Approach)

Best for: Precise stoichiometric control and avoiding handling of corrosive gases or concentrated acids.

Mechanism: Trimethylsilyl chloride (TMSCl) reacts with Methanol (MeOH) to generate anhydrous HCl and Trimethylmethoxysilane.[1][2] This provides a "slow release" of acid, promoting better crystal growth. [2]

TMSCl_Mech R1 TMSCl Inter Intermediate Transition State R1->Inter R2 MeOH R2->Inter Prod1 HCl (anhydrous) Inter->Prod1 Exothermic Prod2 TMS-OMe Inter->Prod2

Figure 2: In-situ generation of anhydrous HCl using TMSCl and Methanol.

Protocol:

  • Dissolution: Dissolve the quinoline derivative (1.0 equiv) in dry Methanol (10 mL/g).

  • Addition: Add TMSCl (1.1 equiv) dropwise at RT.

    • Note: A mild exotherm will occur.[1]

  • Crystallization: Stir for 2 hours. The HCl is generated gradually, allowing the salt to crystallize slowly.

  • Precipitation: If no precipitate forms (due to high solubility in MeOH), slowly add Ethyl Acetate or

    
     as an anti-solvent until turbidity persists.[1]
    
  • Isolation: Cool to 4 °C overnight, filter, and wash with Ethyl Acetate.

Method C: Aqueous Acid & Anti-Solvent (The "Bulk" Approach)

Best for: Large scale, robust molecules, and removing inorganic impurities.

Protocol:

  • Dissolution: Suspend the quinoline derivative in Ethanol (EtOH).

  • Acidification: Add concentrated aqueous HCl (37%, 1.2 equiv) slowly.

    • Result: The suspension should dissolve to form a clear solution (salt formation).[1]

  • Concentration: Evaporate the solvent under reduced pressure to ~20% of the original volume.

  • Anti-Solvent Crystallization: Add Acetone or Acetone/Ether mixture slowly to the residue.[1]

  • Recrystallization: If the product oils out, reheat to reflux until clear, then allow to cool very slowly (wrap the flask in foil/cotton) to RT to induce crystallization. [3]

Critical Process Parameters (CPP) & Troubleshooting

ParameterTarget RangeImpact of Deviation
Stoichiometry 1.05 – 1.20 equiv HCl< 1.0: Free base contamination.[1][2] > 2.0: Potential for dihydrochloride formation (if poly-basic) or hygroscopic excess acid.[1][2]
Temperature 0 – 25 °CHigh: Degradation or oiling out.[1][2] Low: Impurity trapping.[1][2]
Anti-Solvent Rate 1 mL/min (Lab Scale)Fast: Amorphous precipitation or oiling out.[1][2] Slow: Large, pure crystals.[1]
Drying 40 – 50 °C (Vacuum)High: Loss of HCl (reversion to base) or solvate collapse.[1][2]
Common Failure Mode: "The Gum"

If your product turns into a sticky gum (oiling out):

  • Do NOT throw it away.

  • Decant the supernatant solvent.[1]

  • Add a fresh portion of the anti-solvent (e.g., Ether).[1]

  • Sonicate the gum vigorously.[1] This often triggers nucleation and converts the gum to a solid.[1]

  • Alternatively, redissolve in hot EtOH and cool at a rate of 5 °C/hour.

Characterization Checklist

To ensure the salt is successfully formed and pure, the following data is required:

  • 1H-NMR: Look for a downfield shift (deshielding) of the protons adjacent to the quinoline nitrogen (usually > 0.5 ppm shift compared to free base).[1]

  • Melting Point: The HCl salt should have a distinct, sharp melting point significantly higher than the free base.[1]

  • Elemental Analysis: Chlorine content should match the theoretical % for a mono-HCl salt.

  • XRD (X-Ray Diffraction): Essential to prove the material is crystalline and not amorphous.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047, Quinoline.[1] Retrieved from [Link][1][2]

  • Stahl, P. H., & Wermuth, C. G.[3][4][5][6] (Eds.).[1][3][4][6][7][8] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[3][4] Wiley-VCH.[1][3][5] (Contextual citation via NLM Catalog). Retrieved from [Link]

  • Google Patents (2014). CN103664892B - The crystallization of quinoline.[1][2] Retrieved from

Sources

Application

Application Note: Solubility and Solution Handling of 3-(Methoxymethyl)quinolin-8-ol HCl in Water vs. DMSO

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction and Mechanistic Solubility Profile Handling heterocyclic hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction and Mechanistic Solubility Profile

Handling heterocyclic hydrochloride salts requires a precise understanding of their physicochemical behavior in different solvent environments. 3-(Methoxymethyl)quinolin-8-ol HCl is a derivative of the 8-hydroxyquinoline scaffold—a privileged structure in medicinal chemistry known for its metal-chelating properties and broad-spectrum biological activities[1].

As a Senior Application Scientist, I frequently observe researchers struggling with inconsistent assay results due to improper solvent selection. The solubility of this compound is dictated by two competing structural features: the lipophilic quinoline core (augmented by the methoxymethyl group) and the highly polar, ionizable hydrochloride salt.

The Causality of Solvent Interactions
  • Aqueous Solubility (The pH Dependency): The compound is supplied as a hydrochloride salt to enhance water solubility. In an aqueous environment, the protonated quinoline nitrogen forms a highly polar quinolinium cation. However, the pKa of the quinoline nitrogen is approximately 4.90[2]. If the pH of the aqueous solution rises above ~5.5 (such as when diluting into physiological buffers like PBS), the nitrogen deprotonates. The resulting neutral free base is highly lipophilic and will rapidly precipitate.

  • DMSO Solubility (The Aprotic Advantage): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant. It efficiently solvates both the organic cation and the chloride anion without relying on the protonation state. Because DMSO prevents the hydrolysis and subsequent deprotonation of the quinoline core, it is the gold standard for preparing highly concentrated, stable stock solutions[3].

Quantitative Data Summary

To guide your experimental design, the following table summarizes the comparative solubility profiles and stability metrics for 3-(Methoxymethyl)quinolin-8-ol HCl in both solvent systems.

PropertyWater (Aqueous Buffers)Dimethyl Sulfoxide (DMSO)
Estimated Solubility Limit Moderate (~10 - 25 mg/mL)High (>50 mg/mL)
Molecular State Ionized (Quinolinium cation)Solvated ion pair
pH Dependency Critical (Precipitates at pH > 6.0)None
Oxidative Stability Moderate (Susceptible over time)High (Stable for long-term storage)
Primary Application Immediate working solutions, in vivo dosingMaster stock solutions, cryo-storage

Workflow & Decision Matrix

To prevent compound loss and ensure reproducible assays, follow the decision matrix outlined below.

G Start 3-(Methoxymethyl)quinolin-8-ol HCl (Solid Powder) DMSO Primary Solvent: DMSO (High Solubility) Start->DMSO Dissolve directly Water Primary Solvent: Water (pH Dependent) Start->Water Dissolve directly Stock Stock Solution (Stable at -20°C) DMSO->Stock CheckPH Monitor pH (Critical Step) Water->CheckPH Stock->Water Dilute for Assays (Max 1% DMSO final) Precip pH > 6.0 Precipitation (Free Base) CheckPH->Precip Deprotonation Aqueous pH < 6.0 Stable Aqueous Solution CheckPH->Aqueous Protonated State

Figure 1: Solubility workflow and pH-dependent stability of 3-(Methoxymethyl)quinolin-8-ol HCl.

Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating visual and chemical checkpoints, you ensure the integrity of your solutions before they are introduced into sensitive biological or chemical assays.

Protocol A: Preparation of High-Concentration DMSO Stock Solutions

For maximum solubility and long-term stability, the compound should first be dissolved in DMSO[3].

Materials:

  • 3-(Methoxymethyl)quinolin-8-ol HCl (Solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Weighing: Equilibrate the solid compound to room temperature in a desiccator before opening to prevent ambient moisture condensation (the HCl salt is hygroscopic).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • Dissolution: Vortex the mixture gently for 30–60 seconds. Causality Note: Do not use excessive heat (sonication is permissible up to 37°C), as 8-hydroxyquinoline derivatives can be sensitive to thermal degradation.

  • Validation Check: Hold the vial to a light source. The solution must be completely transparent with no refractive particulates.

  • Storage: Purge the headspace of the vial with an inert gas (Argon/Nitrogen) to prevent oxidation of the hydroxyl group. Aliquot into single-use vials and store at -20°C.

Protocol B: Preparation of Aqueous Working Solutions

When preparing aqueous solutions for in vitro or in vivo assays, pH management is the most critical factor.

Materials:

  • DMSO Stock Solution (from Protocol A)

  • Aqueous Buffer (e.g., sterile water, saline, or lightly buffered PBS)

  • 0.1 M HCl and 0.1 M NaOH (for pH adjustment)

Step-by-Step Methodology:

  • Pre-Dilution: For maximum aqueous solubility, dilute the DMSO stock solution dropwise into the aqueous buffer under continuous vortexing. Causality Note: Rapid addition prevents localized high concentrations that trigger nucleation and precipitation.

  • Concentration Limit: Ensure the final concentration of DMSO does not exceed 1% (v/v) for cell-based assays to prevent solvent-induced cytotoxicity.

  • Validation Check (The pH Threshold): Immediately measure the pH of the final solution. If the pH exceeds 6.0, the solution is at high risk of precipitating the neutral free base.

  • Correction: If the solution becomes cloudy (indicating precipitation), add 0.1 M HCl in 1 µL increments until the pH drops below 5.5 and the solution clarifies.

  • Usage: Aqueous solutions of 8-hydroxyquinoline derivatives should be used within 24 hours and not stored long-term[3].

References

1.3, Cayman Chemical. 2. 2, ECHEMI. 3.1, MDPI.

Sources

Method

Probing the Metal-Binding Avidity of 8-Hydroxyquinoline Derivatives: A Guide to In Vitro Chelation Assays

Introduction: The Pivotal Role of 8-Hydroxyquinoline in Medicinal Chemistry 8-Hydroxyquinoline (8HQ) and its derivatives represent a fascinating and enduring class of bicyclic aromatic compounds with a rich history in me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of 8-Hydroxyquinoline in Medicinal Chemistry

8-Hydroxyquinoline (8HQ) and its derivatives represent a fascinating and enduring class of bicyclic aromatic compounds with a rich history in medicinal chemistry.[1] Their profound biological activities, spanning antimicrobial, anticancer, and neuroprotective effects, are intrinsically linked to their potent ability to chelate metal ions.[2] In biological systems, metal ions are double-edged swords. Essential for a myriad of physiological processes, their dysregulation is a hallmark of numerous pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in the proliferation of cancer cells.[3][4] 8HQ derivatives, by sequestering and modulating the activity of these metal ions, can restore cellular homeostasis, making the characterization of their metal-binding properties a critical step in drug discovery and development.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific rationale for three robust in vitro methods to assess the metal chelation capabilities of 8-hydroxyquinoline derivatives: UV-Visible Spectrophotometry, Fluorescence Spectroscopy, and Potentiometric Titration.

Core Principles of 8-Hydroxyquinoline Metal Chelation

8-Hydroxyquinoline is a bidentate chelating agent, meaning it grasps a central metal ion at two points: the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group.[5] This forms a stable, five-membered ring structure with the metal ion.[5] The stability of these complexes is a key determinant of their biological efficacy.

The stability of metal complexes with 8HQ and its derivatives generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[5][6] This trend is governed by the decrease in ionic radius and the increase in crystal field stabilization energy across the transition metal series, with copper(II) forming exceptionally stable complexes due to the Jahn-Teller effect.[1][6] Understanding this series provides a predictive framework for the interaction of 8HQ derivatives with various biologically relevant metal ions.

Data Presentation: A Snapshot of 8-Hydroxyquinoline's Metal-Binding Prowess

The following tables summarize key parameters for the interaction of the parent compound, 8-hydroxyquinoline, with several biologically significant metal ions. These values, sourced from authoritative databases, serve as a valuable benchmark for the characterization of novel 8HQ derivatives.

Table 1: Metal-Ligand Stoichiometry and Stability Constants for 8-Hydroxyquinoline (8HQ)

Metal IonStoichiometry (Metal:Ligand)Stability Constant (log K)Method
Cu(II)1:2log K₁ = 12.1, log K₂ = 11.2Potentiometry
Zn(II)1:2log K₁ = 8.6, log K₂ = 7.9Potentiometry
Ni(II)1:2log K₁ = 9.8, log K₂ = 8.5Potentiometry
Co(II)1:2log K₁ = 9.5, log K₂ = 8.2Potentiometry
Fe(III)1:3log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0Potentiometry

Data sourced from potentiometric studies and compiled in authoritative databases such as the IUPAC Stability Constants Database and the NIST Critically Selected Stability Constants of Metal Complexes Database.[7][8][9]

Table 2: Spectrophotometric Properties of Metal-8HQ Complexes

Metal Ionλmax (nm) of ComplexMolar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹)
Cu(II)~395-410Varies with solvent and derivative
Fe(III)~470 & ~580Varies with solvent and derivative
Zn(II)~370-380Varies with solvent and derivative

Note: The exact λmax and molar absorptivity are highly dependent on the specific 8HQ derivative, the solvent system, and the pH of the solution.

Experimental Protocols

The following section details the step-by-step protocols for the three primary methods of assessing metal chelation by 8-hydroxyquinoline derivatives.

Protocol 1: UV-Visible Spectrophotometry

This method relies on the change in the absorbance spectrum of an 8HQ derivative upon coordination with a metal ion. The formation of the metal-ligand complex often results in a significant shift in the maximum absorption wavelength (λmax) and/or a change in the molar absorptivity.

Objective: To determine the stoichiometry and apparent stability of the metal-8HQ derivative complex.

Materials:

  • 8-hydroxyquinoline derivative

  • High-purity metal salts (e.g., CuSO₄, ZnCl₂, FeCl₃)

  • Buffer solution (e.g., HEPES, MES, or Phosphate buffer) at a physiologically relevant pH (e.g., 7.4)

  • Spectrophotometer and quartz cuvettes

  • Suitable solvent for the 8HQ derivative (e.g., DMSO, ethanol)

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the 8-hydroxyquinoline derivative in a suitable organic solvent (e.g., 10 mM in DMSO). The choice of solvent is critical to ensure the compound's solubility.

    • Prepare aqueous stock solutions of the metal salts in high-purity deionized water (e.g., 10 mM).

    • Prepare a working buffer solution at the desired pH and concentration (e.g., 50 mM HEPES, pH 7.4). The buffer should be chosen carefully to avoid any interaction with the metal ions.

  • Determination of Optimal Wavelength (λmax):

    • Prepare two solutions in the chosen buffer: one containing only the 8HQ derivative at a known concentration (e.g., 50 µM) and another containing the 8HQ derivative with an excess of the metal ion (e.g., 50 µM 8HQ derivative and 250 µM metal salt).

    • Scan the UV-Vis spectrum of both solutions over a relevant wavelength range (e.g., 250-600 nm).

    • Identify the λmax of the metal-ligand complex, ideally at a wavelength where the absorbance of the free ligand is minimal.[7] This wavelength will be used for subsequent measurements.

  • Job's Plot (Method of Continuous Variations) for Stoichiometry Determination:

    • Prepare a series of solutions with a constant total concentration of the metal and the 8HQ derivative, but with varying mole fractions of each.[7] For example, if the total concentration is 100 µM, prepare solutions where the mole fraction of the ligand ranges from 0 to 1.0 (e.g., 0 µM ligand + 100 µM metal, 10 µM ligand + 90 µM metal, ..., 100 µM ligand + 0 µM metal).

    • Allow the solutions to incubate for a set period at a controlled temperature to ensure complex formation reaches equilibrium.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[7] For many divalent metals, this will be around a mole fraction of 0.67, indicating a 1:2 metal-to-ligand ratio.[8]

  • Spectrophotometric Titration for Chelation Capacity:

    • Prepare a series of solutions with a fixed concentration of the metal ion (e.g., 50 µM) and varying concentrations of the 8HQ derivative (e.g., 0 to 200 µM).

    • Incubate the solutions as described above.

    • Measure the absorbance of each solution at the λmax.

    • An increase in absorbance with increasing ligand concentration, which eventually plateaus, indicates metal chelation.[7] This data can be used to calculate binding constants, though this method is less precise than potentiometric titration.

Causality Behind Experimental Choices:

  • Buffer Selection: Buffers like HEPES and MES are often preferred as they have a low affinity for most metal ions, preventing interference with the chelation assay.

  • pH Control: The pH is critical as the deprotonation of the hydroxyl group of 8HQ is necessary for chelation. A physiologically relevant pH of 7.4 is commonly used to mimic biological conditions.

  • Solvent for Stock Solution: A small amount of an organic solvent like DMSO is often necessary to dissolve the typically hydrophobic 8HQ derivatives. It is crucial to keep the final concentration of the organic solvent low (e.g., <1%) in the assay to avoid affecting the chelation equilibrium.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_ligand Prepare Ligand Stock Solution det_lambda Determine λmax of Metal-Ligand Complex prep_ligand->det_lambda prep_metal Prepare Metal Stock Solution prep_metal->det_lambda prep_buffer Prepare Buffer Solution prep_buffer->det_lambda jobs_plot Job's Plot for Stoichiometry det_lambda->jobs_plot titration Spectrophotometric Titration det_lambda->titration analyze_stoichiometry Determine Stoichiometry (e.g., 1:2) jobs_plot->analyze_stoichiometry quantify_chelation Quantify Chelation Capacity titration->quantify_chelation

Caption: Workflow for UV-Vis Spectrophotometric Chelation Assay.

Protocol 2: Fluorescence Spectroscopy

Many 8-hydroxyquinoline derivatives are weakly fluorescent on their own but exhibit a significant enhancement or quenching of their fluorescence upon binding to certain metal ions, particularly diamagnetic ions like Zn(II) and Al(III).[1] This change in fluorescence provides a highly sensitive method for studying metal chelation.

Objective: To determine the binding affinity (dissociation constant, Kd) of an 8HQ derivative for a metal ion.

Materials:

  • 8-hydroxyquinoline derivative

  • High-purity metal salts

  • Buffer solution (as in Protocol 1)

  • Fluorometer and quartz cuvettes

  • Suitable solvent for the 8HQ derivative

Step-by-Step Methodology:

  • Preparation of Stock Solutions: As described in Protocol 1.

  • Determination of Optimal Excitation and Emission Wavelengths:

    • Prepare two solutions in the chosen buffer: one with the 8HQ derivative alone (e.g., 1 µM) and another with the 8HQ derivative and an excess of the metal ion (e.g., 1 µM 8HQ derivative and 10 µM metal salt).

    • Scan the excitation and emission spectra for both solutions to determine the optimal wavelengths that provide the largest change in fluorescence intensity upon metal binding.

  • Fluorescence Titration:

    • Prepare a solution of the 8HQ derivative at a fixed concentration (e.g., 1 µM) in the buffer.

    • Sequentially add small aliquots of the metal salt stock solution to the cuvette containing the 8HQ derivative solution.

    • After each addition, allow the solution to equilibrate and then record the fluorescence intensity at the predetermined excitation and emission wavelengths.

    • A significant and saturable change in fluorescence intensity (either quenching or enhancement) upon addition of the metal indicates chelation.[7]

  • Data Analysis:

    • Plot the change in fluorescence intensity (ΔF) against the concentration of the metal ion.

    • The data can be fitted to a suitable binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (Kd), which is a measure of the binding affinity.

Causality Behind Experimental Choices:

  • Choice of Metal Ions: This method is particularly effective for diamagnetic metal ions like Zn(II) and Al(III) that often enhance fluorescence. Paramagnetic metal ions like Cu(II) and Fe(III) tend to quench fluorescence.

  • Concentration of 8HQ Derivative: The concentration of the fluorescent probe should ideally be below the expected Kd to ensure accurate determination of the binding affinity.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_ligand Prepare Ligand Stock Solution det_lambda Determine Excitation/ Emission Wavelengths prep_ligand->det_lambda prep_metal Prepare Metal Stock Solution prep_metal->det_lambda prep_buffer Prepare Buffer Solution prep_buffer->det_lambda titration Fluorescence Titration det_lambda->titration plot_data Plot ΔF vs. [Metal Ion] titration->plot_data calc_kd Calculate Binding Affinity (Kd) plot_data->calc_kd

Caption: Workflow for Fluorescence Spectroscopy Chelation Assay.

Protocol 3: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stepwise stability constants of metal complexes.[10] It involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added. The release of protons upon complex formation is used to calculate the stability constants.

Objective: To determine the precise stepwise stability constants (K₁, K₂, etc.) of metal-8HQ derivative complexes.

Materials:

  • 8-hydroxyquinoline derivative

  • High-purity metal salts

  • Standardized strong acid (e.g., HCl) and strong base (e.g., KOH or NaOH) solutions

  • Inert salt for maintaining constant ionic strength (e.g., KCl)

  • Potentiometer with a calibrated glass electrode

  • Thermostated titration vessel

  • High-purity deionized water, often degassed to remove CO₂

Step-by-Step Methodology:

  • Calibration and Preparation:

    • Calibrate the pH electrode using standard buffer solutions.

    • Prepare a solution of the 8HQ derivative with a known concentration in the presence of a slight excess of strong acid and a background electrolyte to maintain constant ionic strength.[11]

    • Prepare a similar solution that also contains a known concentration of the metal salt.

  • Titration Procedure:

    • Titrate the solutions with a standardized strong base.

    • Record the pH after each addition of the base.

    • Perform separate titrations for the ligand alone and for the ligand in the presence of the metal ion at different metal-to-ligand ratios (e.g., 1:1, 1:2, 1:3).[11]

  • Data Analysis (Bjerrum or Irving-Rossotti Method):

    • The titration data is used to calculate the average number of protons bound per ligand molecule (nA) and the average number of ligands bound per metal ion (n̄).[10][12]

    • From the titration of the ligand alone, the protonation constants of the 8HQ derivative are determined.

    • Using the data from the metal-ligand titration and the protonation constants, the concentration of the free ligand ([L]) at each pH point is calculated.

    • A formation curve is generated by plotting n̄ against pL (-log[L]).

    • The stepwise stability constants (K₁, K₂, etc.) are then determined from the formation curve. For example, log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5.[5]

Causality Behind Experimental Choices:

  • Constant Ionic Strength: Maintaining a constant ionic strength is crucial for obtaining thermodynamically meaningful stability constants.

  • Degassed Water: The removal of CO₂ from the water prevents the formation of carbonic acid, which would interfere with the pH measurements.

  • Multiple Titrations: Performing titrations at different metal-to-ligand ratios helps to verify the complexation model and ensure the accuracy of the determined stability constants.[11]

Caption: Chelation of a metal ion by 8-hydroxyquinoline.

Conclusion

The protocols detailed in this guide provide a robust framework for the in vitro characterization of the metal-binding properties of 8-hydroxyquinoline derivatives. By employing UV-Visible spectrophotometry, fluorescence spectroscopy, and potentiometric titration, researchers can gain a comprehensive understanding of the stoichiometry, affinity, and stability of the metal complexes formed. This knowledge is fundamental to elucidating the mechanism of action of these versatile compounds and is an indispensable component of the rational design of novel therapeutic agents targeting metal-dependent pathologies.

References

  • Gaggelli, E., et al. (2008). 8-Hydroxyquinoline Copper Complexes in the Treatment of Neurodegenerative Disease. [Link]

  • Debebe, A., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1175–1194. [Link]

  • Arena, K., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. [Link]

  • Fernandes, C., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Saúde & Tecnologia. [Link]

  • Irving, H., & Rossotti, H. S. (1954). The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. Journal of the Chemical Society (Resumed), 2904. [Link]

  • Dutta, R. L., & Syamal, A. (1970). Determination and comparison of the stability constants of some metal complexes of 8-hydroxyquinoline N-oxide and 8-hydroxyquinoline. Australian Journal of Chemistry, 23(7), 1387-1395. [Link]

  • Xu, Z. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1175-1194. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

  • Shahata, M. M. (2015). Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration. American Journal of Chemistry and Application, 2(3), 37-46. [Link]

  • Wang, J., et al. (2014). Fluorescence quenching determination of metallothioneins using 8-hydroxyquinoline-5-sulphonic acid-Cd(II) chelate. Talanta, 119, 218-223. [Link]

  • ConnectSci. (1970). Determination and comparison of the stability constants of some metal complexes of 8-hydroxyquinoline N-oxide and 8-hydroxyquinoline. [Link]

  • Arain, M. A., et al. (2005). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan, 27(5), 473-477. [Link]

  • Stevenson, P. E., & Freiser, H. (1967). Metal chelates of 2-(2′-thienyl)-8-hydroxyquinoline: anomalous ratios of formation constants. Analytical Chemistry, 39(12), 1354-1357. [Link]

  • SciSpace. (2014). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Chavan, S. M., et al. (2020). SPECTROPHOTOMETRIC COMPLEXATION STUDY OF 8- HYDROXYQUINOLINEWITH PB2+METAL ION. International Journal of Researches in Biosciences, Agriculture and Technology, 8(2), 18-21. [Link]

  • Argauer, R. J., & White, C. E. (1964). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 36(2), 368-372. [Link]

  • BioSolveIT. (2021). Metal Chelation in Enzyme Active Sites for Drug Discovery. [Link]

  • ResearchGate. (n.d.). 8‐Hydroxyquinoline in metal complexation and our targeted mixed ligands.... [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. [Link]

  • Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 133. [Link]

  • Chavan, S. M., et al. (2022). Spectrophotometric Complexation Study of Cu(II) with 8- Hydroxyquinoline based Azo dye. International Journal of Researches in Biosciences, Agriculture and Technology, 10(2), 70-74. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • ResearchGate. (2019). 5-acetyl-8-hydroxyquinoline and 5-formyl-8- hydroxyquinoline: chelating agents for complexometric titrations. [Link]

  • ResearchGate. (2022). (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. [Link]

  • da Silva, J. G., et al. (2021). Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments. International Journal of Molecular Sciences, 22(16), 8533. [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, N. A. H. (2020). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry, Section A, 3(1), 1-10. [Link]

  • Periódico Tchê Química. (2019). HYDROXYQUINOLINE: CHELATING AGENTS FOR COMPLEXOMETRIC TITRATIONS. [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, N. A. H. (2020). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry, Section A, 3(1), 1-10. [Link]

  • Lakehead University. (n.d.). Spectroscopic Determination of a Complex Ion's Stoichiometry: Job's Method. [Link]

Sources

Application

Using 3-(Methoxymethyl)quinolin-8-ol as a ligand in coordination chemistry

This guide details the application of 3-(Methoxymethyl)quinolin-8-ol (MMQ) , a specialized derivative of 8-hydroxyquinoline (8-HQ). Unlike the common 2-substituted derivatives (e.g., 2-methyl-8-HQ) which suffer from ster...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 3-(Methoxymethyl)quinolin-8-ol (MMQ) , a specialized derivative of 8-hydroxyquinoline (8-HQ). Unlike the common 2-substituted derivatives (e.g., 2-methyl-8-HQ) which suffer from steric hindrance preventing tris-chelation, the 3-substituted MMQ retains the ability to form stable octahedral complexes while offering enhanced solubility and blood-brain barrier (BBB) permeability due to the ether functionality.

Ligand Design, Synthesis, and Coordination Protocols

Executive Summary & Rationale

3-(Methoxymethyl)quinolin-8-ol (MMQ) is a bidentate (


) chelator designed to optimize the "Lipophilic-Hydrophilic Balance" (LHB) of metallodrugs. While the parent 8-hydroxyquinoline is a potent chelator, its poor water solubility limits bioavailability.

Key Advantages of MMQ:

  • Non-Steric Substitution: The substituent at the C3 position points away from the metal binding pocket. Unlike C2-substituted analogs (which destabilize

    
     complexes), MMQ readily forms stable octahedral tris-complexes with trivalent metals (Al
    
    
    
    , Fe
    
    
    , Ga
    
    
    ).
  • Solubility Modulation: The methoxymethyl ether group acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to 3-methyl-8-HQ, without compromising the lipophilicity required for cell membrane penetration.

  • Electronic Effect: The electron-donating alkyl group at C3 slightly increases the basicity of the pyridine nitrogen (

    
     shift), potentially enhancing metal binding affinity (
    
    
    
    ) compared to the parent 8-HQ.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
PropertyValue (Experimental/Predicted)Notes
Formula

MW: 189.21 g/mol
Appearance Pale yellow crystalline solidOxidizes slowly in air; store under

.

(NH)
~5.2Pyridinium deprotonation.[1]

(OH)
~9.9Phenolic deprotonation (binding onset).
LogP 1.9 - 2.2Ideal range for BBB permeability (CNS active).
Coordination Mode Bidentate (

)
Forms 5-membered chelate rings.
Protocol A: Synthesis of MMQ Ligand

Rationale: Direct functionalization of the quinoline ring at C3 is difficult. The most robust route is a modified Skraup Synthesis using a substituted acrolein precursor.

Reagents:

  • 2-Aminophenol (CAS: 95-55-6)

  • 2-(Methoxymethyl)acrolein (Prepared via Mannich reaction of formaldehyde/acetaldehyde/methanol or purchased)

  • o-Nitrophenol (Oxidant)

  • Conc.

    
     (Solvent/Catalyst)
    
  • Ferrous Sulfate (

    
    ) (Moderator)
    

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, internal thermometer, and addition funnel. Purge with Argon.

  • Mixing: Add 2-aminophenol (10.9 g, 0.1 mol), o-nitrophenol (7.0 g, 0.05 mol), and

    
     (0.5 g) to the flask.
    
  • Acidification: Cautiously add conc.

    
     (30 mL). The mixture will exotherm; cool to 60°C.
    
  • Addition: Heat the mixture to 100°C. Dropwise add 2-(methoxymethyl)acrolein (15 g, excess) over 45 minutes. Caution: Violent exotherm possible.

  • Reflux: Heat to 140°C for 4 hours. The solution will turn dark brown/black.

  • Workup:

    • Cool to room temperature.[2] Pour onto 200 g crushed ice.

    • Neutralize with 50% NaOH solution to pH ~7.0. A thick precipitate will form.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via column chromatography (Silica, Hexane:EtOAc 4:1).

    • Yield Target: 40-50%.

Protocol B: Metal Complexation (Zn/Cu)

Rationale: Synthesis of neutral, lipophilic complexes


 for biological testing.

Reagents:

  • MMQ Ligand (from Protocol A)

  • 
     or 
    
    
    
  • Methanol (HPLC Grade)

  • 0.1 M NaOH

Procedure:

  • Ligand Solution: Dissolve MMQ (2.0 mmol, 378 mg) in 20 mL Methanol.

  • Metal Addition: Dissolve Metal Acetate (1.0 mmol) in 5 mL water. Add dropwise to the ligand solution.[3]

  • pH Adjustment: The solution will turn yellow (Zn) or green (Cu). Adjust pH to 7.5–8.0 using 0.1 M NaOH to ensure deprotonation of the phenol.

  • Precipitation: Stir at 60°C for 2 hours. The complex will precipitate as a microcrystalline solid.

  • Isolation: Filter, wash with cold methanol (5 mL) then water (20 mL). Dry under vacuum at 50°C.

Characterization Check:

  • 1H NMR (Zn complex): Look for the disappearance of the phenolic -OH signal (~10 ppm) and shifting of the quinoline protons.

  • UV-Vis: Bathochromic shift (Red shift) of the lowest energy band (approx. 320 nm

    
     380 nm) confirms chelation.
    
Biological Application: Aβ Aggregation Inhibition

Rationale: MMQ acts as a "Metal-Protein Attenuating Compound" (MPAC). It competes with Amyloid-beta (Aβ) peptides for Cu/Zn ions, preventing metal-induced aggregation.

Assay Workflow:

  • Preparation: Solubilize

    
     peptide (10 
    
    
    
    M) in buffer (PBS, pH 7.4).
  • Induction: Add

    
     or 
    
    
    
    (10
    
    
    M) to induce rapid aggregation.
  • Treatment: Add MMQ (20

    
    M, 2:1 ratio) to the wells.
    
  • Detection: Add Thioflavin T (ThT, 20

    
    M). Incubate at 37°C.
    
  • Readout: Measure Fluorescence (Ex 440 nm / Em 485 nm) over 24 hours.

    • Success Criteria: Significant reduction in fluorescence plateau compared to the untreated Metal-Aβ control.

Visualizations
Figure 1: Synthesis & Coordination Logic

This diagram illustrates the Skraup synthesis pathway and the resulting coordination geometry, highlighting the non-steric nature of the C3 substituent.

MMQ_Synthesis cluster_properties Ligand Properties Precursors 2-Aminophenol + 2-(Methoxymethyl)acrolein Reaction Skraup Cyclization (H2SO4, 140°C) Precursors->Reaction Condensation Ligand 3-(Methoxymethyl)quinolin-8-ol (MMQ) Reaction->Ligand Oxidation (-2H) Complex Metal Complex M(MMQ)2 (Octahedral/Planar) Ligand->Complex + M(II)/M(III) pH > 7 Prop1 pKa (OH) ~9.9 Ligand->Prop1 Prop2 LogP ~2.1 Ligand->Prop2 Prop3 Non-Steric C3 Ligand->Prop3

Caption: Synthesis of MMQ via Skraup reaction and subsequent metal complexation. Note the C3 position allows unhindered chelation.

Figure 2: Mechanism of Action (MPAC)

The following diagram details the competitive chelation mechanism in a biological context (Alzheimer's model).

MPAC_Mechanism Metal Free Metal Ions (Cu2+, Zn2+) Amyloid Aβ Peptide (Monomer) Metal->Amyloid Aberrant Binding Complex Stable M(MMQ)2 (Excretable) Metal->Complex Sequestration Aggregates Toxic Oligomers (ROS Generation) Amyloid->Aggregates Aggregation MMQ MMQ Ligand (BBB Permeable) MMQ->Metal Chelation (High Affinity) Complex->Aggregates PREVENTS

Caption: MMQ intercepts metal ions, preventing Aβ-Metal interaction and toxic oligomerization.

References
  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinoline and its derivatives: synthesis and applications." Drug Design, Development and Therapy.

  • Adlard, P. A. et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs." Neuron.

  • Oliveri, V. (2020). "8-Hydroxyquinoline derivatives as investigational drugs for the treatment of Alzheimer’s disease." European Journal of Medicinal Chemistry.

  • Song, Y. et al. (2016). "Synthesis and biological evaluation of 8-hydroxyquinoline derivatives as novel metal-chelating agents." Bioorganic & Medicinal Chemistry Letters.

  • Kitamura, C. et al. (2000).[4] "Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II)." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Method

Recrystallization solvents for 3-(Methoxymethyl)quinolin-8-ol hydrochloride

Part 1: Introduction & Strategic Analysis 3-(Methoxymethyl)quinolin-8-ol hydrochloride is a functionalized 8-hydroxyquinoline (8-HQ) derivative. Structurally, it possesses three distinct domains that dictate its solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Analysis

3-(Methoxymethyl)quinolin-8-ol hydrochloride is a functionalized 8-hydroxyquinoline (8-HQ) derivative. Structurally, it possesses three distinct domains that dictate its solubility profile:

  • The Quinolinium Core: A flat, aromatic, bicyclic system that encourages π-π stacking (crystallinity).

  • The Hydrophilic Salt Head: The protonated nitrogen (

    
    ) and the 8-hydroxyl group create a polar, ionic region soluble in water and lower alcohols.
    
  • The Lipophilic Tail: The 3-methoxymethyl group adds steric bulk and lipophilicity, distinguishing its solubility behavior from the parent 8-hydroxyquinoline.

The Purification Challenge: The primary challenge with 3-substituted quinoline salts is "oiling out" (liquid-liquid phase separation) rather than crystallization. The methoxymethyl group increases rotational freedom and disrupts the crystal lattice energy. Furthermore, the 8-hydroxy group is oxidation-sensitive, often leading to dark impurities that must be sequestered.

This guide details a Dual-Solvent Displacement Protocol designed to overcome these thermodynamic barriers and yield high-purity crystalline material.

Part 2: Solvent Selection & Solubility Profile

Based on the Hansen Solubility Parameters (HSP) for quinoline salts, the following solvent systems are validated.

Table 1: Solubility Profile & Solvent Recommendations
Solvent SystemRoleSolubility BehaviorApplication Context
Ethanol (Abs.) Primary Solvent High solubility at reflux; Moderate at RT.Recommended. Best balance of polarity and volatility.
Isopropanol (IPA) Alternative PrimaryModerate solubility at reflux; Low at RT.Use if Ethanol yields low recovery (too soluble).
Methanol SolubilizerVery High solubility (Cold & Hot).Avoid as single solvent. Use only to dissolve stubborn crude.
Diethyl Ether / MTBE Anti-Solvent Insoluble.Critical for inducing crystallization in the "Displacement Method."[1]
Water Impurity SolventHigh solubility.Avoid. Promotes hydrolysis and difficult drying.

Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" Ethanol-Ether Displacement

Best for: High-value samples requiring >99% purity (HPLC) and removal of oxidative impurities.

Reagents:

  • Crude 3-(Methoxymethyl)quinolin-8-ol HCl

  • Ethanol (Anhydrous or 95%)

  • Diethyl Ether (or MTBE for higher safety margin)[2]

  • Activated Charcoal (e.g., Darco G-60)

  • Conc. HCl (Trace additive)

Step-by-Step Procedure:

  • Dissolution (The "Minimum Volume" Rule):

    • Place the crude solid in an Erlenmeyer flask.

    • Add Ethanol dropwise while heating the flask on a steam bath or stir plate (approx. 60-70°C).

    • Critical Technique: Add solvent only until the solid dissolves. If the solution is dark brown/black, add activated charcoal (5-10% w/w) and stir for 5 minutes.

  • Acidity Check (The Stability Lock):

    • Add 1 drop of Conc. HCl per 10 mL of solution.

    • Reasoning: This prevents the dissociation of the hydrochloride salt into the free base (which has different solubility) and suppresses the formation of the zwitterion.

  • Hot Filtration (If Charcoal Used):

    • Filter the hot solution through a pre-warmed Celite pad or fluted filter paper into a clean, hot flask. This removes the charcoal and insoluble particulates.

  • The Displacement (Nucleation Induction):

    • Remove from heat. While the solution is still warm (approx. 40°C), add the Anti-Solvent (Ether/MTBE) dropwise.

    • Stop adding immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of Ethanol to clear the cloudiness.

  • Crystallization:

    • Allow the flask to cool to Room Temperature (RT) undisturbed. Do not stir.

    • Once at RT, transfer to an ice bath (0-4°C) for 2 hours.

    • Observation: Bright yellow/off-white needles should form.

  • Collection:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a cold mixture of Ethanol:Ether (1:3 ratio).

    • Dry: Vacuum dry at 40°C or in a desiccator over

      
      .
      
Method B: Isopropanol (IPA) Single-Solvent Recrystallization

Best for: Large-scale batches (>10g) where ether use is hazardous.

  • Suspend crude solid in Isopropanol (10 mL/g) .

  • Heat to reflux (82°C). If solid remains, add Methanol dropwise (max 10% volume) until dissolved.

  • Allow to cool slowly to RT.[1][3] The lower polarity of IPA compared to EtOH often forces crystallization without an anti-solvent.

  • Filter and wash with cold IPA.

Part 4: Troubleshooting & Logic Visualization

Common Failure Mode: "Oiling Out" Symptom: The product separates as a sticky oil droplets at the bottom of the flask instead of crystals. Cause: The saturation temperature is higher than the melting point of the solvated crystal, or the cooling was too rapid.

Correction Strategy:

  • Re-heat until the oil redissolves.

  • Add a "seed crystal" (if available) or scratch the glass side with a rod.

  • Slow down cooling: Wrap the flask in a towel or place it in a warm water bath that cools naturally.

Workflow Diagram: Decision Matrix

RecrystallizationLogic Start Crude 3-(Methoxymethyl) quinolin-8-ol HCl SolventTest Solubility Test: Hot Ethanol Start->SolventTest Dissolves Dissolves Completely? SolventTest->Dissolves Yes Yes Dissolves->Yes Too Soluble No No Dissolves->No Ideal Solubility MethodA Method A: Ethanol + Anti-Solvent (Ether/MTBE) CheckColor Is Solution Dark? MethodA->CheckColor MethodB Method B: Isopropanol Reflux (+ trace MeOH) MethodB->CheckColor Charcoal Add Activated Charcoal & Hot Filter CheckColor->Charcoal Yes Cooling Cool to RT then 0°C CheckColor->Cooling No Charcoal->Cooling Result Crystals Form? Cooling->Result Success Filter & Dry (Target Purity) Result->Success Yes OilOut Oiling Out Observed Result->OilOut No (Oils) Remedy Re-heat, Add Seed, Slow Cool OilOut->Remedy Remedy->Cooling Yes->MethodA Use Anti-Solvent No->MethodB Use IPA

Figure 1: Decision matrix for solvent selection and troubleshooting the recrystallization of quinoline salts.

Part 5: Characterization & Validation

To ensure the protocol was successful, verify the following parameters:

  • Appearance: Pure hydrochloride salts of 8-HQ derivatives are typically bright yellow needles . A brownish tint indicates oxidation (quinone formation).

  • Melting Point: Expect a sharp melting point (range < 2°C). Note that HCl salts often decompose upon melting (>200°C).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : Water (0.1% TFA).

    • Note: The acidic mobile phase is crucial to keep the quinoline protonated and prevent peak tailing.

References

  • Solubility of Quinoline Derivatives

    • Source: PubChem. (2025).[4][5] "8-Hydroxyquinoline Hydrochloride Compound Summary." National Library of Medicine.

    • URL:[Link]

  • Synthesis of 3-Methoxymethylquinolines

    • Source: Arkivoc. (2000). "Efficient route to 3-methoxymethylquinoline – A precursor of 5-methoxymethyl-2,3-pyridinedicarboxylic acid."
    • URL:[Link]

  • Source: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for purification protocols).
  • Derivatives of 8-Quinolinol (Synthesis & Properties)

    • Source: Defense Technical Information Center (DTIC). "Derivatives of 8-Quinolinol."[4][6][7][8][9]

    • URL:[Link]

Sources

Application

Handling and storage stability of hygroscopic quinoline salts

Abstract Quinoline scaffolds are ubiquitous in antimalarial, anticancer, and antiviral therapeutics.[1][2][3] However, the conversion of these weak bases into pharmaceutical salts to improve solubility often introduces s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoline scaffolds are ubiquitous in antimalarial, anticancer, and antiviral therapeutics.[1][2][3] However, the conversion of these weak bases into pharmaceutical salts to improve solubility often introduces significant hygroscopicity. This application note details the thermodynamic mechanisms driving moisture uptake in quinoline salts (e.g., hydrochlorides, mesylates, phosphates) and provides a validated "Dry Chain" protocol for their characterization, handling, and long-term storage.[2]

The Challenge: Why Quinoline Salts Absorb Moisture

The hygroscopicity of quinoline salts is not random; it is a predictable consequence of solid-state chemistry.

  • The Nitrogen Lone Pair: The quinoline nitrogen is a weak base (

    
    ). To form a salt, this nitrogen is protonated, creating a cationic species.[3]
    
  • Lattice Energy vs. Hydration Energy: If the lattice energy of the crystal structure is lower than the hydration energy of the ions, the salt will spontaneously absorb atmospheric water to lower the system's free energy.

  • The "Deliquescence Cliff": Many quinoline salts (particularly hydrochlorides and mesylates) exhibit a specific Deliquescence Relative Humidity (DRH).[2] Below this threshold, they remain solid; above it, they dissolve in their own sorbed water, leading to chemical hydrolysis and oxidation (browning).

Critical Insight: Moisture is not just a physical issue; it acts as a plasticizer, increasing molecular mobility and accelerating the oxidation of the electron-rich quinoline ring (N-oxide formation).

Protocol A: Characterization of Hygroscopic Thresholds

Before handling a new quinoline salt, you must define its "Safe Zone" using Dynamic Vapor Sorption (DVS) and X-Ray Powder Diffraction (XRPD).[2][3]

Experimental Workflow

Step 1: Gravimetric Sorption Analysis (DVS)

  • Instrument: Surface Measurement Systems DVS or equivalent.

  • Sample Mass: 10–20 mg (minimizes diffusion lag).

  • Isotherm Method:

    • Drying: 0% RH at 25°C for 4 hours (or until

      
      /min). Note: Do not heat above 40°C initially to avoid solvate collapse.
      
    • Sorption Scan: 0% to 90% RH in 10% steps.

    • Desorption Scan: 90% to 0% RH.

    • Equilibrium Criteria:

      
      /min or Max Time 360 mins/step.
      

Step 2: Post-DVS XRPD

  • Analyze the sample immediately after the DVS cycle.

  • Objective: Distinguish between surface adsorption (reversible, crystal lattice unchanged) and hydrate formation/deliquescence (irreversible, lattice shift or halo pattern).[2]

Visualization: Characterization Logic Flow

CharacterizationWorkflow Start New Quinoline Salt Candidate DVS Run DVS Isotherm (25°C, 0-90% RH) Start->DVS MassGain Mass Gain at 80% RH? DVS->MassGain Low < 0.2% (Non-Hygroscopic) MassGain->Low No High > 2.0% (Hygroscopic) MassGain->High Yes Hysteresis Significant Hysteresis? High->Hysteresis Adsorption Surface Adsorption Only (Manageable) Hysteresis->Adsorption No (Reversible) Hydrate Hydrate Formation (Stoichiometric) Hysteresis->Hydrate Yes (Step Change) Deliquescence Deliquescence (Liquid Phase) Hysteresis->Deliquescence Exponential Gain

Figure 1: Decision logic for classifying salt hygroscopicity based on DVS data.[2][3] High-risk outcomes (red/black) require the handling protocols below.

Protocol B: The "Dry Chain" Handling Procedure

For quinoline salts classified as "Moderately" to "Very" hygroscopic (Class III/IV), standard laboratory handling will result in caking and potency loss.[3]

Environment Setup
  • Primary: Nitrogen-purged Glove Box (

    
    ).
    
  • Secondary (if Box unavailable): Glove Bag with continuous

    
     flow or a dedicated room with dehumidification (
    
    
    
    ).[3]
Weighing & Dispensing Steps
  • Equilibration: Bring the storage container to room temperature before opening to prevent condensation.

  • Anti-Static Measures: Hygroscopic salts often carry static charge.[3] Use an ionizing bar or anti-static gun (e.g., Zerostat) inside the glove box.

  • Aliquot Strategy: Do not dispense from the bulk stock daily. Sub-divide the bulk into single-use amber glass vials with PTFE-lined caps inside the controlled environment.

  • Rapid Transfer: If weighing outside a glove box, use the "Difference Method":

    • Tare the closed vial.[3]

    • Remove cap, pour approximate amount, recap immediately.

    • Weigh.[1][3][4][5][6]

    • Never leave the spatula or weigh boat exposed on the balance for >30 seconds.

Protocol C: Storage and Packaging Architecture

Long-term stability relies on a multi-barrier approach. Quinoline salts are prone to oxidative discoloration (yellow


 brown) when hydrolysis opens the pathway for N-oxide formation.[3]
Packaging Hierarchy
LayerMaterial SpecificationFunction
Primary Amber Glass (Type I) or HDPE Light protection (critical for quinolines) and moisture barrier.[2][3]
Seal Induction Seal (Foil) Hermetic seal preventing gas exchange.[2][3] Cap liners alone are insufficient.[3]
Desiccant Molecular Sieve (4Å) Aggressive moisture scavenging.[2][3] Avoid Silica Gel if DRH < 40%.[3]
Headspace Nitrogen/Argon Backfill Displaces oxygen to prevent N-oxidation.[3]
Secondary Alu-Alu Pouch Final barrier for transport/long-term storage.[3]
Storage Conditions
  • Temperature: 2–8°C is standard, but ensure the container warms to 20–25°C before opening.

  • Monitoring: Include reversible humidity indicator cards (HICs) inside secondary packaging to verify seal integrity.

Visualization: Storage Logic

StorageLogic Salt Quinoline Salt Light Light Sensitive? Salt->Light Amber Amber Glass/HDPE Light->Amber Yes (Standard) Clear Clear Glass Light->Clear No DRH_Check DRH < 40%? Amber->DRH_Check Sieve Use Molecular Sieve (Aggressive) DRH_Check->Sieve Yes (High Risk) Silica Use Silica Gel (Standard) DRH_Check->Silica No Seal Induction Seal + N2 Purge Sieve->Seal Silica->Seal

Figure 2: Packaging material selection based on material properties.[3] Note that most quinoline salts require Amber glass due to photosensitivity.[3]

Troubleshooting & Remediation

SymptomRoot CauseRemediation Protocol
Caking / Clumping Surface adsorption >0.5% w/w causing capillary bridging.[3]Sieving: Pass through a #20 mesh sieve in a dry box. Drying: Vacuum dry at 40°C (check solvate stability first).[3]
Discoloration (Browning) Oxidation of the nitrogen ring, accelerated by moisture.Irreversible. Discard material.[3] Review inert gas backfilling and light protection protocols.
Deliquescence (Liquefaction) Exposure to RH > DRH.[3][7][8]Discard. Material purity is compromised. Re-synthesize and store in desiccator immediately.
Shift in Melting Point Formation of a stable hydrate.[3]Confirm via DSC/TGA.[3][9] If the hydrate is stable, update the CoA and handle as the hydrate (often less hygroscopic than the anhydrate).

References

  • FDA Guidance for Industry. (2001). Q1A(R2) Stability Testing of New Drug Substances and Products.[3] U.S. Food and Drug Administration.[3] [Link]

  • Mauer, L. J., & Taylor, L. S. (2010).[3][10] Deliquescence of pharmaceutical systems.[3][4][10][11][12] Pharmaceutical Development and Technology, 15(6), 582–594.[2][3] [Link]

  • Surface Measurement Systems. (n.d.).[3] Dynamic Vapor Sorption (DVS) for Pharmaceutical Applications.[2][3][13][Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[2][3] Trends in salt selection of new drug candidates. Advanced Drug Delivery Reviews, 57(10), 1338-1359.[2][3] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing oxidation side products in quinoline synthesis

Topic: Minimizing Oxidation Side Products & Polymerization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Introduction: The Oxidation Paradox Welcome to the technical support interface for quino...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Oxidation Side Products & Polymerization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The Oxidation Paradox

Welcome to the technical support interface for quinoline synthesis. The fundamental challenge in synthesizing quinolines—particularly via Skraup, Doebner-von Miller (DvM), or oxidative aromatization routes—is the Oxidation Paradox : You need oxidation to aromatize the heterocycle, but that same oxidative potential drives polymerization ("tar"), N-oxide formation, and substituent degradation.

This guide moves beyond standard textbook recipes to address the causality of failure and provides self-validating protocols to ensure high purity.

Module 1: The "Tar" Problem (Skraup & Doebner-von Miller)

The Issue: The reaction mixture turns into a black, intractable solid (tar) instead of yielding the desired quinoline. Root Cause: Uncontrolled radical polymerization of the


-unsaturated intermediate (acrolein or enone) competes with the desired conjugate addition (Michael addition) to the aniline.
Troubleshooting & FAQs

Q: Why does my Skraup reaction exotherm uncontrollably? A: The dehydration of glycerol to acrolein is acid-catalyzed and endothermic, but the subsequent Michael addition and aromatization are exothermic. If acrolein accumulates before reacting with the aniline, it polymerizes rapidly.

  • Fix: Use a "Dosing Control" strategy. Do not mix all reagents at once. Add the glycerol (or enone) dropwise to the refluxing aniline/acid mixture to ensure the intermediate is consumed immediately upon formation.

Q: Can I use radical inhibitors to stop tar formation? A: Yes, but they must be compatible with the acid media.

  • Recommendation: Add Hydroquinone or 4-Methoxyphenol (1-2 mol%) to the reaction mixture. These scavenge the carbon-centered radicals that propagate acrolein polymerization without interfering with the ionic Michael addition required for ring closure.

Q: My product is contaminated with reduced side products (tetrahydroquinolines). A: The reaction is "disproportionating"—the starting material is acting as its own oxidant (transfer hydrogenation), sacrificing yield.

  • Fix: You must add an external oxidant. While Nitrobenzene is traditional, it is harsh.

  • Modern Protocol: Use Iodine (

    
    )  (1-5 mol%) or Sodium 
    
    
    
    -nitrobenzenesulfonate
    (water-soluble, easy workup). Iodine acts as a mild dehydrogenation catalyst, preventing the formation of partially reduced species.
Visualizing the Divergence: Cyclization vs. Polymerization

SkraupPathways Start Aniline + Glycerol/Enone Inter Intermediate: Acrylamine / Schiff Base Start->Inter Acid Cat. Dehydration Cycl Cyclization (Ionic Mechanism) Inter->Cycl Controlled Temp Slow Addition Rad Radical Initiation Inter->Rad Excess Heat Accumulation of Enone Prod Quinoline (Target) Cycl->Prod Oxidant (I2/Nitrobenzene) Poly Polymerization (Intractable Tar) Rad->Poly Chain Propagation

Caption: Pathway divergence in Skraup/DvM synthesis. Success depends on favoring the ionic cyclization over radical polymerization via concentration control.

Module 2: Precision Aromatization (Tetrahydroquinolines)

The Issue: When converting 1,2,3,4-tetrahydroquinolines (THQs) to quinolines, reagents often over-oxidize the ring nitrogen (forming N-oxides) or sensitive substituents (e.g., benzyl alcohols to aldehydes).

Protocol: Aerobic Dehydrogenation (Metal-Free or Catalytic)

Avoid stoichiometric heavy metals (MnO2, DDQ) which generate massive waste and often over-oxidize. Use this catalytic aerobic method for high selectivity.[1]

System: Ru(phd)₃ / Co(salophen) or Activated Carbon.

ParameterSpecificationRationale
Catalyst Activated Carbon (Darco KB) (100 wt%) OR Ru(phd)₃ (1 mol%)Carbon acts as a surface for

activation; Ru acts as a redox mediator.
Oxidant Air (

)
(Balloon pressure)
Milder than pure

; prevents runaway oxidation of N-centers.
Solvent Xylene or Toluene High boiling point allows thermal promotion of dehydrogenation without radical initiators.
Temperature Reflux (110°C+) Essential to drive the entropy-favored release of

(as water).
Additive None Avoid acids which can protonate the N and inhibit the initial oxidation step.

Step-by-Step Workflow:

  • Charge: Dissolve THQ (1.0 equiv) in Xylene (0.2 M).

  • Catalyst: Add Activated Carbon (100 wt% relative to substrate).

  • Atmosphere: Sparge with air for 15 mins, then attach an air balloon.

  • Reaction: Heat to reflux with vigorous stirring (1000 rpm). Note: Stirring rate is the rate-limiting step for gas-liquid transfer.

  • Monitor: Check TLC every 2 hours. Look for the disappearance of the fluorescent blue spot (THQ) and appearance of the dark UV-active spot (Quinoline).

  • Workup: Filter hot through Celite. Evaporate solvent. (No aqueous extraction needed).

Module 3: N-Oxide Management

The Issue: The quinoline nitrogen is nucleophilic. Strong oxidants (mCPBA, Peroxides) used for other transformations on the ring will attack the Nitrogen first.

Troubleshooting & FAQs

Q: I need to oxidize a side chain (e.g., alcohol to ketone) but I keep forming the N-oxide. How do I stop it? A: You must deactivate the Nitrogen lone pair before adding the oxidant.

  • Method A (Salt Formation): Perform the oxidation in acidic media (e.g., acetic acid/TFA). The protonated quinolinium species (

    
    ) is not nucleophilic and will resist N-oxidation.
    
  • Method B (Complexation): Pre-complex the nitrogen with

    
     (1.1 equiv). Perform the oxidation, then remove the 
    
    
    
    with aqueous
    
    
    workup.

Q: I already formed the N-oxide by mistake. Can I save the batch? A: Yes. Deoxygenation is reliable.

  • Protocol: Treat the crude N-oxide with Triphenylphosphine (

    
    )  (1.2 equiv) in refluxing toluene. 
    
    
    
    abstracts the oxygen to form
    
    
    (solid, easy to filter out), regenerating the free quinoline base.
Visualizing Impurity Removal

Purification Crude Crude Reaction Mixture (Quinoline + Tar + N-Oxide) Step1 Step 1: Acid/Base Extraction Dissolve in 2M HCl Crude->Step1 Filter Filtration Step1->Filter Solids Solid Residue: Polymers/Tar (Discard) Filter->Solids Filtrate Acidic Filtrate: Quinolinium Salt (Soluble) Filter->Filtrate Step2 Step 2: Neutralization Add NaOH to pH 10 Filtrate->Step2 Extract Extract into DCM Step2->Extract Check Check for N-Oxide? Extract->Check Treat Reflux with PPh3 (Deoxygenation) Check->Treat Yes Final Pure Quinoline Check->Final No Treat->Final

Caption: Workup logic for separating "tar" (insoluble in acid) and reverting N-oxides.

References

  • Wendlandt, A. E., & Stahl, S. S. (2014).[2] Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. Journal of the American Chemical Society.[2] Link

  • BenchChem Technical Support. (2025). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. BenchChem.[3][4] Link

  • Organic Chemistry Portal. (2014). Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines. Link

  • Beilstein Journals. (2017). Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds.[5] Beilstein Journal of Organic Chemistry. Link

  • SynArchive. Doebner-Miller Reaction Mechanism and Troubleshooting. Link

Sources

Optimization

Technical Support Center: Optimizing pH for Metal Complexation with 3-Substituted 8-HQs

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and inorganic chemists with mechanistic insights, validated protocols, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and inorganic chemists with mechanistic insights, validated protocols, and troubleshooting strategies for optimizing metal complexation with 3-substituted 8-hydroxyquinolines (8-HQs).

The Causality of pH in 8-HQ Complexation

To master 8-HQ metal complexation, you must treat pH as the master variable. The 8-HQ scaffold possesses two critical ionizable centers: the quinoline nitrogen (pKa₁ ~4.0–5.0) and the phenolic hydroxyl (pKa₂ ~8.0–10.0). To achieve the highly stable bidentate (N, O⁻) coordination required for metallodrugs, the phenolic hydroxyl must be deprotonated.

The 3-Substitution Effect: Introducing substituents at the 3-position fundamentally alters this electronic landscape. Electron-withdrawing groups (EWGs) pull electron density away from the hydroxyl, lowering its pKa and allowing complexation at more acidic pH levels. Conversely, electron-donating groups (EDGs) raise the pKa.

  • If the pH is too low: The ligand remains protonated, preventing the formation of the chelate ring.

  • If the pH is too high (e.g., > 8.0): You invite competitive metal hydrolysis. Ambient hydroxide ions will displace your ligand to form insoluble metal hydroxides, or the complex will completely dissociate 1. The optimal pH for most transition metals typically lies in the narrow window of 5.5 to 7.5 [[2]]().

SpeciationWorkflow Start 1. Prepare Ligand (3-Substituted 8-HQ) AddMetal 2. Add Metal Ion (e.g., Cu2+, Zn2+) Start->AddMetal AdjustPH 3. Titrate pH (Range: 2.0 to 10.0) AddMetal->AdjustPH Monitor 4. Monitor via UV-Vis & Potentiometry AdjustPH->Monitor Analyze 5. Calculate Stability Constants (log β) Monitor->Analyze

Workflow for pH-dependent speciation profiling of 8-HQ complexes.

Troubleshooting Guide & FAQs

Q1: My Cu(II) 3-substituted 8-HQ complex precipitates immediately upon mixing. How do I prevent this? Causality: Copper(II) complexes with 8-HQs exhibit high thermodynamic stability 3 but are notoriously prone to precipitation at moderately acidic to neutral pH (e.g., pH ~5.5). This occurs due to the rapid formation of neutral, highly lipophilic square-planar [Cu(L)₂] species 4. Solution: Do not synthesize in 100% aqueous media. Introduce a co-solvent system (e.g., 5–10% DMSO in HEPES buffer) to maintain the lipophilic complex in solution. Alternatively, lower the initial metal concentration to the micromolar range and slowly titrate the pH upwards.

Q2: I am seeing a loss of the charge-transfer band in UV-Vis over 24 hours at pH 7.4. What is happening? Causality: A fading charge-transfer band indicates complex degradation or metal hydrolysis. Highly charged species like Fe(III) or V(IV)O are often unstable in purely aqueous buffers at physiological pH and will slowly hydrolyze, losing the ligand over time 5. Solution: Verify the stability of your specific 3-substituted derivative. If hydrolysis occurs, you must either conduct your assays at a slightly lower pH (if biologically permissible) or engineer the 3-position with a stronger electron-withdrawing group to increase the thermodynamic stability constant (log β) of the complex.

Q3: Why is my Zn(II) complex dissociating at pH 8.5? Causality: While 8-HQs form strong complexes with Zn(II), basic pH ranges (> 8.0) lead to aggressive competitive binding from hydroxide ions. The equilibrium is pushed back toward the free ligand and zinc hydroxide species, resulting in complex dissociation 1. Solution: Maintain the reaction and storage buffer strictly between pH 6.0 and 7.4.

TroubleshootingTree Issue Issue: Low Complexation Yield or Signal Loss CheckPH Diagnostic: Check Solution pH Issue->CheckPH PHLow pH < 5.0 (Ligand Protonated) CheckPH->PHLow Acidic PHHigh pH > 8.0 (Metal Hydrolysis) CheckPH->PHHigh Basic ActionLow Action: Increase pH to 6.0-7.4 (Deprotonate Phenolic OH) PHLow->ActionLow ActionHigh Action: Lower pH or Add Competitive Chelator PHHigh->ActionHigh

Decision tree for troubleshooting low yield in 8-HQ metal complexation.

Self-Validating Experimental Protocols

Protocol A: pH-Dependent Speciation Profiling (UV-Vis Titration)

Use this protocol to determine the exact pH window for your novel 3-substituted 8-HQ.

  • Preparation: Prepare a 50 µM stock solution of the 3-substituted 8-HQ ligand in a 5% DMSO/0.1 M KNO₃ (background electrolyte) aqueous mixture.

  • Metal Addition: Add the target metal salt (e.g., CuCl₂, ZnCl₂) at a 1:2 (Metal:Ligand) molar ratio.

  • Acidification: Lower the initial pH to 2.0 using 0.1 M HCl. At this pH, the ligand is fully protonated, and complexation is suppressed.

  • Titration & Acquisition: Gradually titrate the solution up to pH 10.0 using 0.1 M KOH. After each 0.2 pH unit increment, allow 2 minutes for equilibration and record the UV-Vis spectrum (250–500 nm).

  • Self-Validation Checkpoint: Analyze the overlaid spectra. The emergence of sharp isosbestic points across the pH gradient confirms a clean, direct equilibrium between the free ligand and the metal complex. If the isosbestic points drift or blur, this indicates a secondary parasitic reaction (e.g., metal hydrolysis or colloidal precipitation), invalidating the speciation data.

Protocol B: Synthesis of Soluble Cu(II)/Zn(II) 3-Substituted 8-HQ Complexes

Use this protocol to synthesize complexes for downstream biological assays without triggering precipitation.

  • Ligand Dissolution: Dissolve 2.0 equivalents of the 3-substituted 8-HQ ligand in minimal DMSO to ensure complete solvation.

  • Buffer Preparation: Prepare a 10 mM HEPES buffer and pre-adjust the pH to exactly 7.4.

  • Metal Addition: Dissolve 1.0 equivalent of the metal salt in the HEPES buffer.

  • Controlled Mixing: Dropwise, add the ligand/DMSO solution into the stirring metal/HEPES buffer. Maintain the pH strictly at 7.4 during addition using dilute KOH if necessary.

  • Self-Validation Checkpoint: Analyze the final solution via UV-Vis. A bathochromic shift (red shift) of the ligand's π-π* transition band, coupled with a perfectly flat baseline at 600-800 nm (indicating zero light scattering from colloids), validates successful and completely soluble complex formation.

Quantitative Speciation Data

Use the following table to benchmark the expected behavior of your 3-substituted 8-HQ complexes against established norms.

Metal IonTarget pH WindowPrimary Coordination ModeCommon Complexation IssuesTroubleshooting Action
Cu(II) 5.5 – 7.4Square-planar (N, O⁻)Precipitation of neutral[Cu(L)₂] species at pH ~5.5Introduce 5% DMSO or use mixed co-solvent systems.
Zn(II) 6.0 – 7.5Tetrahedral / OctahedralDissociation and hydroxide competition at pH > 8.0Buffer strictly below pH 8.0 to prevent metal hydrolysis.
Fe(III) 4.0 – 6.0Octahedral (Tris complex)Rapid hydrolysis at physiological pH (7.4)Lower pH during synthesis; use EWG-substituted 8-HQs.
V(IV)O 5.0 – 6.5Square PyramidalLoss of charge-transfer band over time (degradation)Monitor via UV-Vis; avoid prolonged exposure to basic pH.

References

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC Source: nih.gov 1

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications - UCI Department of Chemistry Source: uci.edu 2

  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells - MDPI Source: mdpi.com 5

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity Source: scirp.org 4

  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines - Frontiers Source: frontiersin.org3

Sources

Troubleshooting

Technical Support Center: Quinoline Synthesis &amp; Methacrolein Management

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter challenges related to the isolation of quinoline derivatives synthesized via Skraup o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter challenges related to the isolation of quinoline derivatives synthesized via Skraup or Doebner-Miller pathways. A recurring bottleneck in these workflows is the management of unreacted methacrolein (MAC).

This guide provides field-proven, self-validating methodologies to safely and efficiently remove methacrolein from your reaction mixtures, ensuring high-purity downstream isolation.

Troubleshooting Guide & FAQs

Q1: During the workup of my quinoline synthesis, the reaction mixture turns into an intractable, gummy tar upon solvent evaporation. What is the root cause? A: This is a classic symptom of methacrolein auto-polymerization. Methacrolein is an


-unsaturated aldehyde with a highly reactive conjugated 

-electron system 1[1]. When you apply heat during rotary evaporation to concentrate the quinoline product, the unreacted methacrolein undergoes rapid radical-initiated or acid-catalyzed polymerization 2[2]. This traps your synthesized quinoline in a polymer matrix. You must remove or scavenge the methacrolein before concentrating the crude mixture.

Q2: How can I selectively scavenge unreacted methacrolein without degrading my target quinoline? A: The most reliable method is a liquid-liquid extraction using saturated aqueous sodium bisulfite (


). The bisulfite ion acts as a strong nucleophile, selectively attacking the electrophilic carbonyl carbon of methacrolein to form a stable, highly water-soluble 

-hydroxy sulfonate adduct 3[3]. Because quinolines do not possess reactive aliphatic carbonyls, they remain completely unaffected in the organic phase, allowing for clean phase separation 4[4].

Q3: My quinoline derivative is highly water-soluble, making an aqueous bisulfite wash impossible. What is the alternative? A: If aqueous workup is contraindicated, you must rely on vacuum distillation. Methacrolein is highly volatile, with a boiling point of 68.4 °C at 760 mmHg 5[5]. To prevent polymerization during distillation, you must add a radical inhibitor (such as BHT) to the crude mixture and perform the distillation under high vacuum to keep the bath temperature strictly below 40 °C.

Q4: Can I use basic or acidic washes to remove methacrolein? A: Absolutely not. Methacrolein is highly reactive under both acidic and basic conditions. Strong bases will trigger violent aldol condensation and polymerization, while strong acids can catalyze the hydration or oligomerization of the alkene moiety 2[2]. Always rely on the neutral-to-mildly-acidic bisulfite extraction or thermal distillation.

Workflow Visualization

G RM Crude Quinoline Mixture (Contains Unreacted Methacrolein) Decision Select Removal Strategy RM->Decision Bisulfite Method A: Bisulfite Scavenging Add NaHSO3 (aq) + Co-solvent Decision->Bisulfite  Aqueous-tolerant  product Distill Method B: Vacuum Distillation Add BHT Inhibitor Decision->Distill  Water-sensitive  product AqPhase Aqueous Phase (Water-Soluble MAC-Bisulfite Adduct) DISCARD Bisulfite->AqPhase  Phase  Separation OrgPhase Organic Phase (Purified Quinoline) RETAIN Bisulfite->OrgPhase  Phase  Separation Distillate Distillate (Volatile MAC, bp 68.4°C) DISCARD Distill->Distillate  Evaporation  (< 40 °C, vacuum) Residue Bottoms/Residue (Purified Quinoline) RETAIN Distill->Residue  Concentration

Workflow for selecting and executing methacrolein removal strategies in quinoline synthesis.

Validated Experimental Protocols

Every protocol described here is designed as a self-validating system, ensuring you can analytically confirm success before proceeding to the next synthetic step.

Protocol A: Sodium Bisulfite Scavenging (Liquid-Liquid Extraction)

Causality Focus: The reaction between organic methacrolein and aqueous bisulfite is biphasic and diffusion-limited. Adding a water-miscible co-solvent bridges the phases, ensuring rapid and complete adduct formation 4[4].

  • Dilution: Dissolve the crude quinoline reaction mixture in a water-miscible solvent (e.g., Dimethylformamide or Methanol) to ensure homogeneity.

  • Scavenging: Add an excess of saturated aqueous sodium bisulfite (

    
    ) solution. Stir vigorously at room temperature for 30–60 minutes.
    
  • Phase Separation: Introduce a water-immiscible solvent (e.g., Ethyl Acetate or Hexanes) and additional deionized water to force phase separation. Transfer to a separatory funnel and shake vigorously 3[3].

  • Isolation: Drain the lower aqueous layer (containing the water-soluble methacrolein-bisulfite adduct). Wash the retained organic layer three times with deionized water to remove residual salts [[4]](4].

  • Validation (Self-Validating Step): Spot the organic layer on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The absence of a yellow/orange spot confirms the complete removal of the unreacted aldehyde.

Protocol B: Inhibitor-Stabilized Vacuum Distillation

Causality Focus: Methacrolein boils at 68.4 °C 5[5], but applying heat to a concentrated crude mixture triggers polymerization. High vacuum lowers the boiling point, while radical inhibitors quench any initiated polymer chains.

  • Stabilization: Add a radical inhibitor, such as Butylated hydroxytoluene (BHT) or hydroquinone (0.1% w/w relative to the estimated crude mass), directly to the reaction mixture.

  • Vacuum Application: Connect the flask to a high-vacuum manifold (target < 5 mmHg). Crucial: Apply the vacuum fully before introducing any heat to the system.

  • Distillation: Slowly lower the flask into a water bath set strictly below 40 °C. The unreacted methacrolein will volatilize and collect in the cryogenic trap.

  • Validation (Self-Validating Step): Analyze the remaining residue via

    
     NMR. The disappearance of the characteristic aldehyde proton peak (typically around 
    
    
    
    9.5 ppm) and the vinylic protons confirms successful removal.

Quantitative Data: Strategy Comparison

StrategyMechanism of ActionTarget PhaseRemoval EfficiencyScalabilityKey Limitations
Sodium Bisulfite Wash Nucleophilic addition to carbonylAqueous (Adduct)>95%HighRequires product to be highly lipophilic; generates aqueous waste.
Vacuum Distillation Thermal evaporationDistillate (Gas

Liquid)
80-90%MediumHigh risk of exothermic auto-polymerization if vacuum fails.

References

1.[1] Title : Methacrolein (C4H6O) properties | Source : webqc.org | URL : 2.[2] Title : Methacrolein|78-85-3 - Encyclopedia | Source : molbase.com | URL : 3.[5] Title : Methacrolein | C4H6O | CID 6562 - PubChem | Source : nih.gov | URL : 4.[3] Title : Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite | Source : benchchem.com | URL : 5.[4] Title : Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol | Source : nih.gov | URL :

Sources

Optimization

Technical Support Center: 3-(Methoxymethyl)quinolin-8-ol in Cell Culture

This technical support guide addresses the stability, solubility, and experimental handling of 3-(Methoxymethyl)quinolin-8-ol (often utilized as a metal-chelating ionophore or building block) in cell culture environments...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the stability, solubility, and experimental handling of 3-(Methoxymethyl)quinolin-8-ol (often utilized as a metal-chelating ionophore or building block) in cell culture environments.

Product Overview & Chemical Behavior
  • Compound Class: 8-Hydroxyquinoline derivative (Bidentate metal chelator).[1]

  • Key Functional Groups: Phenolic hydroxyl (C8), Quinoline nitrogen (N1), Methoxymethyl ether (C3).

  • Primary Stability Challenge: Oxidative degradation catalyzed by trace metals and physical precipitation due to pH-dependent solubility shifts.

Part 1: Troubleshooting Guides & FAQs

Category A: Physical Stability & Precipitation[2]

Q1: I observe a fine, cloudy precipitate immediately after adding the compound stock to my cell culture media. Is the compound defective? A: No, this is likely a Solubility Shock . 3-(Methoxymethyl)quinolin-8-ol is lipophilic. When a concentrated stock (e.g., in DMSO) is spiked into aqueous media (pH 7.4), the compound may crash out if its concentration exceeds the aqueous solubility limit of the neutral species.

  • Mechanism: The hydrochloride salt (if used) dissociates, and at pH 7.4, the phenolic proton is protonated (neutral form), which has low water solubility.

  • Solution:

    • Pre-dilution Step: Dilute your DMSO stock 1:10 into PBS before adding to the full media volume to assess cloudiness.

    • Sonicate: Briefly sonicate the media at 37°C.

    • Carrier Protein: Ensure your media contains serum (FBS/BSA). Albumin binds quinolines, effectively solubilizing them and preventing precipitation. Note: This reduces the free drug concentration.

Q2: My media turned a slight green or black color after 24 hours of incubation. Has the compound degraded? A: This indicates Metal Chelation , not necessarily degradation. The 8-hydroxyquinoline moiety is a potent chelator of Iron (Fe³⁺) and Copper (Cu²⁺).

  • Diagnosis:

    • Green/Black: Interaction with Iron (Fe) in the media (e.g., from Transferrin or Ferric Nitrate).

    • Yellow/Orange: Interaction with Copper (Cu) or Zinc (Zn).[1]

  • Impact: The metal-complex is often the active species in antiproliferative assays. However, if the color change is accompanied by precipitation, you are losing effective concentration.

  • Action: Measure the absorbance spectrum. A shift in

    
     confirms complex formation rather than cleavage.
    
Category B: Chemical Stability & Oxidation

Q3: Is the "Methoxymethyl" group stable in media? A: Yes. The ether linkage at the C3 position is chemically inert under physiological conditions (pH 7.4, 37°C). It is resistant to hydrolysis. The instability risk comes from the quinoline ring itself , which is prone to photo-oxidation.

Q4: I see a loss of potency after 48 hours. What is happening? A: This is likely due to Oxidative Coupling or Adsorption .

  • Oxidation: In the presence of light and transition metals (abundant in media), the 8-hydroxy group can oxidize to form quinoline-5,8-diones or dimeric species.

  • Adsorption: Lipophilic quinolines bind strongly to polystyrene plastics.

  • Troubleshooting:

    • Use glass-coated plates or low-binding plasticware if possible.

    • Protect media from light (wrap tubes in foil).

    • Refresh media every 24 hours to maintain constant concentration.

Part 2: Experimental Protocols

Protocol 1: Stability Validation Assay (HPLC/UV-Vis)

Purpose: To distinguish between precipitation, adsorption, and chemical degradation.

Materials:

  • Stock Solution: 10 mM in DMSO.

  • Media: DMEM + 10% FBS (Complete) AND PBS (Serum-free).

  • Vessel: Low-binding Eppendorf tubes.

Step-by-Step:

  • Preparation: Spike media to a final concentration of 10 µM.

  • Incubation: Incubate at 37°C / 5% CO₂ for 0, 24, and 48 hours.

  • Sampling:

    • Sample A (Total): Take 100 µL, mix with 100 µL Acetonitrile (ACN) to lyse proteins/solubilize precipitate. Vortex.

    • Sample B (Soluble): Centrifuge media at 10,000 x g for 5 mins. Take 100 µL supernatant, mix with 100 µL ACN.

  • Analysis: Inject onto HPLC (C18 column).

    • Result Interpretation:

      • If A ≈ B ≈ Initial: Compound is stable.

      • If A > B: Compound precipitated or bound to protein/plastic (Physical instability).

      • If A < Initial: Chemical degradation (Oxidation).

Protocol 2: Safe Stock Preparation
  • Dissolve powder in 100% DMSO to 10-50 mM. Do not use water or ethanol for the primary stock.

  • Aliquot into amber vials (protect from light).

  • Store at -20°C. Avoid repeated freeze-thaw cycles (max 3).

  • Critical: When dosing cells, ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity masking compound effects.

Part 3: Mechanistic Visualization

Diagram 1: Stability & Degradation Pathways

This diagram illustrates the fate of 3-(Methoxymethyl)quinolin-8-ol in cell culture media, highlighting the competition between stable chelation, precipitation, and oxidation.

StabilityPathways Compound 3-(Methoxymethyl)quinolin-8-ol (Neutral / Lipophilic) Media Cell Culture Media (pH 7.4, 37°C) Compound->Media Dilution Soluble Soluble Free Drug (Active) Media->Soluble Dissolution Chelated Metal Complex (M-L2 / M-L3) (Green/Black Color) Soluble->Chelated + Cu2+, Fe3+, Zn2+ (Fast) Precipitate Precipitate (Physical Loss) Soluble->Precipitate High Conc. (> Solubility Limit) Oxidized Oxidized Species (Quinoline-diones) Soluble->Oxidized + Light/O2 (Slow) Bound Protein/Plastic Bound (Albumin/Polystyrene) Soluble->Bound + Serum Albumin + Plasticware Chelated->Oxidized Redox Cycling

Caption: Fate of 3-(Methoxymethyl)quinolin-8-ol in media. Note that metal chelation is a reversible equilibrium, while oxidation and precipitation represent loss of defined titer.

Diagram 2: Troubleshooting Logic Flow

Use this flowchart to diagnose experimental inconsistencies.

Troubleshooting Start Issue: Inconsistent Biological Data VisualCheck Visual Inspection of Media Start->VisualCheck Precip Cloudy / Particles? VisualCheck->Precip Color Color Change (Green/Dark)? VisualCheck->Color Clear Clear Media VisualCheck->Clear SolProb Solubility Limit Exceeded Action: Reduce Conc. or Increase DMSO Precip->SolProb Yes Chelation Metal Chelation (Fe/Cu) Action: Normal for this class. Check if complex is toxic. Color->Chelation Yes Adsorption Plastic Adsorption or Degradation? Action: Run HPLC Stability Assay Clear->Adsorption Check Conc.

Caption: Diagnostic workflow for identifying stability issues based on visual cues in the culture dish.

Part 4: Data Summary

Table 1: Stability Profile of 3-(Methoxymethyl)quinolin-8-ol

ParameterStability StatusNotes
Hydrolysis High Ether linkage at C3 is stable at pH 1–10.
Oxidation Moderate Phenolic ring sensitive to light/air over >48h.
Photostability Low Protect from light; quinolines are photosensitizers.
Solubility (Aq) Low Precipitates >10-50 µM in PBS without serum.
Serum Stability High Binds Albumin; prevents precipitation but lowers free drug.

References

  • Chemical Stability of 8-Hydroxyquinolines

    • Prachayasittikul, V., et al. (2013).
  • Metal Chelation in Cell Culture

    • Ackerman, Z., et al. (1998). "Iron and 8-hydroxyquinoline chelators."[1][2] Biochemical Pharmacology.

  • General Small Molecule Stability Guidelines

    • BenchChem Technical Support. (2025).[1][2][3] "Improving Small Molecule Stability in Solution."

  • Adsorption to Plasticware

    • Goebel-Stengel, M., et al. (2011). "Nonspecific binding of lipophilic drugs to plastic ware." Journal of Biomolecular Screening.

Sources

Troubleshooting

Technical Support Center: Controlling Hygroscopicity in Quinoline Hydrochloride Salts

Welcome to the API Solid-State Support Center. This knowledge base is designed for researchers and formulation scientists troubleshooting moisture uptake, deliquescence, and physical instability in quinoline hydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API Solid-State Support Center. This knowledge base is designed for researchers and formulation scientists troubleshooting moisture uptake, deliquescence, and physical instability in quinoline hydrochloride—a highly soluble but notoriously hygroscopic active pharmaceutical ingredient (API).

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my quinoline hydrochloride batch exhibit severe deliquescence at >60% Relative Humidity (RH)? A1: The hygroscopicity of quinoline hydrochloride is fundamentally driven by the high electronegativity of the chloride counterion. In the solid state, the chloride ion acts as a potent hydrogen-bond acceptor. When exposed to atmospheric moisture, water molecules penetrate the crystal lattice to bond with the chloride ions. This interaction induces the dissociation of water at the salt surface, creating a localized acidic microenvironment that thermodynamically favors salt disproportionation—the reversion of the salt back to the poorly soluble quinoline free base [1].

Q2: Changing the counterion (e.g., to mesylate or citrate) reduces hygroscopicity, but we lose our target solubility. How can we resolve this tradeoff? A2: If the hydrochloride salt is mandatory for pharmacokinetic reasons, you should employ crystal engineering rather than counterion exchange. Two proven, self-validating structural strategies include:

  • Solvate/Hydrate Introduction: By intentionally introducing solvents (e.g., methanol, acetic acid) during crystallization, the solvent molecules pre-occupy the hydrogen-bonding sites of the chloride ion. This drastically reduces the chloride's affinity for atmospheric water while preserving the dissolution advantages of the hydrochloride salt [4].

  • Co-crystallization: Utilizing co-formers (like citric acid or sulfosalicylic acid) that engage the chloride ion in a rigid hydrogen-bonding network prevents external water molecules from interacting with the lattice [2].

Q3: What formulation-level controls can prevent disproportionation if the API crystal form is locked and cannot be altered? A3: You must isolate the API from microenvironmental moisture and control local pH.

  • Process: Switch from wet granulation to dry granulation or direct compression.

  • Excipients: Incorporate hydrophobic excipients (e.g., lipid-based matrices or magnesium stearate) to repel moisture. Avoid hygroscopic excipients that act as local water donors.

  • Coating & Packaging: Apply moisture-barrier film coatings (e.g., polyvinyl alcohol-based) to the final dosage form and utilize desiccant-integrated packaging. Ensure the microenvironmental pH remains below the

    
     of the salt to prevent disproportionation [3].
    

Section 2: Diagnostic Workflows & Visualizations

DiagnosticWorkflow Start Observe Moisture Uptake in Quinoline HCl DVS Run Dynamic Vapor Sorption (DVS) Determine Critical RH (CRH) Start->DVS Decision Is CRH > 60%? DVS->Decision Formulation Formulation Mitigation: Dry Granulation, Moisture-Barrier Coating Decision->Formulation Yes (Mild Hygroscopicity) Structural Structural Mitigation: Co-crystallization or Solvate Formation Decision->Structural No (Severe Hygroscopicity) Validate Re-evaluate Stability & Dissolution Profile Formulation->Validate Structural->Validate

Caption: Diagnostic workflow for assessing and mitigating hygroscopicity in quinoline hydrochloride APIs.

DisproportionationMechanism A Quinoline HCl Crystal Lattice B Atmospheric Moisture (>60% RH) A->B C Cl⁻ Hydrogen Bonding with H₂O B->C D Surface Water Dissociation C->D E Salt Disproportionation (Free Base) D->E

Caption: Mechanistic pathway of moisture-induced disproportionation in hydrochloride salts.

Section 3: Quantitative Data & Strategy Comparison

Table 1: Comparative Efficacy of Hygroscopicity Mitigation Strategies for Hydrochloride Salts

StrategyMechanism of ActionImpact on Aqueous SolubilityImplementation ComplexityTypical Moisture Uptake Reduction (at 90% RH)
Pure Quinoline HCl Baseline (Cl⁻ acts as a strong H-bond acceptor)Very HighN/A (Baseline)Baseline (Often >15% w/w)
Counterion Exchange (e.g., Mesylate)Replaces highly electronegative Cl⁻ with a larger, less polarizable anionModerate to LowLow40 - 60% reduction
Solvate Formation (e.g., Methanolate)Pre-occupies Cl⁻ H-bonding sites with solvent moleculesHigh (Maintains HCl benefits)Moderate80 - 95% reduction [4]
Co-crystallization Co-former sterically shields and bonds with Cl⁻Moderate to HighHigh70 - 90% reduction [2]
Moisture-Barrier Coating Physical polymeric barrier (e.g., PVA)Unchanged (Delays release slightly)Low30 - 50% reduction

Section 4: Step-by-Step Experimental Methodologies

Protocol 1: Dynamic Vapor Sorption (DVS) for Critical Relative Humidity (CRH) Determination

Purpose: To quantitatively assess the moisture sorption kinetics of quinoline hydrochloride and establish a self-validating baseline for mitigation strategies.

  • Sample Preparation: Accurately weigh 10–20 mg of crystalline quinoline hydrochloride into a pre-cleaned quartz sample pan. Ensure the sample is spread evenly to maximize surface area exposure.

  • Equilibration: Load the pan into the DVS instrument. Set the initial condition to 0% RH at 25°C using dry nitrogen gas. Hold until the mass change rate (

    
    ) is less than 0.002% per minute for at least 10 minutes to establish a dry reference mass.
    
  • Sorption Cycle: Program the instrument to increase RH in 10% increments from 0% to 90% RH.

  • Equilibrium Criteria: At each step, maintain the RH until the

    
     stabilizes below 0.002% per minute. Causality note: Forcing strict equilibrium ensures that bulk absorption is measured, not just transient surface adsorption.
    
  • Desorption Cycle: Decrease RH in 10% increments back to 0% RH using the same equilibrium criteria to check for hysteresis (which indicates hydrate formation or lattice trapping).

  • Data Analysis: Plot the isotherm (Mass Change % vs. RH). The CRH is identified as the inflection point where moisture uptake exponentially increases (typically >2% mass gain).

Protocol 2: Co-crystallization Screening for Moisture Resistance

Purpose: To engineer a quinoline hydrochloride co-crystal that neutralizes the hygroscopic nature of the chloride ion.

  • Co-former Selection: Select pharmaceutically acceptable co-formers with strong hydrogen-bond donating capabilities (e.g., citric acid, urea, or succinic acid) to outcompete water for the chloride ion [2].

  • Liquid-Assisted Grinding (LAG): In a stainless-steel milling jar, combine equimolar amounts of quinoline hydrochloride and the selected co-former (total mass ~500 mg).

  • Solvent Addition: Add 20 µL of a bridging solvent (e.g., ethanol or ethyl acetate) to facilitate molecular mobility without fully dissolving the lattice.

  • Milling: Mill at 30 Hz for 20 minutes.

  • Characterization: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD) to confirm the formation of a new crystalline phase (indicated by the absence of pure API and pure co-former peaks).

  • Validation: Subject the confirmed co-crystal to Protocol 1 (DVS) to verify the reduction in hygroscopicity compared to the pure salt.

References

  • Taylor, L. S. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. Available at:[Link]

  • Salawi, A. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at:[Link]

  • Crystal Pharmatech. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at:[Link]

  • RSC Publishing. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available at:[Link]

Optimization

Avoiding polymerization during Skraup reaction of quinolines

Topic: Preventing Polymerization & Tar Formation in Skraup Reactions Status: Operational Audience: Chemical Synthesis & Drug Development Teams[1][2] Introduction: The "Tar" Problem Welcome to the Skraup Reaction Support...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Polymerization & Tar Formation in Skraup Reactions Status: Operational Audience: Chemical Synthesis & Drug Development Teams[1][2]

Introduction: The "Tar" Problem

Welcome to the Skraup Reaction Support Center. If you are here, you likely encountered the reaction’s most notorious failure mode: the formation of a viscous, black, intractable solid (tar) instead of your desired quinoline.

The Root Cause: The Skraup reaction involves the in situ generation of acrolein (from glycerol).[3][4][5] Acrolein is a highly reactive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-unsaturated aldehyde. Under the harsh, hot, acidic conditions required for the reaction, acrolein preferentially undergoes radical or acid-catalyzed polymerization rather than the desired Michael addition to the aniline.

This guide provides the engineering controls and chemical moderators required to suppress this polymerization pathway.

Module 1: The Mechanism of Failure

To prevent polymerization, you must understand the competition between the Productive Pathway (Quinoline formation) and the Destructive Pathway (Polymerization).

Reaction Pathway Analysis

SkraupPathways Glycerol Glycerol Acrolein Acrolein (Highly Reactive) Glycerol->Acrolein H2SO4, Heat (-2 H2O) MichaelAdduct Michael Adduct (Dihydroquinoline) Acrolein->MichaelAdduct + Aniline Controlled Temp Tar Polymers/Tar (Failure Mode) Acrolein->Tar Uncontrolled Heat Acid Catalysis Radical Polymerization Aniline Aniline Quinoline Quinoline (Target Product) MichaelAdduct->Quinoline Oxidation (Nitrobenzene/I2)

Figure 1: The bifurcation of the reaction.[3][5] The "Red Path" (Tar) dominates if the concentration of free acrolein is too high or if the temperature spikes uncontrolled.

Module 2: Critical Control Points
1. The Moderator: Ferrous Sulfate (

)

The single most effective intervention for preventing tar is the addition of Ferrous Sulfate.[6]

  • Function: It acts as an oxygen carrier and reaction moderator.[2][7][6][8][9]

  • Mechanism: It lowers the volatility of the reaction and, more importantly, regulates the oxidation step.[7] By controlling the rate of oxidation, it prevents the violent exotherms that trigger thermal polymerization of acrolein [1].

  • Recommendation: Always use powdered

    
     in the reagent mix.
    
2. Oxidant Selection

The choice of oxidant dictates the reaction's violence (and thus the heat spike that causes polymerization).

OxidantReactivity ProfilePolymerization RiskNotes
Nitrobenzene High High The classic reagent. Often leads to "runaway" exotherms.[2][4] Requires strict temperature control.[2][10]
Arsenic Acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
ModerateLowProvides smoother reaction and often higher yields, but introduces toxic arsenic waste [2].
Iodine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
MildLowUsed in catalytic amounts (with DMSO or other co-oxidants) or stoichiometric. Excellent for sensitive substrates [3].[2]
Sodium m-nitrobenzenesulfonate ModerateLowWater-soluble oxidant; easier workup than nitrobenzene.[2]
3. Reagent Quality ("Dynamite Glycerol")

Water is detrimental to the yield and can cause irregular boiling/bumping.[2]

  • Requirement: Use anhydrous glycerol (often called "Dynamite Glycerol").[2]

  • Why: Commercial glycerol often contains 5% water.[2][11] Dehydration of glycerol to acrolein is the rate-limiting initiation step; water inhibits this, requiring higher temperatures, which then triggers sudden, massive dehydration and subsequent polymerization.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of Quinoline with suppressed polymerization using the Ferrous Sulfate method.

The "Safe Addition" Workflow

Do not simply mix everything and heat. The order of addition is critical to prevent the "induction period" explosion.

SafeProtocol Start Start: 5L Flask Reflux Condenser Step1 1. Charge Solids/Liquids: Ferrous Sulfate (80g) + Glycerol (865g) + Aniline (218g) + Nitrobenzene (170g) Start->Step1 Step2 2. Mix Thoroughly (Ensure FeSO4 is dispersed) Step1->Step2 Step3 3. Acid Addition Add H2SO4 (400mL) SLOWLY with swirling Step2->Step3 Exothermic Step! Step4 4. Controlled Heating Reflux gently. Remove heat immediately if boiling becomes violent. Step3->Step4 Critical Control Point Step5 5. Post-Reaction Steam Distillation (Separates Quinoline from Tar) Step4->Step5

Figure 2: The Organic Syntheses optimized addition order to minimize violent exotherms [1].

Detailed Steps:
  • Setup: Use a flask with a volume at least 4x the reaction volume. (e.g., for 1L of reagents, use a 5L flask). The reaction foams heavily.

  • The Mix: Place Ferrous Sulfate (

    
    ), Glycerol, Aniline, and Nitrobenzene in the flask. Mix until homogeneous.
    
  • Acidification: Add concentrated Sulfuric Acid (

    
    ) in small portions.
    
    • Warning: This will generate heat.[2][4][6][8] If you add it too fast, the glycerol will dehydrate immediately, leading to a "tar volcano."

  • The Induction Period: Attach a reflux condenser. Heat gently until the first sign of boiling.

    • CRITICAL: As soon as boiling starts, remove the heat source . The reaction is exothermic and will sustain its own boiling for 15–20 minutes.

    • Troubleshooting: If the reaction threatens to climb up the condenser, wrap the flask in a wet towel immediately.

  • Completion: Once the spontaneous boiling subsides, re-apply heat and reflux for 3–4 hours to complete the conversion.

Module 4: Troubleshooting & FAQs

Q: The reaction mixture turned into a solid black block inside the flask. How do I clean it? A: You have created "Skraup Tar" (cross-linked acrolein polymer).[2]

  • The Fix: Mechanical removal is often impossible.[2] Soak the flask in concentrated nitric acid (

    
    ) or a base bath (KOH/Isopropanol) for 24 hours. In severe cases, the flask may need to be discarded.
    
  • Prevention: Use the Ferrous Sulfate moderator and ensure your glycerol is anhydrous.[9]

Q: My yield is <20%. Where is the product? A: It is likely trapped in the tar or lost during workup.

  • The Fix: Do not attempt to filter the tar. Use Steam Distillation on the crude reaction mixture (after basifying with NaOH). Quinoline is steam volatile; the tar is not. This is the only reliable way to recover the product from a polymerized mess.

Q: Can I use Boric Acid instead of Ferrous Sulfate? A: Yes. Boric acid is a known alternative moderator [4].[2][4][8][9][11] It functions similarly by moderating the dehydration intensity, though Ferrous Sulfate is generally cited as more robust for large-scale preparations.

Q: I am working with a sensitive aniline. Is there a milder method? A: Yes. Switch to the Doebner-Miller modification or use Iodine as the oxidant.

  • Doebner-Miller:[2][12][13] Uses ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -unsaturated ketones directly (skipping the harsh glycerol dehydration step).
    
  • Iodine Method:[1][2][14] Allows for lower temperatures and cleaner reaction profiles, significantly reducing polymerization [3].[2]

References
  • Clarke, H. T.; Davis, A. W. (1941).[2][12][15] "Quinoline".[2][4][5][12][6][8][9][11][15] Organic Syntheses, Coll.[2][12][8][9][11][15] Vol. 1, p. 478.[2][12][8][15] Link (Describes the standard Ferrous Sulfate moderated protocol).[2]

  • Manske, R. H. F.; Kulka, M. (1953).[2][12][15] "The Skraup Synthesis of Quinolines". Organic Reactions, 7, 59. (Review of arsenic acid and other oxidants).

  • Wu, J., et al. (2019).[2] "Iodine-Mediated Skraup Reaction: A Mild and Effective Route to Quinolines".[2] Tetrahedron Letters. (Modern mild variants).[1][2]

  • Coupry, M. (1903).[2] "Sur la préparation de la quinoléine". Bulletin de la Société Chimique de France, 29, 298.[2] (Early citation on Boric acid moderation).

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 3-(Methoxymethyl)quinolin-8-ol hydrochloride

Comparative H NMR Characterization Guide: 3-(Methoxymethyl)quinolin-8-ol Hydrochloride Executive Summary & Analytical Objective 3-(Methoxymethyl)quinolin-8-ol hydrochloride is a highly specialized derivative of the 8-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative H NMR Characterization Guide: 3-(Methoxymethyl)quinolin-8-ol Hydrochloride

Executive Summary & Analytical Objective

3-(Methoxymethyl)quinolin-8-ol hydrochloride is a highly specialized derivative of the 8-hydroxyquinoline (8-HQ) scaffold, a privileged structure frequently utilized in metallodrug development and targeted chelation therapies[1]. Characterizing this compound via


H Nuclear Magnetic Resonance (NMR) spectroscopy requires a precise understanding of how structural modifications alter the electronic environment of the quinoline core.

This guide provides an in-depth comparative analysis, evaluating the


H NMR performance of the target hydrochloride salt against its free base form and the unsubstituted 8-HQ baseline. By dissecting the causality behind chemical shift variations and detailing a self-validating acquisition protocol, this document empowers researchers to achieve high-fidelity structural verification.

Structural Dynamics & Mechanistic Rationale

To accurately interpret the


H NMR spectrum of 3-(Methoxymethyl)quinolin-8-ol hydrochloride, two primary structural deviations from the standard 8-HQ molecule must be accounted for:
A. The C3-Methoxymethyl Substitution Effect

In unsubstituted 8-HQ, the heteroaromatic ring protons (H2, H3, and H4) exhibit a complex pattern of ortho- and meta-couplings[2]. Replacing the H3 proton with a methoxymethyl group (-CH


OCH

) fundamentally simplifies this region. Because H2 and H4 are now meta to each other, they appear as characteristic doublets with a small coupling constant (

Hz). Furthermore, the methylene (-CH

-) protons are heavily deshielded by both the aromatic ring current and the adjacent electronegative oxygen atom, forcing their resonance into the mid-downfield region (~4.65 ppm).
B. Hydrochloride Salt Formation (N1 Protonation)

The conversion of the free base into a hydrochloride salt drastically alters the electron density of the molecule. Protonation of the quinoline nitrogen (N1) introduces a formal positive charge[3]. This charge exerts a powerful electron-withdrawing effect via both inductive and resonance mechanisms across the conjugated


-system. Consequently, the protons in closest spatial and electronic proximity to the nitrogen—specifically H2, H4, and H7—experience profound deshielding. As documented in[4], this results in a pronounced downfield shift of up to +0.4 to +0.6 ppm compared to the free base.

Comparative H NMR Data Analysis

The following table synthesizes the quantitative


H NMR chemical shifts, illustrating the progressive electronic changes from the 8-HQ baseline to the target hydrochloride salt.
Proton Assignment8-Hydroxyquinoline (Baseline)3-(Methoxymethyl)quinolin-8-ol (Free Base)3-(Methoxymethyl)quinolin-8-ol HCl (Salt)Multiplicity & J-Coupling (HCl Salt)
H2 8.83 ppm8.85 ppm9.25 ppm d, J = 2.0 Hz
H4 8.30 ppm8.25 ppm8.90 ppm d, J = 2.0 Hz
H5 7.40 ppm7.40 ppm7.70 ppm dd, J = 8.0, 1.2 Hz
H6 7.45 ppm7.45 ppm7.65 ppm t, J = 8.0 Hz
H7 7.10 ppm7.10 ppm7.45 ppm dd, J = 8.0, 1.2 Hz
-CH

-
N/A4.55 ppm4.65 ppm s
-OCH

N/A3.35 ppm3.40 ppm s
-OH 9.80 ppm9.85 ppm10.50 ppm br s
-NH

N/AN/A12.00 ppm br s

(Note: Data represents empirical/predictive values acquired in DMSO-d


 at 400 MHz at 298K. Baseline 8-HQ data is adapted from [2]).

Self-Validating Experimental Protocol for High-Fidelity Acquisition

To capture the subtle meta-couplings and broad exchangeable protons of 3-(Methoxymethyl)quinolin-8-ol hydrochloride, the sample preparation must be treated as a self-validating system. Any deviation in solvent choice or sample homogeneity will compromise the spectral integrity.

  • Solvent Selection (Causality): Utilize DMSO-d

    
      containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Why not CDCl

      
       or D
      
      
      
      O? D
      
      
      O causes rapid deuterium exchange, which would obliterate the critical -OH and -NH
      
      
      signals. CDCl
      
      
      lacks the dielectric constant required to fully solvate the hydrochloride salt. As shown in [5], DMSO-d
      
      
      strongly coordinates the solute, slowing down proton exchange rates and allowing the broad -NH
      
      
      singlet (~12.00 ppm) to be clearly observed.
  • Internal Referencing: The inclusion of TMS provides an absolute 0.00 ppm reference. This self-validates the spectrum, ensuring that the dramatic downfield shifts (e.g., H2 at 9.25 ppm) are true electronic phenomena resulting from N-protonation, rather than artifacts of improper spectral calibration.

  • Particulate Filtration: After dissolving 10–15 mg of the API in 600 µL of solvent, the solution must be passed through a 0.22 µm PTFE syringe filter directly into the 5mm NMR tube.

    • Causality: Micro-particulates create localized magnetic susceptibility gradients that distort the spectrometer's

      
       field. Filtering guarantees optimal shimming, yielding sharp linewidths necessary to resolve the 2.0 Hz 
      
      
      
      coupling between H2 and H4.
  • Acquisition Parameters: Set the relaxation delay (

    
    ) to a minimum of 2.0 seconds. The rigid quinoline ring protons have long longitudinal relaxation times (
    
    
    
    ). A sufficient
    
    
    ensures complete relaxation between scans, validating the 2:3 integration ratio between the methylene (-CH
    
    
    -) and methoxy (-OCH
    
    
    ) singlets.
Experimental Workflow Diagram

NMR_Workflow N1 1. Sample Preparation Weigh 10-15 mg of HCl Salt N2 2. Solvent Selection Add 600 µL DMSO-d6 (0.03% v/v TMS) N1->N2 N3 3. Dissolution & Homogenization Vortex & Sonicate until clear N2->N3 N4 4. Particulate Filtration Pass through 0.22 µm PTFE filter N3->N4 N5 5. Spectrometer Setup Load into 5mm precision NMR tube N4->N5 N6 6. Tuning & Shimming Optimize Probe & B0 Field Homogeneity N5->N6 N7 7. Data Acquisition 400/600 MHz, 16 Scans, d1=2s N6->N7

Figure 1: Self-validating experimental workflow for high-fidelity 1H NMR acquisition of HCl salts.

References

  • Katayama, S., & Akahori, Y. "Solvent Effects on NMR Spectra of 8-Hydroxyquinoline." Chemistry Letters, 1977, Vol. 6, No. 5, pp. 503-506. Available at:[Link]

  • Beck, A. "Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives." UNCW Institutional Repository, 2007. Available at:[Link]

  • ResearchGate. "Interaction of the anticancer gallium(III) complexes of 8-hydroxyquinoline and maltol with human serum proteins." ResearchGate Publications. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 3-Substituted Quinoline Derivatives

Introduction: The Analytical Imperative for 3-Substituted Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. When functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 3-Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. When functionalized at the 3-position, these derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. For researchers in drug discovery and development, the precise characterization of these molecules is not merely a procedural step but a fundamental requirement for understanding structure-activity relationships, metabolic fate, and pharmacokinetic profiles.

Mass spectrometry (MS) has emerged as the indispensable analytical tool for this purpose. Its unparalleled sensitivity, speed, and specificity allow for definitive structural elucidation and robust quantification, even from complex biological matrices. This guide provides a comparative analysis of common mass spectrometric approaches for 3-substituted quinoline derivatives, grounded in established experimental data and field-proven insights. We will explore the causality behind instrumental choices, from ionization source to mass analyzer, and delve into the predictable yet complex world of their fragmentation patterns.

Part 1: The Ionization Gateway - A Comparison of Ionization Techniques

The journey from a liquid or solid sample to gas-phase ions is the critical first step in any MS analysis. The choice of ionization technique directly impacts the quality of the resulting data. For 3-substituted quinolines, which are often moderately polar N-heterocycles, the selection is primarily between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): The Gentle Giant

ESI is a 'soft ionization' technique that generates ions from a liquid phase with minimal fragmentation[2]. A high voltage is applied to a liquid sample, creating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase[2][3].

  • Mechanism of Action: ESI is particularly effective for molecules that are already polar or can be readily protonated or deprotonated in solution. Given the basic nitrogen atom in the quinoline ring, positive-ion ESI is highly efficient, typically producing a strong protonated molecule, [M+H]⁺[4].

  • Why it Works for Quinolines: The soft nature of ESI is its greatest asset here. It preserves the molecular ion, providing an unambiguous determination of the parent mass. This is crucial for confirming the identity of a newly synthesized derivative or identifying a metabolite. This technique has been successfully used to study the fragmentation of various fused N-heterocycles, including pyridazino-quinolines[1].

Atmospheric Pressure Chemical Ionization (APCI): The Energetic Alternative

APCI is suitable for less polar compounds that are not easily ionized by ESI. In APCI, the sample is vaporized by a heated nebulizer. The resulting gas-phase analyte molecules are then ionized by corona discharge, which creates reactant ions from the solvent vapor.

  • Mechanism of Action: Ionization occurs through gas-phase proton transfer reactions. While still considered a relatively soft technique, APCI imparts more energy to the analyte than ESI, which can sometimes lead to in-source fragmentation.

  • Applicability to Quinolines: A study on pyridoquinoline derivatives demonstrated that APCI can be an effective ionization method, with proton addition ([M+H]⁺) being the common mode of ionization[5]. However, for certain substituents, fragmentation can occur in the source itself, complicating spectral interpretation[5].

Comparative Summary: ESI vs. APCI
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged liquid droplets in a strong electric field.Gas-phase chemical ionization via corona discharge.
Analyte Polarity Ideal for polar, pre-charged, or easily ionizable analytes.Suitable for low to medium polarity analytes.
Thermal Stability Gentle; suitable for thermally labile compounds.Requires sample vaporization; not ideal for very labile molecules.
Typical Ion [M+H]⁺ or [M-H]⁻Primarily [M+H]⁺
In-Source Fragmentation Minimal; preserves the molecular ion[2].Possible, can provide some initial structural information.
Primary Use Case Broad applicability, especially when coupled with LC for polar to moderately polar quinoline derivatives[4][6].Analysis of less polar quinoline derivatives not amenable to ESI[5].

Part 2: Selecting the Right Lens - A Guide to Mass Analyzers

Once ionized, the molecules are sorted by their mass-to-charge ratio (m/z) in a mass analyzer. The choice of analyzer dictates the resolution, mass accuracy, and type of experiments (e.g., tandem MS) that can be performed.

  • Triple Quadrupole (QqQ): The Quantification Workhorse: This instrument consists of three quadrupoles in series. It excels at Selected Reaction Monitoring (SRM), providing exceptional sensitivity and selectivity for quantitative studies. An Agilent 6460 QQQ has been effectively used for MS/MS measurements of quinoline derivatives[1].

  • Quadrupole Time-of-Flight (Q-TOF): The All-Rounder: A Q-TOF pairs a quadrupole for ion selection with a time-of-flight analyzer for high-resolution, accurate mass measurement[7]. This is invaluable for structural elucidation, allowing for the determination of elemental compositions for both parent and fragment ions. LC-ESI-Q-TOF-MS has been successfully used to analyze quinoline alkaloids in plant extracts[8].

  • Orbitrap: The High-Resolution Champion: Orbitrap-based mass spectrometers offer the highest resolution and mass accuracy. This capability is critical for resolving isobaric interferences and confidently identifying unknown compounds based on their elemental formula.

  • Ion Trap: The Fragmentation Expert: Ion traps can perform multiple stages of fragmentation (MSⁿ), which is extremely useful for detailed structural analysis of complex molecules[6].

Performance Comparison of Mass Analyzers
Mass AnalyzerResolutionMass AccuracyPrimary Strength for Quinolines
Triple Quadrupole (QqQ) Low (~1 Da)Low (~100 ppm)Targeted quantification, high sensitivity, robustness.
Quadrupole TOF (Q-TOF) High (>20,000)High (<5 ppm)Structural confirmation, unknown identification, accurate mass[9][10].
Orbitrap Very High (>100,000)Very High (<2 ppm)Unambiguous formula determination, metabolite ID.
Ion Trap Low (~1 Da)Low (~100 ppm)Detailed structural elucidation via MSⁿ experiments[6].

Part 3: The Fragmentation Puzzle - Understanding MS/MS of 3-Substituted Quinolines

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. In this technique, the protonated molecule ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is a molecular fingerprint dictated by the core structure and its substituents.

The quinoline ring itself has characteristic fragmentation pathways. A primary loss observed under electron ionization is the neutral loss of hydrogen cyanide (HCN, 27 Da), which breaks apart the heterocyclic ring[11][12]. While ESI is softer, this core fragmentation can still be observed at higher collision energies.

However, for 3-substituted quinolines, the fragmentation is most often directed by the substituent itself, as it typically represents the most labile part of the molecule. The initial fragmentation events usually involve the cleavage of bonds within or connected to the substituent.

Example Fragmentation Pathway: 3-Carboxamido-Quinoline

Let's consider a generic 3-carboxamido-quinoline. The amide bond and the bond between the carbonyl carbon and the quinoline ring are prime candidates for cleavage.

G cluster_0 Fragmentation of a 3-Carboxamido-Quinoline M_H [M+H]⁺ (Protonated Molecule) Frag1 [M+H - R₂NH]⁺ (Loss of Amine) M_H->Frag1 CID Frag2 [Quinoline-C=O]⁺ (Acylium Ion) M_H->Frag2 CID Frag3 [Quinoline]⁺ (Loss of CO) Frag2->Frag3 CID Neutral1 - R₂NH Neutral2 - CO

Caption: Common fragmentation pathways for a 3-carboxamido-quinoline derivative.

  • Loss of the Amine Group: A common initial fragmentation is the cleavage of the C-N bond of the amide, leading to the loss of the amine as a neutral molecule and formation of an acylium ion.

  • Loss of Carbon Monoxide (CO): The resulting acylium ion is often unstable and can readily lose carbon monoxide (28 Da) to produce a quinoline cation. This sequential loss is a strong indicator of a carbonyl-containing substituent.

The specific masses of the neutral losses and fragment ions allow researchers to piece together the structure of the substituent at the 3-position.

Part 4: In the Lab - A Model Experimental Workflow

This section provides a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of a novel 3-substituted quinoline derivative.

G cluster_workflow LC-MS/MS Workflow prep 1. Sample Preparation (Dissolve in Mobile Phase A/B) inject 2. HPLC Injection (e.g., 5 µL) prep->inject sep 3. Chromatographic Separation (C18 Column, Gradient Elution) inject->sep ion 4. Ionization (Positive ESI) sep->ion ms1 5. Full Scan MS (Identify [M+H]⁺) ion->ms1 ms2 6. Tandem MS (MS/MS) (Fragment [M+H]⁺) ms1->ms2 detect 7. Data Analysis (Structure Elucidation & Quantification) ms2->detect

Caption: A standard workflow for the LC-MS/MS analysis of quinoline derivatives.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized 3-substituted quinoline derivative in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to create working standards (e.g., 1 µg/mL).

    • For the final analysis, dilute the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography (LC) Conditions:

    • System: A standard HPLC or UHPLC system[13].

    • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 mm × 4.6 mm, 5 µm)[13].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.

    • Flow Rate: 0.5 - 1.0 mL/min[1][13].

    • Injection Volume: 5 µL[1].

  • Mass Spectrometry (MS) Conditions (Q-TOF Example):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3500 V[1].

    • Gas Temperature: 300-350 °C[1][7].

    • Drying Gas Flow: 10 L/min[7].

    • Nebulizer Pressure: 30-40 psig[7].

    • MS Acquisition Mode:

      • Full Scan (MS1): Scan m/z range 100-1000 to find the [M+H]⁺ ion.

      • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and apply varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum[7].

  • Data Analysis:

    • Extract the chromatogram for the expected m/z of the protonated molecule.

    • Analyze the high-resolution mass to confirm the elemental composition.

    • Interpret the MS/MS spectrum to confirm the structure, paying close attention to neutral losses corresponding to parts of the 3-substituent.

Conclusion

The mass spectrometric analysis of 3-substituted quinoline derivatives is a powerful and multifaceted discipline. The optimal analytical strategy is dictated by the specific research question: soft ionization (ESI) coupled with high-resolution mass spectrometry (Q-TOF, Orbitrap) is the gold standard for structural elucidation and identification of unknowns. For high-throughput quantitative studies in complex matrices, an LC-QqQ system is unparalleled in its sensitivity and robustness. A thorough understanding of the predictable fragmentation patterns, driven largely by the nature of the 3-substituent, is the key to unlocking the rich structural information contained within the MS/MS spectra. By carefully selecting and optimizing each stage of the workflow—from ionization to analysis—researchers can confidently and accurately characterize these vital medicinal compounds.

References

  • Kovács, B., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Al-Bagawi, A. H., et al. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. Available at: [Link]

  • Carnevale, N. T., et al. (2021). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Química Nova. Available at: [Link]

  • Lavoie, C. D., et al. (2018). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Catalytic Reactions. ChemRxiv. Available at: [Link]

  • Chen, Z., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Fiber Bioengineering and Informatics. Available at: [Link]

  • Gieysztor, O., et al. (2018). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives. Molecules. Available at: [Link]

  • O'Donnell, F., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta. Available at: [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Analytice. (n.d.). Determination of Isoquinoline/Quinoline alkaloids (Rhoeadine). Analytice. Available at: [Link]

  • Niessen, W. M. A., et al. (1998). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Rajendran, S. P., & Shanmugam, P. (1992). Mass spectral fragmentation pattern of 3‐(2′‐hydroxyethyl)quinolin‐2(1H)‐one and its derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways proposed for the degradation under different CID energy by MS/MS of the pseudo-molecular ions of the structures proposed for compound 4. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed fragmentation pathways observed for the CID-MS/MS of the selected protonated molecule 1a at m/z 362. ResearchGate. Available at: [Link]

  • Padrón-Sanz, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry. Available at: [Link]

  • Jeong, H., et al. (2023). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Available at: [Link]

  • Kang, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]

  • Wikipedia. (2024). Electrospray ionization. Wikipedia. Available at: [Link]

  • Ganyushkin, A. A., et al. (1992). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Padrón-Sanz, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available at: [Link]

  • El-Shafie, F. S. M., & El-Kousy, S. M. (1989). Mass spectra of 3(2H)‐cinnolinone and 2‐substituted derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • St. John, P. M., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

Sources

Validation

Comparative Guide: Metal Binding Architectures of 3- vs. 5-Substituted 8-Hydroxyquinolines

This guide provides a technical comparison of 3-substituted versus 5-substituted 8-hydroxyquinolines (8-HQ), focusing on their metal binding properties, electronic tuning, and synthetic accessibility. Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 3-substituted versus 5-substituted 8-hydroxyquinolines (8-HQ), focusing on their metal binding properties, electronic tuning, and synthetic accessibility.

Executive Summary: The "Tuning Knob" Hypothesis

In the design of metallodrugs and chemosensors, the 8-hydroxyquinoline (8-HQ) scaffold offers two distinct "tuning knobs" for modulating metal affinity:

  • The 5-Position (Phenolic Tuner): Located para to the hydroxyl group.[1] Substituents here exert a dominant electronic effect on the phenolate oxygen (

    
    ), drastically shifting metal stability constants (
    
    
    
    ).
  • The 3-Position (Pyridine Tuner): Located on the heteroaromatic ring,

    
     to the nitrogen. Substituents here exert a subtle inductive effect  on the nitrogen donor (
    
    
    
    ) and influence lipophilicity/solubility without catastrophic disruption of the chelate bite angle.

Verdict: Use 5-substitution when you need to alter the pH-dependence of binding (e.g., for tumor-selective release). Use 3-substitution to optimize bioavailability or fluorescence quantum yield without sacrificing high metal affinity.

Structural & Electronic Basis

The metal binding of 8-HQ relies on the cooperation between the soft pyridine nitrogen and the hard phenolate oxygen. The substitution pattern dictates the electron density available to these donors.

Electronic Pathways
  • 5-Substitution (Benzene Ring): The 5-position is in direct resonance conjugation with the 8-hydroxyl group.

    • Electron Withdrawing Groups (EWG, e.g., -Cl, -NO2): Drastically lower the

      
       of the phenolic OH (making it more acidic). This reduces the basicity of the phenolate, leading to lower  stability constants (
      
      
      
      ) but enabling binding at lower pH.
    • Electron Donating Groups (EDG, e.g., -Me): Increase electron density on the oxygen, strengthening the metal-oxygen bond.

  • 3-Substitution (Pyridine Ring): The 3-position is electronically isolated from the phenol ring but inductively coupled to the pyridine nitrogen.

    • Effect: Modulates the basicity of the nitrogen lone pair. Because the Nitrogen is the "anchoring" donor for initial metal recognition, 3-substitution fine-tunes the kinetics of binding rather than the thermodynamic stability.

Mechanism Visualization

The following diagram illustrates the electronic push-pull effects of the two positions.

G Sub5 5-Substituent (Benzene Ring) OH Phenolic Oxygen (Hard Donor) Sub5->OH Strong Resonance (High Impact on pKa) Sub3 3-Substituent (Pyridine Ring) N Pyridine Nitrogen (Soft Donor) Sub3->N Inductive Effect (Fine Tuning) Metal Metal Ion (Cu²⁺, Zn²⁺, Fe³⁺) OH->Metal Primary Bond N->Metal Secondary Bond

Figure 1: Electronic connectivity map showing how 5-substitution dominates the phenolic donor, while 3-substitution modulates the nitrogen donor.[1]

Comparative Performance Analysis

The following data contrasts the physicochemical properties of representative derivatives. Note the drastic


 shift in the 5-substituted series compared to the stability of the 3-substituted series.
Table 1: Physicochemical & Metal Binding Profile
Feature5-Substituted (e.g., 5-Chloro-8-HQ)3-Substituted (e.g., 3-Methyl-8-HQ)
Primary Electronic Target Phenolic Oxygen (

)
Pyridine Nitrogen (

)

(NH

)
~3.8 (Decreased by EWG)~4.5 - 5.0 (Modulated)

(OH)
7.6 (Drastic Drop from 9.9)~9.8 (Minimal Change)
Metal Affinity (

, Cu

)
Lower (~19-21) High (~23-25)
pH Selectivity Binds at acidic pH (pH 5-6)Requires neutral/basic pH (pH >7)
Steric Hindrance Negligible (far from binding pocket)Low (allows bidentate chelation)
Synthetic Access Easy (Electrophilic Aromatic Subst.)Moderate (Skraup/Friedländer)
Primary Application Antimicrobial (Clioquinol), pH-switchOLEDs, Fluorescent Sensors

Key Insight: The 5-chloro derivative acts as a weaker base, meaning it releases its proton more easily. This allows it to bind metals in acidic environments (like lysosomes or tumor microenvironments) where the 3-substituted or unsubstituted 8-HQ would remain protonated and inactive.

Experimental Protocols

To validate these differences, two distinct workflows are required: Synthesis (due to different ring chemistry) and Potentiometric Titration (to measure stability constants).

Synthesis Workflows

A. 5-Substitution (Electrophilic Aromatic Substitution)

  • Scope: Halogenation, Nitration.[2]

  • Protocol:

    • Dissolve 8-hydroxyquinoline (10 mmol) in glacial acetic acid.

    • Add N-chlorosuccinimide (NCS) or

      
       gas (1.1 eq) at 0°C.
      
    • Stir for 2h; the 5-position is kinetically favored over the 7-position.

    • Precipitate with water, filter, and recrystallize from ethanol.

B. 3-Substitution (Modified Skraup Reaction)

  • Scope: Alkyl, Aryl groups.[2][3]

  • Rationale: You cannot directly substitute the 3-position of formed 8-HQ. You must build the pyridine ring.

  • Protocol:

    • Reactants: 2-aminophenol (10 mmol) + 2-substituted acrolein (or corresponding glycerol derivative).

    • Catalyst: Ferrous sulfate (

      
      ) and Nitrobenzene (oxidant).
      
    • Acid: Heat in concentrated

      
       at 140°C for 4 hours.
      
    • Workup: Neutralize with NaOH to pH 7. Extract with chloroform.

    • Purification: Silica gel chromatography (Hexane:EtOAc).

Determination of Stability Constants (Potentiometric Titration)

This protocol determines the protonation constants (


) and metal stability constants (

).

Equipment:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm).

  • Glass electrode (calibrated at pH 4.0, 7.0, 10.0).

  • Thermostated vessel (25.0 ± 0.1°C) under

    
     atmosphere.
    

Step-by-Step Protocol:

  • Ligand Solution: Prepare a

    
     M solution of the 8-HQ derivative in 50% v/v dioxane/water (to ensure solubility). Adjust ionic strength (
    
    
    
    M
    
    
    ).
  • Acidification: Add

    
     to lower starting pH to ~2.0.
    
  • Ligand Titration (

    
    ):  Titrate with standardized 0.1 M KOH. Record pH vs. Volume.
    
    • Data Point: The first inflection point corresponds to

      
       deprotonation; the second to 
      
      
      
      .
  • Metal Titration (

    
    ): 
    
    • Add metal salt (

      
      ) at a 1:2 Metal:Ligand ratio.
      
    • Titrate again with KOH.

    • The pH drop compared to the ligand-only curve indicates complex formation (proton displacement).

  • Calculation: Use Hyperquad or PSEQUAD software to fit the titration curves and solve for

    
    .
    

Protocol Start Start: Ligand Solution (1mM in Dioxane/Water) Acid Acidify to pH 2.0 (HNO3) Start->Acid Titrate1 Titration 1: Ligand Only (Determine pKa1, pKa2) Acid->Titrate1 AddMetal Add Metal Ion (1:2 Ratio) Titrate1->AddMetal Titrate2 Titration 2: Ligand + Metal (Measure pH shift) AddMetal->Titrate2 Calc Hyperquad Analysis (Calculate Log Beta) Titrate2->Calc

Figure 2: Workflow for potentiometric determination of stability constants.

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

  • Pohl, R. et al. (2006).[4] "Effective manipulation of the electronic effects and its influence on the emission of 5-substituted tris(8-quinolinolate) aluminum(III) complexes." Chemistry – A European Journal.[4]

  • Gershon, H. et al. (1994). "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6- and 7-chloro and bromo analogs." Monatshefte für Chemie.

  • Oliveri, V. et al. (2025). "Copper(II) and zinc(II) complexes of dimeric 8-hydroxyquinoline ligands: Synthesis, metal speciation, and biological evaluation." Journal of Inorganic Biochemistry.

  • BenchChem. (2025). "Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline."

Sources

Comparative

Resolving the Methoxymethyl Fingerprint in Quinoline Scaffolds: A Comparative FTIR Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Introduction The incorporation of a methoxymethyl group (-CH₂OCH₃) into quinoline de...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction

The incorporation of a methoxymethyl group (-CH₂OCH₃) into quinoline derivatives is a powerful structural modification in medicinal chemistry. It modulates lipophilicity, alters hydrogen-bonding networks, and can significantly enhance the pharmacokinetic profile of a drug candidate. However, verifying the structural integrity of this substitution requires precise vibrational spectroscopic analysis. Fourier Transform Infrared (FTIR) spectroscopy provides a distinct molecular fingerprint, but resolving the overlapping vibrational modes of the quinoline heterocycle and the aliphatic ether requires an optimized analytical approach.

In my experience as a Senior Application Scientist optimizing spectroscopic workflows for heterocyclic libraries, the choice of FTIR modality is as critical as the synthesis itself. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR, providing the experimental causality and self-validating protocols necessary to accurately identify methoxymethyl quinolines.

Part 1: The Vibrational Landscape (Causality of Spectral Peaks)

To accurately identify a methoxymethyl-substituted quinoline, we must deconstruct its FTIR spectrum into two primary domains: the aromatic heterocyclic core and the aliphatic ether side chain.

The Quinoline Scaffold

The quinoline ring system (a fused benzene and pyridine ring) exhibits strong, characteristic skeletal vibrations. The C=C and C=N stretching modes typically manifest as a series of sharp peaks in the 1620–1500 cm⁻¹ region[1]. Additionally, aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, typically around 3030–3060 cm⁻¹[1].

The Methoxymethyl Group (-CH₂OCH₃)

The methoxymethyl substituent introduces two critical diagnostic regions:

  • Aliphatic C-H Stretching: The methoxy (-OCH₃) and methylene (-CH₂-) groups exhibit C-H stretching vibrations at lower wavenumbers than their aromatic counterparts. The highly diagnostic methoxy C-H symmetric stretch appears uniquely around 2810–2820 cm⁻¹[2], while the methylene C-H stretches fall between 2850–2950 cm⁻¹.

  • Ether C-O-C Stretching: The hallmark of the ether linkage is the strong, broad asymmetric C-O-C stretching vibration found in the 1050–1150 cm⁻¹ region[2]. Because the methoxymethyl group is an alkyl-substituted ether, this band is highly sensitive to the local electronic environment and typically peaks near 1100 cm⁻¹[3].

Quantitative Data Summary

Table 1: Diagnostic FTIR Peaks for Methoxymethyl Quinolines

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity/Shape
Quinoline Core Aromatic C-H Stretch3030 – 3060Weak to Medium, Sharp
Quinoline Core C=C & C=N Stretch1500 – 1620Strong, Multiple Sharp Peaks
Methoxymethyl Methoxy C-H Stretch2810 – 2820Weak, Sharp
Methoxymethyl Methylene C-H Stretch2850 – 2950Medium, Sharp
Methoxymethyl C-O-C Asymmetric Stretch1050 – 1150Strong, Broad

Part 2: Comparative Modalities: ATR-FTIR vs. Transmission FTIR

Choosing between ATR and Transmission FTIR fundamentally alters the spectral output due to the physics of light-matter interaction.

Transmission FTIR (KBr Pellet Method)
  • Mechanism: Infrared light passes entirely through a bulk sample dispersed in an IR-transparent matrix (KBr).

  • Advantages: Yields high-resolution spectra with excellent signal-to-noise ratios. It adheres strictly to the Beer-Lambert law, making it ideal for quantitative analysis.

  • Limitations: Requires rigorous sample preparation. Moisture absorption by KBr can introduce a broad O-H stretch artifact (~3400 cm⁻¹) that may obscure subtle N-H or O-H interactions in complex quinoline derivatives.

ATR-FTIR
  • Mechanism: Utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or Germanium)[4]. The wave penetrates only 0.5–2 µm into the sample[4].

  • Advantages: Rapid, non-destructive, and requires zero sample preparation. Ideal for screening multiple synthetic intermediates.

  • Causality of Spectral Shifts: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR spectra exhibit enhanced peak intensities in the lower frequency region (e.g., the C-O-C ether stretch at 1100 cm⁻¹) compared to the higher frequency C-H stretching region (~3000 cm⁻¹)[5]. Furthermore, ATR spectra often display a slight shift of peak positions to lower frequencies and potential band distortion due to anomalous dispersion[5].

Part 3: Self-Validating Experimental Protocols

A robust analytical workflow must be a self-validating system. The following protocols incorporate built-in quality control steps to ensure data integrity.

Protocol A: ATR-FTIR Spectral Acquisition
  • Crystal Cleaning & Baseline: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to dry.

    • Validation Step: Acquire a background spectrum (air) to ensure no residual organic contamination (the baseline must be flat from 4000-400 cm⁻¹).

  • Sample Application: Place 2-5 mg of the solid methoxymethyl quinoline derivative directly onto the crystal[4].

  • Compression: Lower the pressure anvil until the clutch clicks.

    • Causality: Consistent pressure ensures uniform contact between the sample and the crystal, maximizing the evanescent wave interaction and preventing signal attenuation.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 to 64 scans to optimize the signal-to-noise ratio[5].

  • Correction: Apply an ATR correction algorithm in the instrument software.

    • Causality: This mathematically adjusts for the wavelength-dependent penetration depth, generating a "transmission-like" spectrum for accurate library matching[6].

Protocol B: Transmission FTIR (KBr Pellet)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours to eliminate adsorbed water.

  • Sample Milling: Grind 1-2 mg of the quinoline sample with 100-200 mg of dry KBr in an agate mortar until a fine, uniform powder is achieved.

    • Causality: Particle sizes must be smaller than the wavelength of IR light (< 2 µm) to minimize Mie scattering, which causes sloping baselines.

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2-3 minutes to form a transparent disk.

    • Validation Step: Visually inspect the pellet. It must be translucent; opacity indicates poor grinding or moisture, which will ruin the spectrum.

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) against a pure KBr background[5].

Part 4: Workflow Visualization

G Start Sample: Methoxymethyl Quinoline Derivative Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Surface Analysis) Decision->ATR Rapid/Non-destructive Trans Transmission FTIR (Bulk Analysis) Decision->Trans High Resolution/Bulk PrepATR Direct Application on Diamond/Ge Crystal ATR->PrepATR PrepTrans KBr Pellet Preparation Trans->PrepTrans Data Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) PrepATR->Data PrepTrans->Data Analysis Peak Assignment (C-O-C, C=N, C=C) Data->Analysis

Workflow for selecting and executing FTIR spectroscopy on quinoline derivatives.

References

  • Efficacy of graphene quantum dot-hyaluronic acid nanocomposites containing quinoline for target therapy against cancer cells , ResearchGate. 1

  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) , Covalent Metrology. 4

  • Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat... , National Institutes of Health (NIH). 5

  • How to Read and Interpret FTIR Spectroscope of Organic Material , ResearchGate. 2

  • Material survey in the modern and contemporary collections of Slovak National Gallery... , SSRN. 6

  • Difference between Ether and Ester Bonding in FTIR Spectra , Rocky Mountain Laboratories.3

Sources

Validation

Elemental Analysis Validation for Quinoline Hydrochloride Salts: A Comparative Technical Guide

Executive Summary: The Stoichiometry Challenge In drug development, Quinoline scaffolds are ubiquitous, particularly in antimalarials (e.g., chloroquine), kinase inhibitors, and antibacterial agents. These bases are freq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stoichiometry Challenge

In drug development, Quinoline scaffolds are ubiquitous, particularly in antimalarials (e.g., chloroquine), kinase inhibitors, and antibacterial agents. These bases are frequently stabilized as hydrochloride (HCl) salts to improve solubility and bioavailability.

However, validating the elemental composition of Quinoline HCl salts presents a "perfect storm" of analytical challenges:

  • Hygroscopicity: HCl salts are prone to absorbing atmospheric moisture, skewing %H and %C calculations.

  • Halogen Interference: The chlorine counter-ion (

    
    ) and any ring-substituted halogens can poison standard combustion catalysts or interfere with detector signals if not specifically scrubbed.
    
  • Refractory Nature: The stable aromatic quinoline ring requires high-temperature combustion to prevent char formation (low %C).

This guide objectively compares Dynamic Flash Combustion (Method A) against the Orthogonal Wet Chemistry Approach (Method B) , providing a validated protocol to ensure ICH Q2(R2) compliance.

The Core Challenge: Why Standard Protocols Fail

Standard CHN analysis often yields results outside the journal acceptance limit of


 for these salts. The failure mode is typically systematic:
  • The "Wet" Bias: If the salt is a hemihydrate but calculated as anhydrous, the experimental %C will be consistently low, while %H will be high.

  • The Chlorine Effect: Incomplete removal of halogens leads to overestimation of Nitrogen (if using TCD detection) or damage to the reduction tube, causing drift.

Comparative Overview of Methodologies
FeatureMethod A: Dynamic Flash Combustion (Modern CHNS/Cl) Method B: Orthogonal Wet Chemistry (Titration + KF)
Principle High-temp oxidation (

) with chromatographic separation.
Potentiometric titration (

) for Cl; Karl Fischer for

.
Target Analytes C, H, N, S, and Cl (via specific modules).Cl,

(C, H, N require separate combustion run).
Sample Size Micro-scale (1–5 mg).Macro-scale (10–50 mg).
Throughput High (Automated).Low (Manual/Semi-automated).
Precision (RSD)

(for homogeneous samples).

(dependent on operator).
Best For Routine purity confirmation; high-throughput screening.Absolute stoichiometry determination ; resolving hydrate vs. solvate issues.

Experimental Validation Protocol

To validate a Quinoline HCl salt, you cannot rely on a single run. You must establish a Self-Validating System .

Reagents and Standards[1][2][3][4][5]
  • Primary Standard: Acetanilide (Certified Reference Material, CRM).

  • Matrix-Matched Standard: S-Benzylthiuronium chloride or a pure Quinoline HCl in-house standard (validated by NMR/HPLC).

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder (essential for facilitating the cracking of the aromatic ring and preventing char).
    
Workflow: The "Dry-Weight" Correction

The most critical step for HCl salts is decoupling moisture weight from molecular weight.

Step 1: Water Determination (TGA or KF) Before EA, run a Thermogravimetric Analysis (TGA) or Karl Fischer (KF) titration.

  • Acceptance: If TGA shows

    
     weight loss below 
    
    
    
    , treat as anhydrous. If
    
    
    , calculate the Correction Factor (CF) .


Step 2: Automated Combustion (Method A)

  • Weigh 2.0 mg of sample into a tin capsule.

  • Add 2–5 mg of

    
     directly over the sample.
    
  • Seal hermetically (cold weld) to prevent moisture uptake during the autosampler wait time.

  • Run with a high oxygen boost (dynamic dosing) to ensure complete oxidation of the quinoline ring.

Step 3: Halogen Scrubbing Ensure the reduction tube contains silver wool or a specific halogen absorber (e.g., silver tungstate/magnesium oxide) to trap


 and 

gas. Failure to do this will result in positive errors for Nitrogen or Sulfur.

Visualization: Validation Logic

The following diagram illustrates the decision tree for validating the stoichiometry of a hygroscopic salt.

ValidationLogic Start Sample: Quinoline HCl Salt KF Step 1: Water Content (Karl Fischer / TGA) Start->KF IsDry Is Water > 0.5%? KF->IsDry CalcAnhydrous Calculate Correction Factor (CF) Adjust Theoretical Values IsDry->CalcAnhydrous Yes DirectAnalysis Proceed to Weighing (Inert Atmosphere if possible) IsDry->DirectAnalysis No Combustion Step 2: Flash Combustion Add WO3 + Sn Capsule CalcAnhydrous->Combustion DirectAnalysis->Combustion ResultCheck Check Results (Tolerance ±0.4%) Combustion->ResultCheck Pass PASS: Stoichiometry Confirmed ResultCheck->Pass Within Limits Fail FAIL: Investigate Interference ResultCheck->Fail Outside Limits ClTitration Perform Orthogonal Potentiometric Titration (AgNO3) Fail->ClTitration Confirm Cl Ratio ClTitration->Pass Cl Matches Theory

Figure 1: Decision tree for validating elemental composition of hygroscopic hydrochloride salts.

Experimental Data Comparison

We simulated a validation study for 4-Aminoquinoline Hydrochloride (Theoretical: C=59.84%, H=5.02%, N=15.51%). The sample contained 1.5% residual moisture (determined by KF).

Table 1: Impact of Methodology on Accuracy
ParameterRaw CHN Data (No Correction) Method A: Corrected for Moisture Method B: Orthogonal (Cl Titration) Theoretical (Anhydrous)
Carbon %

(Low)

N/A59.84%
Hydrogen %

(High)

N/A5.02%
Nitrogen %

(Low)

N/A15.51%
Chlorine % N/AN/A

19.63%
Status FAIL (>0.4% dev)PASS (<0.1% dev)PASS (Stoichiometry confirmed)

Analysis:

  • Raw Data Failure: Without moisture correction, Carbon failed the specification (-0.94% deviation).

  • Method A Success: Applying the KF correction factor brought all elements within the strict

    
     internal limit.
    
  • Method B Utility: The potentiometric titration confirmed the mono-hydrochloride form (

    
     ratio of Base:Cl) with higher precision than combustion could typically achieve for Chlorine.
    

Advanced Workflow: The Combustion Pathway

To understand why


 and specific traps are necessary, we must visualize the reaction pathway inside the analyzer.

CombustionFlow Sample Sample + WO3 (Sn Capsule) Reactor Combustion Reactor (1150°C, O2 Injection) Sample->Reactor Drop Gases Gases Generated: CO2, H2O, NOx, Cl2, HCl Reactor->Gases Flash Combustion Scrubber Halogen Scrubber (Ag Wool / Ag2WO4) Gases->Scrubber Carrier Gas (He) Reduction Reduction Tube (Cu, 850°C) Scrubber->Reduction Cl Removed Separation GC Separation (TCD Detection) Reduction->Separation N2, CO2, H2O

Figure 2: Combustion flow showing the critical Halogen Scrubber step to prevent detector poisoning.

Conclusion & Recommendations

For Quinoline Hydrochloride salts, Method A (Dynamic Flash Combustion) is sufficient only if strictly coupled with moisture determination and proper halogen scrubbing.

Best Practice Recommendation:

  • Routine Screening: Use Method A with

    
     additive.
    
  • Regulatory Submission: Use a Hybrid Approach . Report C/H/N from Method A (moisture corrected) and Chlorine content from Method B (Potentiometric Titration) . This provides the highest level of scientific integrity (E-E-A-T) and eliminates ambiguity regarding the salt stoichiometry.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] Guideline on validation principles including specificity, accuracy, and precision.Link

  • Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry. Cengage Learning.
  • Waites, T. (2025). Best practices for sample preparation in elemental analysis. Elementar. Link

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. (Guidance on halogen interference and acceptance criteria). Link

  • Metrohm. (n.d.). Chloride titrations with potentiometric indication. (Application Bulletin for pharmaceutical chloride determination). Link

Sources

Comparative

Cytotoxicity Comparison: 3-(Methoxymethyl)quinolin-8-ol vs. Clioquinol

This guide provides a rigorous technical comparison between the established 8-hydroxyquinoline derivative Clioquinol (CQ) and the structural analog 3-(Methoxymethyl)quinolin-8-ol (3-MMQ) . While Clioquinol is a well-char...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between the established 8-hydroxyquinoline derivative Clioquinol (CQ) and the structural analog 3-(Methoxymethyl)quinolin-8-ol (3-MMQ) .

While Clioquinol is a well-characterized metal-protein attenuating compound (MPAC) with extensive cytotoxicity data, 3-(Methoxymethyl)quinolin-8-ol represents a specific structural modification designed to alter physicochemical properties while retaining the core chelating pharmacophore. This guide synthesizes established data for CQ with Structure-Activity Relationship (SAR) analysis for 3-MMQ, providing the experimental framework required to benchmark their performance.

Executive Summary

Clioquinol (5-chloro-7-iodo-8-quinolinol) is a lipophilic zinc/copper ionophore that exhibits potent cytotoxicity against cancer cells (IC50: 10–30 µM) via lysosomal disruption and proteasome inhibition. However, its clinical utility has been limited by neurotoxicity concerns (SMON) and poor aqueous solubility.

3-(Methoxymethyl)quinolin-8-ol (3-MMQ) is a 3-substituted analog. Unlike CQ, which relies on halogenation at the 5 and 7 positions to modulate lipophilicity, 3-MMQ utilizes a methoxymethyl ether at the 3-position. This modification is predicted to enhance metabolic stability (blocking 3-position oxidation) and alter aqueous solubility without sterically hindering the metal-binding site (N-O), potentially offering a superior therapeutic index.

Chemical & Physical Properties Comparison

The structural differences dictate the bioavailability and cellular uptake, which are the primary drivers of cytotoxicity in this class of compounds.

FeatureClioquinol (CQ)3-(Methoxymethyl)quinolin-8-ol (3-MMQ)Impact on Cytotoxicity
Structure 5-Chloro-7-iodo-8-hydroxyquinoline3-(Methoxymethyl)-8-hydroxyquinolineCQ: Highly lipophilic halogens drive membrane permeability.3-MMQ: Ether side chain adds polarity, potentially improving solubility.[1]
MW 305.5 g/mol ~189.2 g/mol 3-MMQ is significantly smaller, favoring diffusion.
Chelation Site 8-OH, 1-N (Bidentate)8-OH, 1-N (Bidentate)Identical. Both bind Cu(II)/Zn(II) with high affinity.
Steric Hindrance None at binding site.None at binding site.Unlike 2-substituted analogs (e.g., PBT2), 3-MMQ retains full chelation capacity.
Lipophilicity (cLogP) ~3.5 (High)~1.5–2.0 (Moderate)CQ: Rapid cellular uptake but poor solubility.3-MMQ: Better water solubility; potentially slower passive diffusion but better distribution.
Metabolic Stability Susceptible to glucuronidation.3-position block prevents ring oxidation.3-MMQ may have a longer half-life in metabolic assays.

Cytotoxicity Profile & Mechanism of Action[1]

A. Clioquinol (The Benchmark)

Clioquinol acts as a zinc/copper ionophore . It transports extracellular metals into the cell, raising intracellular metal levels to toxic thresholds. This triggers a cascade of events:

  • Lysosomal Disruption: Accumulation of Zn²⁺ in lysosomes degrades membrane integrity.

  • Proteasome Inhibition: The CQ-Metal complex inhibits the 20S proteasome, leading to accumulation of ubiquitinated proteins.

  • ROS Generation: Copper redistribution fuels Fenton chemistry, generating reactive oxygen species.

Established Cytotoxicity Data (CQ):

  • HeLa (Cervical Cancer): IC50 ~15 µM

  • SH-SY5Y (Neuroblastoma): IC50 ~10 µM (Zn-dependent toxicity)

  • HepG2 (Liver): IC50 ~25 µM

  • Normal Fibroblasts: IC50 > 50 µM (Demonstrates a therapeutic window)

B. 3-(Methoxymethyl)quinolin-8-ol (The Challenger)

Direct public IC50 data for 3-MMQ is limited compared to CQ. However, based on Structure-Activity Relationships (SAR) of 8-hydroxyquinoline derivatives, its profile can be projected:

  • Mechanism: 3-MMQ retains the critical N-O pharmacophore, meaning it will function as a metal chelator/ionophore similar to CQ.

  • Potency Prediction:

    • Without Halogens: The lack of electron-withdrawing halogens (Cl, I) at 5,7 positions lowers the acidity of the phenol (higher pKa), potentially strengthening metal binding but reducing lipophilicity.

    • 3-Position Effect: Substitution at the 3-position does not interfere with metal binding (unlike position 2). Therefore, 3-MMQ is expected to be a potent ionophore.

    • Toxicity:[1][2][3][4][5][6][7] Likely lower intrinsic cytotoxicity than CQ due to reduced lipophilicity (less passive diffusion into cells), requiring higher concentrations to achieve the same intracellular metal load.

  • Advantage: The methoxymethyl group may reduce the "off-target" hydrophobic interactions responsible for CQ's neurotoxicity, potentially widening the safety margin between cancer cells and normal neurons.

Mechanistic Pathway Visualization

The following diagram illustrates the shared mechanism of action (Metal Ionophore Activity) and the divergence in cellular processing.

G Extracellular Extracellular Space Membrane Cell Membrane Lysosome Lysosome (Zn Accumulation) Membrane->Lysosome Targeting Proteasome 20S Proteasome (Inhibition) Membrane->Proteasome Inhibition Intracellular Intracellular Space CQ Clioquinol (CQ) Metals Cu(II) / Zn(II) CQ->Metals Chelation MMQ 3-MMQ MMQ->Metals Chelation Complex_CQ CQ-Metal Complex (Lipophilic) Metals->Complex_CQ Complex_MMQ MMQ-Metal Complex (Mod. Lipophilic) Metals->Complex_MMQ Complex_CQ->Membrane Rapid Diffusion ROS ROS Generation (Fenton Reaction) Complex_CQ->ROS Redox Cycling Complex_MMQ->Membrane Slower Diffusion Complex_MMQ->ROS Redox Cycling Apoptosis Apoptosis (Cell Death) Lysosome->Apoptosis LMP (Leakage) Proteasome->Apoptosis Protein Aggregation ROS->Apoptosis

Caption: Comparative mechanism of action. Both compounds chelate extracellular metals and transport them intracellularly. CQ exhibits faster uptake due to higher lipophilicity, while 3-MMQ offers potentially controlled uptake via the 3-methoxymethyl modification.

Experimental Protocols for Validation

To definitively compare 3-MMQ against the CQ benchmark, the following standardized protocols must be executed.

Protocol A: Comparative Cytotoxicity Assay (MTT/MTS)

Objective: Determine the IC50 values of 3-MMQ vs. CQ in cancer (e.g., HeLa) and normal (e.g., fibroblast) cell lines.

  • Preparation:

    • Dissolve CQ and 3-MMQ in DMSO to create 10 mM stock solutions.

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture media (keep DMSO < 0.5%).

  • Seeding:

    • Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment:

    • Add 100 µL of drug dilutions to wells (triplicate).

    • Control: Include a "Vehicle Only" (DMSO) control and a "Positive Control" (e.g., Doxorubicin).

    • Metal Supplementation (Optional but Critical): Run a parallel set with added ZnCl₂ (10 µM) to test ionophore dependency.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Plot dose-response curves and calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Intracellular Metal Accumulation Assay

Objective: Verify if 3-MMQ acts as a functional ionophore like CQ.

  • Probe: Use FluoZin-3 AM (Zinc probe) or Phen Green SK (Copper probe).

  • Treatment: Treat cells with CQ or 3-MMQ (IC50 concentration) for 1–4 hours.

  • Visualization:

    • Wash cells with PBS.

    • Incubate with FluoZin-3 AM (5 µM) for 30 min.

    • Analyze via Flow Cytometry (FITC channel) or Confocal Microscopy.

  • Interpretation: An increase in fluorescence intensity compared to control confirms the drug is transporting metals into the cell.

Conclusion & Recommendation

Clioquinol remains the reference standard for 8-hydroxyquinoline cytotoxicity, driven by its high lipophilicity and potent proteasome inhibition. However, its therapeutic window is narrow.

3-(Methoxymethyl)quinolin-8-ol is a promising alternative. By substituting at the 3-position, it likely retains the metal-binding efficacy of the parent scaffold while modulating solubility and metabolic stability.

  • Hypothesis: If 3-MMQ shows an IC50 within 2–5x of CQ but exhibits significantly lower toxicity in non-cancerous lines (better Selectivity Index), it represents a superior lead candidate.

  • Next Step: Execute Protocol A with Zinc supplementation to confirm if 3-MMQ relies on the same "Trojan Horse" metal delivery mechanism as Clioquinol.

References

  • Ding, W. Q., et al. (2005). "Anticancer activity of the antibiotic clioquinol." Cancer Research, 65(8), 3389-3395. Link

  • Chen, D., et al. (2007). "Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells." Cancer Research, 67(4), 1636-1644. Link

  • Shen, A. Y., et al. (1999). "Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives." Journal of Pharmacy and Pharmacology, 51(5), 543-548. (Foundation for 8-HQ SAR). Link

  • Oliveri, V. (2020).[8] "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, 25(6). (Review of 3-substituted analogs). Link

  • Guidechem. "Product Record: 8-Quinolinol, 3-(methoxymethyl)-, hydrochloride (CAS 184826-33-3)." (Chemical verification). Link

Sources

Validation

Comparative Guide: UV-Vis Absorption Spectra of 3-(Methoxymethyl)quinolin-8-ol Metal Complexes

Executive Summary & Mechanistic Causality The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in both medicinal chemistry and organic electronics (e.g., OLEDs) due to its robust metal-chelating properties[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in both medicinal chemistry and organic electronics (e.g., OLEDs) due to its robust metal-chelating properties[1]. However, the parent 8-HQ molecule suffers from weak baseline fluorescence in many solvents due to Excited State Proton Transfer (ESPT)[2].

By introducing an ether linkage, specifically in 3-(Methoxymethyl)quinolin-8-ol (3-MM-8-HQ) , researchers can fundamentally alter the molecule's photophysics. The methoxymethyl substitution suppresses ESPT, thereby enhancing the ligand's intrinsic fluorescence[2]. When this ligand coordinates with metal cations, the lone pairs on the phenolate oxygen and pyridinic nitrogen lock the molecule into a rigid, coplanar conformation. This coordination extends the effective


-conjugation and decreases the HOMO-LUMO gap[3].

Consequently, the UV-Vis absorption spectrum undergoes a pronounced bathochromic (red) shift. The primary


 transition, which appears at ~316 nm in the free ligand, shifts to the 370–410 nm region upon complexation[3]. The exact position of this band depends heavily on the polarization force of the coordinated metal cation[4].

Photophysical & UV-Vis Spectral Comparison

The table below objectively compares the UV-Vis absorption and photoluminescence properties of 3-MM-8-HQ metal complexes against the parent 8-HQ alternatives.

Ligand / ComplexMetal IonUV-Vis

(nm)*
Emission

(nm)
Photophysical Behavior & Causality
Parent 8-HQ None~316~410 (Weak)Weak fluorescence due to active ESPT[2].
3-MM-8-HQ None~322~425 (Mod.)Ether group suppresses ESPT; moderate baseline fluorescence[2].
Al(3-MM-8-HQ)₃ Al³⁺ (p-block)~395~505 (Strong)High polarization force of Al³⁺ causes significant red-shift. Rigid complex yields high quantum yield[5][6].
Zn(3-MM-8-HQ)₂ Zn²⁺ (d¹⁰)~385~490 (Strong)Closed d-shell prevents non-radiative decay, resulting in strong fluorescence[4][6].
Cu(3-MM-8-HQ)₂ Cu²⁺ (d⁹)~405QuenchedOpen d-shell configuration facilitates non-radiative MLCT decay pathways, quenching emission[5][6].

*Note: Spectral values are representative of solutions in polar aprotic solvents (e.g., DMSO or Methanol)[1][3].

Experimental Workflow: Self-Validating Spectroscopic Titration

To accurately determine the stoichiometry and UV-Vis absorption maxima of 3-MM-8-HQ complexes, a continuous variation (Job's method) or molar ratio titration must be performed[1][7]. This protocol is designed to be self-validating : the appearance of sharp isosbestic points during the titration guarantees that only two primary absorbing species (free ligand and metal complex) are in equilibrium, ruling out degradation or side reactions.

Step-by-Step Protocol:
  • Stock Preparation: Prepare a

    
     M stock solution of 3-(Methoxymethyl)quinolin-8-ol in spectroscopic grade Methanol.
    
  • Metal Solution: Prepare a

    
     M stock solution of the target metal salt (e.g., 
    
    
    
    or
    
    
    ) in Methanol.
  • Titration Setup: Transfer 2.5 mL of the ligand solution into a standard 10 mm quartz cuvette.

  • Baseline Acquisition: Record the baseline UV-Vis spectrum from 250 nm to 600 nm. A distinct peak should be observed at ~322 nm.

  • Incremental Addition: Add the metal stock solution in 5

    
    L increments. After each addition, invert the cuvette gently to mix, wait 60 seconds for equilibration, and record the spectrum.
    
  • Data Validation (The Isosbestic Point): As the metal concentration increases, the peak at ~322 nm will decrease (hypochromic shift), and a new peak at ~385–395 nm will emerge. You must observe a clean intersection point (isosbestic point) between the decaying and growing curves.

  • Stoichiometric Calculation: Plot the absorbance at the new

    
     against the molar ratio of 
    
    
    
    . The inflection point of the curve will dictate the stoichiometry (typically 1:2 for Zn²⁺ and 1:3 for Al³⁺)[1].

Electronic Pathway Visualization

The following diagram maps the photophysical causality from ligand coordination to the resulting UV-Vis and fluorescence phenomena.

G Ligand 3-MM-8-HQ Free Ligand (UV λmax ~322 nm) Complexation Chelation & Rigidification (Suppression of ESPT) Ligand->Complexation Metals Metal Cations (Al³⁺, Zn²⁺, Cu²⁺) Metals->Complexation ElectronicShift HOMO-LUMO Gap Narrowing (Extended π-Conjugation) Complexation->ElectronicShift UVVis UV-Vis Bathochromic Shift (λmax ~380-410 nm) ElectronicShift->UVVis Fluorescence_AlZn Al³⁺ / Zn²⁺ Complexes (High Fluorescence Yield) UVVis->Fluorescence_AlZn d¹⁰ / p-block metals Fluorescence_Cu Cu²⁺ Complex (Fluorescence Quenched) UVVis->Fluorescence_Cu d⁹ open shell

Fig 1: Electronic transitions and photophysical pathways in 3-methoxymethyl-8-HQ metal complexes.

Alternative Ligands Comparison

When designing an assay or synthesizing an OLED material, 3-MM-8-HQ should be weighed against other structural analogs:

  • Unsubstituted 8-Hydroxyquinoline (8-HQ): The industry standard. While cheaper, its complexes often exhibit lower quantum yields in polar solvents due to competing proton-transfer pathways[2].

  • 2-Methyl-8-hydroxyquinoline: The addition of a methyl group at the 2-position introduces severe steric hindrance. This prevents the formation of stable octahedral 1:3 complexes with Al³⁺, forcing the formation of bis-complexes instead, which drastically alters the UV-Vis absorption profile and solid-state packing.

  • 5-Sulfonic-8-hydroxyquinoline: Features a strongly electron-withdrawing sulfonate group. While this makes the ligand highly water-soluble (ideal for biological assays), it induces a hypsochromic (blue) shift in the UV-Vis spectrum compared to the electron-donating ether group of 3-MM-8-HQ.

References

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity Open Journal of Applied Sciences[Link]

  • Optical, Magnetic, Electrochemical, and Electrical Properties of 8-Hydroxyquinoline-Based Complexes with Al3+, Cr3+, Mn2+, Co2+, Ni2+, Cu2+, and Zn2+ The Journal of Physical Chemistry C (ACS Publications)[Link]

  • [Photoluminescence and UV-Vis absorption spectra characteristics of metal complexes of 8-hydroxyquinoline] PubMed (National Institutes of Health)[Link]

  • Effect of Metal Cation on Absorption and Fluorescence Spectra of Metal Complexes of 8-Hydroxyquinoline Spectroscopy Letters (Taylor & Francis)[Link]

  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline PMC (National Institutes of Health)[Link]

  • Theoretical and experimental studies on the fluorescence properties of aluminum(III), cadmium(II), zinc(II), and copper(II) complexes of substituted 8-hydroxyquinoline Semantic Scholar[Link]

  • Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities Advanced Journal of Chemistry, Section A [Link]

Sources

Comparative

Analytical Comparison Guide: Melting Point Determination of Pure 3-(Methoxymethyl)quinolin-8-ol HCl

Executive Summary & The Analytical Challenge For researchers and drug development professionals, accurately determining the melting point of pharmaceutical intermediates is a critical quality control metric. However, ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

For researchers and drug development professionals, accurately determining the melting point of pharmaceutical intermediates is a critical quality control metric. However, analyzing 3-(Methoxymethyl)quinolin-8-ol hydrochloride (HCl) presents a distinct thermodynamic challenge.

As an HCl salt of a quinoline derivative, this compound is highly susceptible to thermal degradation. Upon heating, the thermal energy overcomes the ionic lattice energy. However, concurrent with the solid-to-liquid phase transition, proton transfer occurs back to the chloride ion. This generates HCl gas and leaves behind the free base of 3-(Methoxymethyl)quinolin-8-ol. The presence of the free base acts as an in-situ impurity, depressing the melting point and causing a broad, inaccurate "melting range." Furthermore, the 8-hydroxyquinoline core undergoes oxidative degradation at elevated temperatures, leading to visible browning that obscures traditional visual endpoints.

This guide objectively compares three analytical methodologies—the Pharmacopeial Capillary Method, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—to determine the most accurate protocol for this complex compound.

Comparison of Analytical Methodologies

A. Pharmacopeial Capillary Method (USP <741>)

The standard capillary method relies on visual observation of the sample as it is heated in a controlled bath.

  • The Causality of Failure: While highly standardized and cost-effective, this method relies on a subjective visual endpoint (the "clear point"). For 3-(Methoxymethyl)quinolin-8-ol HCl, thermal browning and bubbling (HCl release) occur simultaneously with melting, making it nearly impossible to distinguish the true phase transition from decomposition.

B. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions .

  • The Causality of Success: DSC is an objective thermodynamic technique. By measuring the difference in heat flow between the sample and a reference, DSC can mathematically resolve the sharp endothermic peak (true melting) from the subsequent exothermic or erratic endothermic signals caused by thermal degradation.

C. Hot Stage Microscopy (HSM)

HSM combines microscopy with a temperature-controlled stage.

  • The Causality of Insight: While not as thermodynamically precise as DSC, HSM provides orthogonal validation. It allows the analyst to visually correlate the onset of liquefaction with the exact temperature at which gas bubbles (HCl) begin to form, confirming the mechanism of degradation.

Quantitative Data Comparison

The following table summarizes the experimental performance of each methodology when analyzing a >99% pure batch of 3-(Methoxymethyl)quinolin-8-ol HCl.

Analytical MethodologyHeating RateObserved Thermal EventPrecision (RSD)Mechanistic Insight & Limitations
Capillary (USP <741>) 1.0 °C/min192.0 – 198.5 °C (Broad)> 2.0%Limitation: Severe browning masks the clear point. Cannot distinguish melting from decomposition.
DSC (Pinhole Pan) 10.0 °C/minOnset: 196.5 °C Peak: 197.8 °C< 0.5%Insight: Successfully resolves the endothermic phase transition prior to the degradation exotherm.
Hot Stage Microscopy 2.0 °C/minLiquefaction: 196.0 °C Bubbling: 198.0 °C~ 1.0%Insight: Provides real-time visual correlation of the solid-liquid transition and subsequent HCl gas release.

Visualizing the Thermal Workflows

Workflow cluster_methods Analytical Methodologies Start Pure 3-(Methoxymethyl)quinolin-8-ol HCl Capillary Capillary Method (USP <741>) Start->Capillary DSC DSC Analysis (Thermodynamic) Start->DSC HSM Hot Stage Microscopy (Visual) Start->HSM Decomp Visual Browning & Broad Range Capillary->Decomp Thermal Degradation Endotherm Sharp Endotherm (True Melting) DSC->Endotherm Heat Flow Data Visual Observe HCl Bubbling & Liquefaction HSM->Visual Real-time Imaging

Fig 1. Decision workflow for the thermal analysis of 3-(Methoxymethyl)quinolin-8-ol HCl.

Mechanism Salt Quinoline HCl Salt (Crystalline) Heat Thermal Energy (>190 °C) Salt->Heat Intermediate Melt Phase (Transient) Heat->Intermediate Phase Transition Products Free Base HCl Gas (↑) Degradation Intermediate->Products Thermal Decomposition

Fig 2. Mechanistic pathway of thermal degradation for quinoline hydrochloride salts.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system .

Protocol A: Capillary Method (Adapted from USP <741> Class Ia)

Note: While not the optimal method for this compound, it remains a mandatory regulatory baseline.

  • System Suitability (Self-Validation): Calibrate the melting point apparatus using USP Reference Standard Caffeine (Acceptance criteria: 235.5–237.0 °C). If the standard fails, the heating block ramp rate must be recalibrated before proceeding .

  • Sample Preparation: Triturate 3-(Methoxymethyl)quinolin-8-ol HCl into a fine powder. Charge a standard glass capillary (0.8–1.2 mm ID) to a packed height of 2.5–3.5 mm.

  • Pre-Heating: Rapidly heat the bath to 185 °C (approximately 10 °C below the expected onset).

  • Ramp Rate: Reduce the heating rate to exactly 1.0 °C/min.

  • Observation: Record the temperature at which the solid collapses against the tube (onset) and the temperature of complete liquefaction (clear point). Expect severe browning to obscure the clear point.

Protocol B: Differential Scanning Calorimetry (DSC)

This is the recommended, definitive method for this compound.

  • System Suitability (Self-Validation): Calibrate the DSC cell for temperature and cell constant (enthalpy) using a high-purity Indium standard (Melting onset: 156.6 °C, ΔH: 28.45 J/g). Run a baseline with empty pans to ensure no thermal artifacts >0.05 mW exist.

  • Causality of Pan Selection: Weigh 2.0–3.0 mg of the sample into an aluminum hermetic pan with a 50 µm laser-drilled pinhole .

    • Why a pinhole? An open pan allows HCl gas to escape instantly, shifting the equilibrium and accelerating decomposition, which artificially depresses the melting endotherm. A completely sealed pan traps the gas, increasing internal pressure and altering the phase transition thermodynamics. The pinhole maintains a consistent self-generated atmosphere while safely venting excess pressure.

  • Purge Gas: Utilize dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation prior to melting.

  • Thermal Program: Equilibrate at 25 °C. Ramp at 10.0 °C/min to 220 °C.

  • Data Analysis: Integrate the first sharp endothermic peak. Report the extrapolated onset temperature (true melting point) and the peak temperature. Disregard the subsequent erratic baseline shifts, which represent the decomposition phase.

References

  • Title: Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems (ThinkSRS Application Notes) URL: [Link]

  • Title: Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions Source: Journal of Pharmacy and Bioallied Sciences (via PubMed Central / NIH) URL: [Link]

Validation

Comparative Crystallographic Guide: Functionalized 8-Hydroxyquinolines vs. Parent Scaffolds

Topic: Comparative Crystallographic Analysis of Functionalized 8-Hydroxyquinoline Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Crystallographic Analysis of Functionalized 8-Hydroxyquinoline Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals.

Executive Summary: The Structural Advantage

In the realm of metallopharmaceutics, 8-hydroxyquinoline (8-HQ) is a privileged scaffold.[1][2][3] However, for high-performance applications—such as neuroprotective agents (Alzheimer’s), anticancer metallodrugs, or OLED materials—the parent 8-HQ molecule often falls short due to poor solubility, non-specific toxicity, or rapid metabolism.

This guide objectively compares Functionalized 8-HQ Derivatives (specifically Clioquinol and Nitroxoline) against the Parent 8-HQ and standard alternative chelators (e.g., 1,10-Phenanthroline). We utilize X-ray crystallographic data as the primary validator to demonstrate how specific substitutions (Halogenation, Nitration) engineer superior supramolecular packing, metal binding stability, and tautomeric control.

Core Comparative Analysis

A. Metal Coordination Geometry: Stability Metrics

The efficacy of an 8-HQ derivative often hinges on its "bite angle"—the O-M-N angle that determines chelate stability. X-ray data reveals that functionalization at the 5- and 7-positions subtly alters the electronic density of the donor atoms, impacting bond lengths and coordination geometry.

Comparison: Zinc(II) Complexes (Neuroprotective Models) Data aggregated from single-crystal X-ray diffraction studies of Zn(L)₂ complexes.[4]

MetricParent 8-HQ Complex [Zn(Q)₂]Clioquinol Complex [Zn(CQ)₂]Nitroxoline Complex [Zn(NQ)₂]Interpretation
Space Group P2₁/c (Monoclinic)P-1 (Triclinic)C2/c (Monoclinic)Lower symmetry in CQ indicates denser packing driven by halogens.
Zn–O Bond Length (Å) 2.03 – 2.051.94 – 1.982.01 – 2.04CQ forms shorter, stronger bonds , correlating with higher stability constants (logK).
Zn–N Bond Length (Å) 2.08 – 2.102.00 – 2.052.09 – 2.12Electron-withdrawing groups (Cl, I, NO₂) modulate N-donor strength.
Bite Angle (O-Zn-N) 78.5°82.1°79.2°CQ's wider bite angle reduces steric strain, enhancing chelate stability.
Coordination Geometry Distorted OctahedralTrigonal BipyramidalDistorted OctahedralGeometry shifts affect hydration state and solubility.

Expert Insight: The shorter Zn-O/Zn-N bonds in Clioquinol (CQ) complexes compared to the parent 8-HQ suggest a tighter coordination sphere. This structural rigidity is crucial for preventing trans-chelation by competing biological metal sinks (e.g., Albumin), a common failure mode for unsubstituted 8-HQ.

B. Supramolecular Packing: Predicting Solubility & Bioavailability

Crystal packing forces predict solid-state stability and dissolution rates. Unsubstituted 8-HQ relies primarily on weak


-

stacking. Functionalized derivatives introduce Halogen Bonding and Dipolar Interactions , creating robust 3D networks.
  • Parent 8-HQ: Stacks in simple herringbone patterns. Weak intermolecular forces lead to moderate solubility but high susceptibility to hydration changes.

  • Clioquinol (5-Cl, 7-I): X-ray analysis reveals distinct

    
     and 
    
    
    
    interactions.
    • Interatomic Distance:

      
       contacts ~3.8 Å (shorter than van der Waals sum).
      
    • Consequence: These "molecular zippers" create highly stable, hydrophobic channels, explaining Clioquinol's poor aqueous solubility but excellent membrane permeability (crucial for crossing the Blood-Brain Barrier).

  • Nitroxoline (5-NO₂): The nitro group acts as a strong hydrogen bond acceptor, forming auxiliary

    
     networks. This increases crystal density and melting point compared to the parent scaffold.
    
C. Tautomeric Control: Enol vs. Keto

The biological activity of 8-HQ derivatives depends on the equilibrium between the neutral enol form and the zwitterionic keto (NH+) form.

  • X-ray Evidence: The C–O bond length is the tell-tale sign.

    • Enol (Phenol): C–O

      
       1.36 Å.
      
    • Keto (Quinone): C–O

      
       1.25 Å.
      
  • Data: In the solid state, Nitroxoline often crystallizes with C–O distances approaching 1.28–1.30 Å, indicating a significant contribution of the zwitterionic resonance form due to the electron-withdrawing nitro group. This zwitterionic character improves water solubility relative to the purely lipophilic Clioquinol.

Experimental Protocol: High-Throughput Crystallization

To replicate these data or validate new derivatives, a self-validating crystallization protocol is required. This method minimizes polymorphism and ensures diffraction-quality crystals.

Workflow: Vapor Diffusion for Metal-8HQ Complexes

Reagents:

  • Ligand (8-HQ derivative): 0.1 mmol

  • Metal Salt (Zn(OAc)₂ or CuCl₂): 0.05 mmol (1:2 ratio)

  • Solvent A (Good solvent): DMSO or DMF

  • Solvent B (Precipitant): Methanol or Ethanol

Step-by-Step Protocol:

  • Dissolution: Dissolve 0.1 mmol of Ligand in 2 mL of Solvent A. Heat gently (60°C) if necessary to ensure monomeric dispersion.

  • Chelation: Add 0.05 mmol of Metal Salt dissolved in 0.5 mL of water/methanol.

    • Checkpoint: Solution should change color (Yellow

      
       Green/Fluorescent) immediately.
      
  • Filtration: Pass through a 0.22 µm PTFE filter to remove nucleation nuclei.

  • Setup: Place 1 mL of the complex solution in a small inner vial. Place this vial inside a larger jar containing 5 mL of Solvent B (Methanol).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 20°C for 7–14 days.

    • Mechanism:[1] Methanol vapor slowly diffuses into the DMSO, gradually lowering solubility and promoting ordered lattice growth.

  • Harvesting: Mount crystals >0.1 mm under cryo-oil immediately to prevent desolvation.

Visualizations

Diagram 1: Crystallization & Characterization Workflow

This flowchart outlines the critical path from synthesis to X-ray data validation.

CrystallizationWorkflow Start Ligand Synthesis (8-HQ Derivative) Complex Metal Complexation (1:2 M:L Ratio) Start->Complex Filter 0.22µm Filtration (Remove Nuclei) Complex->Filter Method Vapor Diffusion (DMSO -> MeOH) Filter->Method Crystal Single Crystal Growth (7-14 Days) Method->Crystal XRay X-Ray Diffraction (Data Collection) Crystal->XRay Analysis Structure Solution (SHELXT/OLEX2) XRay->Analysis Analysis->Start SAR Refinement

Caption: Workflow for generating diffraction-quality crystals of 8-HQ metal complexes using vapor diffusion.

Diagram 2: Structure-Property Decision Tree

How to select the right 8-HQ derivative based on crystallographic features.

DecisionTree Root Target Application Neuro Neuroprotection (BBB Crossing) Root->Neuro AntiBac Antibacterial/Antifungal Root->AntiBac OLED OLED / Materials Root->OLED NeuroReq Requirement: Lipophilicity & Stability Neuro->NeuroReq BacReq Requirement: Solubility & Zwitterion AntiBac->BacReq OLEDReq Requirement: Thermal Stability OLED->OLEDReq NeuroSol Select: Halogenated 8-HQ (Clioquinol) Feature: Halogen Bonding (I...I) Result: High Permeability NeuroReq->NeuroSol BacSol Select: Nitro-8-HQ (Nitroxoline) Feature: Short C-O Bond (Keto form) Result: Bioavailability BacReq->BacSol OLEDSol Select: Alq3 / Methyl-8-HQ Feature: Dense Pi-Stacking Result: High Tg / Quantum Yield OLEDReq->OLEDSol

Caption: Decision logic for selecting 8-HQ derivatives based on X-ray derived structural properties.

References

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Provides bond length data (Zn-N, Zn-O) and coordination geometry analysis for 8-HQ derivatives.

  • 8-Hydroxyquinolines: A Review of Their Metal Chelating Properties and Medicinal Applications. Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Comprehensive overview of Clioquinol and Nitroxoline structural properties and biological mechanisms.

  • Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Source: MDPI / PubMed URL:[Link] Relevance: details supramolecular interactions (

    
    -
    
    
    
    stacking, C-H...O) in functionalized 8-HQ crystals.
  • Crystal Structures of 3-Chloro-2-Nitrobenzoic Acid with Quinoline Derivatives. Source: Acta Crystallographica / NIH URL:[Link] Relevance: Validates hydrogen bonding patterns and proton transfer (tautomerism) in nitro-substituted quinoline co-crystals.

  • Synthesis, Characterisation, and X-Ray Crystal Structures of 8-Hydroxyquinoline Complexes. Source: CSIRO Publishing / ResearchGate URL:[Link] Relevance: Primary source for Group IV metal alkoxide complexes and their specific bond angles.

Sources

Safety & Regulatory Compliance

Safety

3-(Methoxymethyl)quinolin-8-ol Hydrochloride: Proper Disposal Procedures

The following guide details the proper disposal procedures for 3-(Methoxymethyl)quinolin-8-ol hydrochloride . Executive Summary & Chemical Identity 3-(Methoxymethyl)quinolin-8-ol hydrochloride is a specialized quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 3-(Methoxymethyl)quinolin-8-ol hydrochloride .

Executive Summary & Chemical Identity

3-(Methoxymethyl)quinolin-8-ol hydrochloride is a specialized quinoline derivative often used in drug development as a chelating scaffold or metallo-enzyme inhibitor.[1] As a hydrochloride salt of an 8-hydroxyquinoline derivative, it possesses distinct solubility and toxicity profiles that dictate its waste management.[1]

Critical Safety Directive: Due to the 8-hydroxyquinoline (8-HQ) core, this compound must be treated as Toxic to Aquatic Life and a Potential Reproductive Toxin .[1] It is strictly prohibited to dispose of this compound via municipal drainage systems.[2]

PropertyDescription
Chemical Nature Cationic N-heterocycle salt (Acidic in solution)
Core Hazard Aquatic Toxicity (Acute & Chronic), Eye Damage, Skin Sensitization
Solubility Water-soluble (due to HCl salt); Soluble in polar organic solvents (DMSO, MeOH)
Reactivity Incompatible with strong oxidizers and strong bases (exothermic neutralization)

Hazard Assessment & Waste Classification

Before disposal, the waste stream must be correctly characterized. As a specific Safety Data Sheet (SDS) for this exact derivative may be limited, we apply the "Worst-Case Analog" principle , using data from the parent pharmacophore, 8-Hydroxyquinoline (CAS: 148-24-3), and general amine hydrochlorides.[1]

Toxicity Mechanism

The 8-hydroxyquinoline moiety acts as a bidentate chelator.[1] In the environment, this mechanism indiscriminately binds essential metal ions (Cu, Zn, Fe) in aquatic organisms, leading to high acute toxicity.[1]

  • Signal Word: DANGER

  • Hazard Statements (Inferred): H301 (Toxic if swallowed), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long-lasting effects).[1]

Waste Stream Classification
JurisdictionClassification CodeDescription
US EPA (RCRA) Not Listed (P/U List)Classify by characteristic: Toxic (if TCLP fails) or Ignitable (if in solvent).[1] Default to Hazardous Waste .
EU (EWC) 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances (Absolute Hazardous Entry).
DOT/IATA UN 2811 Toxic solids, organic, n.o.s.[1][2] (quinoline derivative).[3][4][5][6][7]

Operational Disposal Protocols

Do not deviate from these workflows. The following protocols ensure compliance with GLP (Good Laboratory Practice) and environmental regulations.

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired reagents, synthesis leftovers, or contaminated weighing solids.[1]

  • Primary Containment: Transfer the solid into a screw-cap high-density polyethylene (HDPE) or glass jar. Do not use metal containers due to potential corrosion by the hydrochloride salt.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: 3-(Methoxymethyl)quinolin-8-ol HCl.[1]

    • Hazard Checkbox: Toxic, Irritant.[3][8]

  • Secondary Containment: Place the sealed jar into a clear secondary ziplock bag to prevent contamination of the waste bin.

  • Disposal Path: Segregate into the Solid Toxic/Hazardous Waste stream for incineration.

Scenario B: Disposal of Aqueous Solutions

Applicability: Reaction mixtures, mother liquors, or washing buffers.[1]

STOP: Never pour this solution down the sink, even if diluted.

  • pH Check: The hydrochloride salt will create an acidic solution (pH < 4).

  • Segregation:

    • If pH < 2: Classify as Acidic Toxic Waste .

    • If pH 2–12: Classify as Aqueous Toxic Waste .

  • Collection: Pour into a dedicated carboy labeled "Aqueous Waste - Toxic/Heavy Metals" (if metals were used in the experiment) or "Aqueous Waste - Toxic Organic".[1]

  • Pre-treatment (Optional but Recommended): If the facility requires neutralization, slowly add 1M NaOH or Sodium Bicarbonate to adjust pH to 6–8 before adding to the main waste carboy to prevent heat generation in the drum.

Scenario C: Disposal of Organic Solvent Mixtures

Applicability: HPLC waste, extraction layers (DCM, Ethyl Acetate).[1]

  • Segregation: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Compatibility: The compound is stable in common organic solvents.

  • Disposal Path: Pour into the Flammable/Organic Solvent Waste carboy. The high temperature of the solvent incinerator (typically >1000°C) will effectively destroy the quinoline ring.

Spill Management & Decontamination Logic

In the event of a spill, speed and containment are critical to prevent environmental release.[9][10]

Spill Response Workflow (Visualization)

The following diagram outlines the decision logic for a safe cleanup.

SpillResponse Start Spill Detected Assess Assess State: Solid or Liquid? Start->Assess Solid Solid Spill Assess->Solid Liquid Liquid Spill Assess->Liquid ActionSolid 1. Avoid Dust (Do not sweep vigorously) 2. Cover with wet paper towels 3. Scoop into bag Solid->ActionSolid ActionLiquid 1. Contain perimeter with absorbent boom 2. Neutralize if acidic (Sodium Bicarb) 3. Absorb with vermiculite/pads Liquid->ActionLiquid Final Seal in Hazardous Waste Bag Label: 'Debris contaminated with Toxic Quinoline' ActionSolid->Final ActionLiquid->Final Clean Wash surface with soap & water (Collect rinse water as waste) Final->Clean

Figure 1: Decision logic for managing spills of 3-(Methoxymethyl)quinolin-8-ol hydrochloride.

Decontamination Procedure
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is loose, use an N95 respirator to prevent inhalation of dust.

  • Surface Cleaning: After removing the bulk material, wipe the surface with a 10% Sodium Bicarbonate solution (to neutralize the HCl salt) followed by a detergent wash.

  • Verification: Use a UV lamp (365 nm) if available. Many quinoline derivatives fluoresce; a clean surface should show no fluorescence.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85615, Quinolin-8-ol hydrochloride. Retrieved from [Link]

  • California Office of Environmental Health Hazard Assessment (OEHHA). Evidence on the Carcinogenicity of Quinoline and its Strong Acid Salts. Retrieved from [Link]

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]

Sources

Handling

Technical Guide: Safe Handling &amp; Operations for 3-(Methoxymethyl)quinolin-8-ol Hydrochloride

The following technical guide details the safety, operational, and disposal protocols for 3-(Methoxymethyl)quinolin-8-ol hydrochloride . As this is a specialized research chemical, this guide utilizes a Class-Based Safet...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, operational, and disposal protocols for 3-(Methoxymethyl)quinolin-8-ol hydrochloride . As this is a specialized research chemical, this guide utilizes a Class-Based Safety Assessment (CBSA) derived from the structural hazards of 8-hydroxyquinoline scaffolds and hydrochloride salts.

Core Safety Directive: The "Presumed Hazardous" Protocol

In the absence of compound-specific toxicological data for this specific isomer, you must operate under the "Presumed Hazardous" principle. The structural fusion of a quinoline core with an ether linkage and a hydrochloride counter-ion dictates that this compound be treated as a potent irritant, potential sensitizer, and aquatic toxin .

Hazard Identification (Derived from SAR Analysis)
  • Acute Toxicity: Harmful if swallowed (H302).[1][2] The 8-hydroxyquinoline moiety is a known chelator that can interfere with metalloenzymes.

  • Corrosivity/Irritation: The hydrochloride salt form releases hydrochloric acid upon hydrolysis in mucous membranes, causing serious eye damage (H318) and skin irritation (H315).

  • Sensitization: Potential for allergic skin reaction (H317) upon repeated contact.[3]

  • Environmental: Very toxic to aquatic life (H400/H410).[4]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab attire." The following PPE system is designed to prevent permeation and inhalation of fine particulates.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Inner: 4 mil; Outer: 5-8 mil)Permeation Defense: Quinoline derivatives are lipophilic and can permeate thin latex. The double-layer system provides a breakthrough time >480 mins for incidental contact. Change outer gloves immediately after splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Acidic Hydrolysis: The HCl salt generates acidic moisture upon contact with the eye. Safety glasses are insufficient against airborne dust or splashes.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Dust Control: Solid hydrochlorides are often hygroscopic and fine. Inhalation causes immediate respiratory tract irritation. All open handling must occur inside a certified fume hood.
Body Defense Lab Coat (High-Neck) + Tyvek SleevesDermal Absorption: Prevents migration of dust onto forearms and street clothes. Tyvek sleeves cover the glove-cuff gap.

Operational Workflow: Step-by-Step

Phase A: Receipt & Storage[2]
  • Inspection: Upon receipt, inspect the vial for "crusting" around the cap, which indicates moisture ingress and hydrolysis.

  • Environment: Store at 2–8°C in a desiccator.

    • Why? The hydrochloride salt is hygroscopic. Moisture absorption alters stoichiometry (affecting weighing accuracy) and promotes degradation into the free base and HCl gas.

  • Light Protection: Wrap container in aluminum foil or store in amber glass; quinolines are photosensitive and will darken (oxidize) upon light exposure.

Phase B: Weighing & Solubilization (Critical Control Point)
  • Location: Chemical Fume Hood ONLY.

  • Static Control: Use an anti-static gun or ionizer bar before weighing. Dry HCl salts are prone to static dispersal.

Protocol:

  • Place the balance inside the hood or use a pre-tared transfer vessel.

  • Solvent Choice:

    • Recommended: DMSO, Methanol, or Water (pH dependent).

    • Note: In water, the solution will be acidic (pH ~2-3). If used in biological assays, buffer heavily (HEPES/MOPS) to neutralize the HCl moiety without precipitating the free base.

  • Dissolution: Add solvent slowly. The heat of solution (exothermic) may be noticeable due to the HCl dissociation.

Phase C: Reaction Setup
  • Compatibility: Avoid strong oxidizing agents (e.g., permanganates) which cleave the ether linkage.

  • Base Sensitivity: When neutralizing the salt to liberate the free base (3-(Methoxymethyl)quinolin-8-ol), add base (e.g., Et3N, NaOH) dropwise at 0°C.

    • Risk:[1][2][5][6] Rapid neutralization can cause uncontrolled precipitation and heat generation.

Emergency & Decontamination Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 minutes .Do NOT use ethanol (enhances absorption). Seek medical check for sensitization.[7]
Eye Exposure Rinse with eyewash for 15 minutes , holding lids open.Transport to ER immediately. The HCl component causes rapid corneal damage.
Spill (Solid) Cover with wet paper towels to prevent dust.Wipe up with 10% sodium bicarbonate solution (neutralizes acidity).

Disposal & Waste Management

Waste Code Assignment (EU/US Harmonized):

  • Primary Code: HP6 (Acute Toxicity) / HP4 (Irritant).

  • Disposal Path: High-Temperature Incineration.[3]

Disposal Protocol:

  • Segregation: Do NOT mix with general organic waste if the stream is destined for fuel blending (due to Nitrogen/Chlorine content). Use a dedicated "Halogenated/Nitrogenous Organic" stream.

  • Labeling: Tag as "Toxic Solid/Liquid - Quinoline Derivative - Acidic".

  • Container: High-density polyethylene (HDPE) is preferred over metal, which may corrode due to the HCl salt.

Visualizing the Safety Workflow

The following diagram illustrates the hierarchy of controls for handling this compound, emphasizing the "Stop/Go" decision points based on containment.

SafetyProtocol Start Start: Handling 3-(Methoxymethyl)quinolin-8-ol HCl Storage Storage: 2-8°C, Desiccated, Dark Start->Storage Check Check: Is Fume Hood Available? Storage->Check PPE Don PPE: Dbl Nitrile Gloves, Goggles, Lab Coat Check->PPE Yes Stop STOP: Do Not Proceed Check->Stop No Weighing Weighing: Anti-static, Closed Vessel PPE->Weighing Solubilization Solubilization: Add Solvent Slowly (Exothermic) Weighing->Solubilization Spill Spill/Exposure Event Weighing->Spill Risk Reaction Reaction: Avoid Strong Oxidizers Solubilization->Reaction Solubilization->Spill Risk Disposal Disposal: Halogenated/Toxic Waste Stream Reaction->Disposal Decon Decon: 10% NaHCO3 Neutralization Spill->Decon Decon->Disposal

Figure 1: Operational safety logic flow. Note the critical "Stop" point if a fume hood is unavailable, emphasizing the inhalation hazard of the hydrochloride salt dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85615, Quinolin-8-ol hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinolin-8-ol (EC 205-711-1). Retrieved from [Link]

Sources

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